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OdM1

Cat. No.: B1578477
Attention: For research use only. Not for human or veterinary use.
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Description

OdM1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ATAWDFGPHGLLPIRPIRIRPLCGKDKS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ODM-203 is a novel, orally available small molecule inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) with high affinity and balanced potency.[1][2][3] Alterations in FGFR signaling and upregulation of VEGFR pathways are common drivers of tumor growth, proliferation, and angiogenesis.[1][3] ODM-203's dual inhibitory action presents a promising therapeutic strategy to simultaneously block these key oncogenic pathways, potentially overcoming resistance mechanisms associated with single-pathway inhibition.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of ODM-203, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

ODM-203 is a potent and selective inhibitor of the FGFR and VEGFR families of receptor tyrosine kinases.[1][2] It exerts its therapeutic effects by competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling cascades that are crucial for tumor cell proliferation and angiogenesis.

Dual Inhibition of FGFR and VEGFR Signaling Pathways

ODM-203 demonstrates equipotent inhibitory activity against multiple members of the FGFR (FGFR1, FGFR2, FGFR3, FGFR4) and VEGFR (VEGFR1, VEGFR2, VEGFR3) families in the low nanomolar range.[1][2]

FGFR Signaling Pathway: The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This leads to the recruitment and phosphorylation of downstream signaling proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for other adaptor proteins, activating major signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell proliferation, survival, and differentiation. ODM-203 blocks the initial autophosphorylation of FGFRs, thereby inhibiting the entire downstream signaling cascade.

VEGFR Signaling Pathway: Vascular endothelial growth factors (VEGFs) are key regulators of angiogenesis. Their binding to VEGFRs on endothelial cells initiates receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways stimulate endothelial cell proliferation, migration, and survival, as well as vascular permeability, all of which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR phosphorylation, ODM-203 effectively abrogates these pro-angiogenic signals.

ODM-203_Signaling_Pathway cluster_0 FGFR Pathway cluster_1 VEGFR Pathway FGF FGF FGFR FGFR FGF->FGFR pFGFR pFGFR FGFR->pFGFR Dimerization & Autophosphorylation FRS2 FRS2 pFGFR->FRS2 pFRS2 pFRS2 FRS2->pFRS2 Phosphorylation RAS_MAPK RAS-MAPK Pathway pFRS2->RAS_MAPK PI3K_AKT_FGFR PI3K-AKT Pathway pFRS2->PI3K_AKT_FGFR Proliferation_FGFR Cell Proliferation & Survival RAS_MAPK->Proliferation_FGFR PI3K_AKT_FGFR->Proliferation_FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR pVEGFR pVEGFR VEGFR->pVEGFR Dimerization & Autophosphorylation PLCg PLCγ pVEGFR->PLCg PI3K_AKT_VEGFR PI3K-AKT Pathway pVEGFR->PI3K_AKT_VEGFR Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT_VEGFR->Angiogenesis ODM203 ODM-203 ODM203->pFGFR ODM203->pVEGFR

Caption: ODM-203 dual inhibition of FGFR and VEGFR signaling pathways.

Quantitative Data Summary

The inhibitory activity of ODM-203 has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibitory Activity of ODM-203 against FGFR and VEGFR Kinases
Target KinaseIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Data from radiometric kinase assays with recombinant proteins.[1][2]
Table 2: Cellular Inhibitory Activity of ODM-203
AssayCell LineTarget PathwayIC50 (nM)
Cell ProliferationH1581 (FGFR1 amplified)FGFR104
Cell ProliferationSNU16 (FGFR2 amplified)FGFR132
Cell ProliferationRT4 (FGFR3 mutated)FGFR192
Endothelial Tube FormationHUVECVEGFR33
Data from in vitro cellular assays.[1][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays

Objective: To determine the 50% inhibitory concentration (IC50) of ODM-203 against recombinant FGFR and VEGFR kinases.

Methodology: Standard radiometric kinase assays were performed.[2]

  • Reaction Mixture Preparation: Specific kinase/substrate pairs along with required cofactors were prepared in a standard reaction buffer containing 20 mmol/L HEPES (pH 7.5), 10 mmol/L MgCl2 (or 2 mmol/L MnCl2 if applicable), 1 mmol/L EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mmol/L Na3VO4, 2 mmol/L DTT, and 1% DMSO.[2]

  • Compound Addition: ODM-203 was added in a 10-dose concentration series starting at 1 µmol/L.

  • Reaction Initiation: The kinase reaction was initiated by the addition of a mix of ATP (final concentration of 10 µmol/L) and 33P-ATP.[2]

  • Incubation: The reaction mixtures were incubated for a specified period at room temperature.

  • Termination and Measurement: The reaction was terminated, and the incorporation of 33P into the substrate was measured using a suitable counter.

  • Data Analysis: Kinase activity was expressed as the percentage of remaining activity in the presence of the compound compared to a vehicle (DMSO) control. IC50 values were calculated using a sigmoidal dose-response model with software such as Prism (GraphPad).[2]

Cell Viability Assays

Objective: To assess the effect of ODM-203 on the proliferation of FGFR-dependent cancer cell lines.

Methodology: Cell proliferation was measured using the WST-1 Cell Proliferation Assay.[1]

  • Cell Seeding: H1581, SNU16, and RT4 cells were seeded at an optimized density in 96-well plates in their respective recommended growth media.[1]

  • Cell Attachment: The cells were allowed to attach overnight.[1]

  • Compound Treatment: Cells were treated with an eight-dose concentration series of ODM-203 (up to 3 µmol/L) for 96 hours. A DMSO control (0.5%) was used to represent maximum proliferation, and 300 nmol/L PD173074 was used as a positive control for full FGFR inhibition.[1]

  • WST-1 Reagent Addition: After the incubation period, WST-1 reagent was added to each well.

  • Incubation and Measurement: The plates were incubated for a specified time, and the absorbance was measured using a microplate reader.[1]

  • Data Analysis: The average absorbance of the positive control was subtracted from all other values. Inhibition of proliferation was expressed as a percentage of the DMSO control. IC50 values were calculated using a sigmoidal dose-response model with software like XLFit4.[1]

Cell-Based Angiogenesis (HUVEC Tube Formation) Assay

Objective: To evaluate the inhibitory effect of ODM-203 on VEGF-induced endothelial cell tube formation.

Methodology: A GFP-AngioKit Cell Player kinetic co-culture model of angiogenesis was used.[1]

  • Co-culture Seeding: GFP-labeled Human Umbilical Vein Endothelial Cells (HUVECs) were co-cultured with human dermal fibroblasts in 96-well plates for 2 days.[1]

  • Compound and VEGF Addition: On day 2, an eight-point concentration series of ODM-203 was added to the wells in the presence of 4 ng/mL VEGF.[1]

  • Kinetic Imaging: Vascular tube formation was monitored kinetically using an IncuCyte-FLR live-cell imaging system.[1]

  • Data Analysis: The extent of tube formation was quantified over time, and the IC50 value for the inhibition of tube formation was determined.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Analysis Biochemical Biochemical Assays (Radiometric Kinase Assay) Data_Analysis Data Analysis (IC50 Calculation, Tumor Growth Inhibition) Biochemical->Data_Analysis Cellular Cellular Assays (Proliferation, Angiogenesis) Cellular->Data_Analysis Xenograft Xenograft Models (FGFR-dependent & Angiogenic) Xenograft->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: General experimental workflow for characterizing ODM-203.
Subcutaneous Xenograft Models

Objective: To assess the in vivo anti-tumor activity of ODM-203 in FGFR-dependent and angiogenic tumor models.

Methodology:

  • Tumor Cell Implantation: Athymic nude mice were subcutaneously inoculated with FGFR-dependent tumor cells (e.g., RT4 or SNU16).

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomized into treatment and vehicle control groups. ODM-203 was administered orally, once daily, at specified doses (e.g., 20 and 40 mg/kg).[5]

  • Tumor Volume Measurement: Tumor volumes were measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study was terminated after a predefined period (e.g., 21 days) or when tumors in the control group reached a certain size.[5]

  • Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Impact on the Tumor Microenvironment

Beyond its direct effects on tumor cells and angiogenesis, ODM-203 has been shown to modulate the tumor immune microenvironment. In a syngeneic kidney capsule model, ODM-203 treatment led to a marked decrease in the expression of the immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and NK cells.[4] This was accompanied by an increased activation of CD8+ T cells, suggesting that ODM-203 may also exert an immunomodulatory effect, potentially enhancing anti-tumor immunity.[4]

Conclusion

ODM-203 is a potent, selective, and orally bioavailable dual inhibitor of the FGFR and VEGFR tyrosine kinase families. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and angiogenesis. Furthermore, preclinical evidence suggests that ODM-203 may also modulate the tumor immune microenvironment, contributing to its overall anti-tumor efficacy. The data presented in this guide underscore the potential of ODM-203 as a promising therapeutic agent for cancers driven by aberrant FGFR and/or VEGFR signaling.

References

An In-depth Technical Guide to ODM-203: A Dual Inhibitor of FGFR and VEGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-203 is a novel, orally available small molecule inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] This dual inhibitory mechanism holds significant promise in oncology by concurrently targeting tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of ODM-203, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of these pathways is a common feature in many cancers, contributing to tumor growth, progression, and metastasis.[2] While selective inhibitors of either FGFR or VEGFR have shown clinical benefit, resistance mechanisms often emerge. One such mechanism is the compensatory activation of the alternative pathway.[2] ODM-203 was developed to address this challenge by simultaneously inhibiting both pathways, potentially leading to a more potent and durable anti-tumor response.[2]

Mechanism of Action

ODM-203 is a potent and selective inhibitor of the receptor tyrosine kinase activity of both FGFR and VEGFR families.[3] By binding to the ATP-binding pocket of these receptors, ODM-203 blocks their phosphorylation and subsequent activation of downstream signaling cascades. This dual inhibition leads to the suppression of tumor cell proliferation and the disruption of tumor angiogenesis.[1]

Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways inhibited by ODM-203.

ODM203_Signaling_Pathway cluster_FGFR FGFR Signaling cluster_VEGFR VEGFR Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY PLCg PLCγ FGFR->PLCg pY GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation_Survival Ca2 Ca2+ IP3->Ca2 Ca2->Proliferation_Survival VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg_v PLCγ VEGFR->PLCg_v pY RAS_v RAS VEGFR->RAS_v pY PI3K PI3K VEGFR->PI3K pY DAG_v DAG PLCg_v->DAG_v IP3_v IP3 PLCg_v->IP3_v PKC_v PKC DAG_v->PKC_v Angiogenesis_Permeability Angiogenesis_Permeability PKC_v->Angiogenesis_Permeability Ca2_v Ca2+ IP3_v->Ca2_v RAF_v RAF RAS_v->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v ERK_v->Angiogenesis_Permeability AKT AKT PI3K->AKT AKT->Angiogenesis_Permeability ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Caption: Dual inhibition of FGFR and VEGFR signaling pathways by ODM-203.

Quantitative Data

ODM-203 demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR family kinases in biochemical and cellular assays.

Table 1: Biochemical Assay - IC50 Values for ODM-203
TargetIC50 (nM)
FGFR111[3]
FGFR216[3]
FGFR36[3]
FGFR435[3]
VEGFR126[3]
VEGFR29[3]
VEGFR35[3]
Table 2: Cellular Assay - IC50 Values for ODM-203
Cell Line/AssayDependent PathwayIC50 (nM)
H1581FGFR104
SNU16FGFR132
RT4FGFR192
HUVEC Tube FormationVEGFR33[4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ODM-203 against a panel of recombinant kinases.

  • Methodology: Recombinant human kinase domains for FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3 are used. The assay is typically performed in a 384-well plate format. The kinase reaction is initiated by adding ATP. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method. ODM-203 is tested in a dose-response manner to determine the concentration that inhibits 50% of the kinase activity (IC50).

Cell Viability Assays
  • Objective: To assess the effect of ODM-203 on the proliferation of cancer cell lines with known FGFR dependencies.

  • Methodology: FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of ODM-203 for a specified period (e.g., 72 hours). Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 value is calculated from the dose-response curve.

Cell-Based Angiogenesis Assay (HUVEC Tube Formation)
  • Objective: To evaluate the anti-angiogenic potential of ODM-203 by assessing its ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

  • Methodology: HUVECs are seeded on a layer of Matrigel® in a 96-well plate in the presence of a pro-angiogenic stimulus (e.g., VEGF). The cells are concurrently treated with various concentrations of ODM-203. After an incubation period (e.g., 6-18 hours), the formation of tube-like structures is visualized by microscopy and quantified by measuring the total tube length or the number of branch points. The IC50 value is determined as the concentration of ODM-203 that inhibits tube formation by 50%.

Experimental Workflow

The following diagram outlines the typical preclinical experimental workflow for evaluating a dual kinase inhibitor like ODM-203.

ODM203_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development biochem Biochemical Kinase Assays (IC50 Determination) cell_prolif Cell Proliferation Assays (FGFR-dependent lines) biochem->cell_prolif cell_angio Cell-based Angiogenesis Assays (HUVEC Tube Formation) biochem->cell_angio xenograft_fgfr FGFR-Dependent Xenograft Models cell_prolif->xenograft_fgfr xenograft_angio Angiogenesis-Dependent Xenograft Models cell_angio->xenograft_angio pk_pd Pharmacokinetics & Pharmacodynamics xenograft_fgfr->pk_pd xenograft_angio->pk_pd tox Toxicology Studies pk_pd->tox phase1 Phase I Clinical Trial (Safety, MTD) tox->phase1 phase2 Phase II Clinical Trial (Efficacy) phase1->phase2

Caption: Preclinical and clinical development workflow for ODM-203.

Preclinical and Clinical Development

In Vivo Antitumor Activity

ODM-203 has demonstrated significant anti-tumor activity in preclinical xenograft models. In FGFR-dependent tumor models, oral administration of ODM-203 led to a dose-dependent inhibition of tumor growth.[5] Similarly, in angiogenesis-dependent models, ODM-203 effectively suppressed tumor growth.[5]

Clinical Trials

A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT02264418) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ODM-203 in patients with advanced solid tumors.[4] The study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose.[6] Preliminary results from this study showed that ODM-203 was generally well-tolerated and exhibited signs of clinical activity.[6]

Conclusion

ODM-203 is a promising dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action and encouraging preclinical and early clinical data. Its ability to simultaneously target key drivers of tumor growth and angiogenesis provides a strong rationale for its continued development in a variety of solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

The Dual FGFR/VEGFR Inhibitor ODM-203: A Technical Overview of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is an orally available, potent, and selective small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are common events in a variety of human cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[2] The dual targeting of both FGFR and VEGFR pathways by ODM-203 presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This technical guide provides an in-depth overview of the preclinical biological activity of ODM-203 in cancer cells, detailing its mechanism of action, quantitative anti-proliferative and anti-angiogenic effects, and the experimental methodologies used for its characterization.

Mechanism of Action

ODM-203 exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of the kinase domain of both FGFR and VEGFR, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to the suppression of tumor cell proliferation and the disruption of tumor angiogenesis.

Signaling Pathway Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs or vascular endothelial growth factor (VEGF) to VEGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways crucial for cancer cell growth and survival, including the RAS-MAPK and PI3K-AKT pathways. ODM-203 effectively blocks these initial phosphorylation events.

ODM203_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds pFGFR pFGFR FGFR->pFGFR Dimerization & Autophosphorylation pVEGFR pVEGFR VEGFR->pVEGFR Dimerization & Autophosphorylation ODM203 ODM-203 ODM203->pFGFR Inhibits ODM203->pVEGFR Inhibits RAS_MAPK RAS-MAPK Pathway pFGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway pFGFR->PI3K_AKT pVEGFR->PI3K_AKT Angiogenesis Angiogenesis pVEGFR->Angiogenesis Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (FGFR/VEGFR) - Substrate (e.g., Poly-Glu-Tyr) - ATP - ODM-203 (serial dilutions) start->reagents incubation Incubate kinase, substrate, and ODM-203 reagents->incubation add_atp Initiate reaction by adding ATP incubation->add_atp reaction Kinase reaction proceeds add_atp->reaction stop_reaction Stop reaction (e.g., with EDTA) reaction->stop_reaction detection Detect phosphorylation (e.g., HTRF, ELISA) stop_reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_odm203 Treat cells with serial dilutions of ODM-203 seed_cells->add_odm203 incubate Incubate for 72 hours add_odm203->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure_signal Measure luminescence/absorbance add_reagent->measure_signal analysis Calculate IC50 values measure_signal->analysis end End analysis->end

References

In-Depth Technical Guide to ODM-203: A Dual Inhibitor of FGFR and VEGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-203 is a potent and selective, orally bioavailable small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] By targeting these two critical signaling pathways involved in tumor growth, angiogenesis, and metastasis, ODM-203 has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of ODM-203. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Chemical Structure and Properties

ODM-203 is a complex heterocyclic molecule with a multi-ring structure. Its systematic IUPAC name is N-(2',4'-difluoro-5-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-3-yl)cyclopropanesulfonamide. The chemical and physical properties of ODM-203 are summarized in the table below.

PropertyValueSource
IUPAC Name N-(2',4'-difluoro-5-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-3-yl)cyclopropanesulfonamidePubChem
Molecular Formula C₂₆H₂₁F₂N₅O₂SPubChem
Molecular Weight 505.54 g/mol PubChem
Canonical SMILES CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)FPubChem
CAS Number 1430723-35-5PubChem
Appearance Solid powderMedKoo Biosciences
Solubility DMSO: ≥ 50 mg/mLAbMole BioScience
Water: InsolubleSelleck Chemicals
Ethanol: InsolubleSelleck Chemicals

Pharmacological Properties

Mechanism of Action

ODM-203 is a potent, ATP-competitive inhibitor of the receptor tyrosine kinase activity of both FGFR and VEGFR families. By binding to the ATP-binding site in the kinase domain of these receptors, ODM-203 blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to the suppression of tumor cell proliferation, survival, and angiogenesis.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of ODM-203 against a panel of recombinant human kinases was determined using radiometric kinase assays. The half-maximal inhibitory concentrations (IC₅₀) for the primary targets are presented in the table below.

Kinase TargetIC₅₀ (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35

Data sourced from Holmström et al., Mol Cancer Ther, 2019.[1]

Cellular Activity

ODM-203 has demonstrated potent anti-proliferative activity in various cancer cell lines that are dependent on FGFR signaling. Additionally, it effectively inhibits VEGF-induced angiogenesis in vitro.

Cell Line/AssayIC₅₀ (nM)Cell Type/Assay Type
H1581104Lung Cancer (FGFR1 amplified)
SNU-16132Gastric Cancer (FGFR2 amplified)
RT4192Bladder Cancer (FGFR3 fusion)
HUVEC Tube Formation33Angiogenesis Assay

Data sourced from Holmström et al., Mol Cancer Ther, 2019.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by ODM-203.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2 GRB2 FGFR->GRB2 P PLCγ PLCγ FGFR->PLCγ P PI3K PI3K FGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation FGF FGF FGF->FGFR ODM-203 ODM-203 ODM-203->FGFR Inhibits

FGFR Signaling Pathway and Inhibition by ODM-203.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCγ PLCγ VEGFR->PLCγ P RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K P DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT AKT->Gene Transcription Angiogenesis, Permeability, Survival Angiogenesis, Permeability, Survival Gene Transcription->Angiogenesis, Permeability, Survival VEGF VEGF VEGF->VEGFR ODM-203 ODM-203 ODM-203->VEGFR Inhibits Radiometric_Kinase_Assay_Workflow Start Start Prepare Reagents Prepare ODM-203 dilutions, kinase, substrate, and ATP Start->Prepare Reagents Reaction Setup Combine reagents in 96-well plate Prepare Reagents->Reaction Setup Incubation Incubate at 30°C Reaction Setup->Incubation Stop Reaction Add stop solution Incubation->Stop Reaction Filtration Transfer to filter plate and wash Stop Reaction->Filtration Measurement Add scintillant and read radioactivity Filtration->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis End End Analysis->End HUVEC_Tube_Formation_Workflow Start Start Coat Plate Coat 96-well plate with Matrigel Start->Coat Plate Seed Cells Seed HUVECs onto Matrigel Coat Plate->Seed Cells Treatment Treat with ODM-203 and VEGF Seed Cells->Treatment Incubation Incubate for 4-18 hours Treatment->Incubation Staining Stain with Calcein AM Incubation->Staining Imaging Capture images with fluorescence microscope Staining->Imaging Quantification Analyze tube formation Imaging->Quantification Analysis Calculate % inhibition and IC50 Quantification->Analysis End End Analysis->End

References

An In-Depth Technical Guide to the Synthesis of ODM-203 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the synthesis and mechanism of action of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

ODM-203, chemically known as N-(5-(2-amino-7-(1-(dimethylamino)propan-2-yl)-[1][2][3]triazolo[1,5-a]pyrimidin-5-yl)-2-methoxyphenyl)methanesulfonamide, is a small molecule inhibitor with significant anti-tumor and immunomodulatory properties.[1][2][3] This document outlines the synthetic route, based on publicly available patent literature, and delves into the signaling pathways affected by this compound.

Chemical Synthesis of ODM-203

The synthesis of ODM-203 is detailed in patent WO 2013/053983 A1. The process involves a multi-step synthetic route, culminating in the formation of the final product. While the full experimental details from the patent are not reproduced here, the key steps and intermediates are outlined to provide a comprehensive understanding of the synthesis.

The synthesis of the core[1][2][3]triazolo[1,5-a]pyrimidine structure is a common strategy in medicinal chemistry.[4][5][6][7] Generally, this involves the condensation of a 3-amino-1,2,4-triazole derivative with a β-keto ester or a similar 1,3-dicarbonyl compound.[8]

A plausible synthetic approach, based on related literature, would involve the preparation of two key intermediates:

  • Intermediate A: A substituted 2-amino-[1][2][3]triazolo[1,5-a]pyrimidine core bearing the 1-(dimethylamino)propan-2-yl side chain.

  • Intermediate B: The methanesulfonamide-substituted phenyl derivative, likely in a form suitable for coupling to the pyrimidine ring, such as a boronic acid or a halide.

The final step would then be a cross-coupling reaction, for example, a Suzuki-Miyaura coupling, to link these two fragments and yield ODM-203. Purification would typically be achieved through chromatographic techniques to ensure high purity for research purposes.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Assembly and Purification A1 Starting Materials for Triazolopyrimidine Core A2 Cyclocondensation A1->A2 Reaction A3 Intermediate A A2->A3 Modification C1 Cross-Coupling Reaction A3->C1 B1 Substituted Phenyl Starting Material B2 Methanesulfonylation B1->B2 Reaction B3 Intermediate B B2->B3 Modification B3->C1 C2 Purification C1->C2 Workup C3 ODM-203 C2->C3 Isolation

Figure 1. A generalized experimental workflow for the synthesis of ODM-203.

Quantitative Data

ODM-203 is a highly potent inhibitor of both FGFR and VEGFR family kinases. The following tables summarize its inhibitory activity from in vitro biochemical and cellular assays.

Target Kinase IC50 (nmol/L)
FGFR111
FGFR216
FGFR36
VEGFR126
VEGFR29
VEGFR35

Table 1: In vitro inhibitory activity of ODM-203 against FGFR and VEGFR kinases.[1][2][3]

Cell-Based Assay IC50 (nmol/L)
FGFR-dependent cell proliferation50-150
VEGFR-induced tube formation33

Table 2: Cellular activity of ODM-203 in FGFR-dependent and angiogenesis models.[1][2][3]

Mechanism of Action and Signaling Pathways

ODM-203 exerts its anti-tumor effects by simultaneously blocking the signaling pathways mediated by FGFR and VEGFR. These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. ODM-203 inhibits the initial autophosphorylation of FGFR, thereby blocking these downstream signals.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K ODM203 ODM-203 ODM203->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2. Inhibition of the FGFR signaling pathway by ODM-203.
VEGFR Signaling Pathway

Vascular endothelial growth factors (VEGFs) binding to their receptors (VEGFRs) on endothelial cells is a critical step in angiogenesis, the formation of new blood vessels. This process is essential for supplying tumors with nutrients and oxygen. Similar to FGFR signaling, VEGF binding leads to receptor dimerization, autophosphorylation, and activation of downstream pathways, including the PLCγ-PKC and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR phosphorylation, ODM-203 effectively suppresses tumor-associated angiogenesis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K ODM203 ODM-203 ODM203->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Figure 3. Inhibition of the VEGFR signaling pathway by ODM-203.

Conclusion

ODM-203 is a promising dual inhibitor of FGFR and VEGFR with potent anti-tumor activity demonstrated in preclinical models. Its synthesis, while multi-step, relies on established chemical transformations. The ability of ODM-203 to simultaneously target key pathways involved in tumor cell proliferation and angiogenesis makes it a valuable tool for cancer research and a potential candidate for further drug development. This guide provides a foundational understanding for researchers working with or interested in the synthesis and application of ODM-203.

References

The Discovery and Development of ODM-203: A Dual Inhibitor of FGFR and VEGFR

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ODM-203 is a novel, orally available small molecule inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth-factor Receptors (VEGFRs).[1][2] Developed through a collaboration between Orion Corporation and Aurigene Discovery Technologies, this compound has demonstrated potent and balanced inhibitory activity against both kinase families, positioning it as a promising therapeutic agent for cancers driven by aberrant FGFR signaling and angiogenesis. This technical guide provides an in-depth overview of the discovery, preclinical development, and early clinical evaluation of ODM-203, with a focus on its mechanism of action, key experimental data, and detailed methodologies for the cited studies.

Introduction: The Rationale for Dual FGFR/VEGFR Inhibition

Both the FGFR and VEGFR signaling pathways are critical regulators of cellular processes that are often dysregulated in cancer.[3] Aberrant FGFR signaling, resulting from gene amplification, mutations, or fusions, can drive tumor cell proliferation, survival, and migration. The VEGFR pathway is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Preclinical evidence suggests that tumors can develop resistance to VEGFR-targeted therapies by upregulating FGFR signaling as a compensatory angiogenic mechanism. Therefore, a dual inhibitor that simultaneously targets both pathways has the potential to offer a more durable and effective anti-cancer response. ODM-203 was designed to address this therapeutic opportunity.

Discovery and Synthesis

ODM-203 was identified through a collaborative drug discovery program between Orion Corporation (Finland) and Aurigene Discovery Technologies (India).[4] The synthesis of ODM-203 is detailed in the patent WO 2013/053983 A1. The core structure is a substituted biphenyl benzimidazole scaffold.

Chemical Structure

Figure 1: Chemical Structure of ODM-203

node1 N-(5-(1H-benzo[d]imidazol-1-yl)-2',4'-difluoro-[1,1'-biphenyl]-3-yl)cyclopropanesulfonamide node2

A 2D representation of the chemical structure of ODM-203.

Mechanism of Action

ODM-203 is a potent, ATP-competitive inhibitor of the kinase activity of both FGFR and VEGFR family members.[1] It binds to the ATP-binding pocket of the receptor tyrosine kinases, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Signaling Pathway Inhibition

The dual inhibition of FGFR and VEGFR by ODM-203 leads to the blockade of multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_odm203 cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FGFR FGFR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT VEGFR VEGFR VEGFR->RAS_MAPK VEGFR->PI3K_AKT ODM203 ODM-203 ODM203->FGFR Inhibits ODM203->VEGFR Inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Inhibition of FGFR and VEGFR signaling pathways by ODM-203.

Preclinical Development

The preclinical evaluation of ODM-203 involved a comprehensive set of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.[1]

In Vitro Studies

ODM-203 demonstrated potent and balanced inhibition of FGFR and VEGFR family kinases in biochemical assays.

Table 1: In Vitro Kinase Inhibition Profile of ODM-203 [1]

Kinase TargetIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35

In cellular assays, ODM-203 effectively inhibited the proliferation of FGFR-dependent cancer cell lines and suppressed VEGF-induced endothelial cell tube formation.

Table 2: Cellular Activity of ODM-203 [1]

AssayCell LineIC50 (nM)
Cell ProliferationH1581 (FGFR1 amplified)104
Cell ProliferationSNU-16 (FGFR2 amplified)129
Cell ProliferationRT4 (FGFR3 fusion)192
Tube FormationHUVEC33
In Vivo Studies

ODM-203 exhibited significant anti-tumor activity in both FGFR-dependent and angiogenesis-driven xenograft models in mice.

Table 3: In Vivo Efficacy of ODM-203 in Xenograft Models [1]

ModelCell LineTreatmentTumor Growth Inhibition (%)
FGFR-dependentRT440 mg/kg, daily92
FGFR-dependentSNU-1630 mg/kg, daily75
Angiogenesis-dependentRenca (orthotopic)40 mg/kg, daily75

Clinical Development

ODM-203 entered a first-in-human, open-label, Phase I/IIa dose-escalation and expansion study in patients with advanced solid tumors (NCT02264418).[5]

Phase I/IIa Study (NCT02264418)

The primary objectives of the study were to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of ODM-203.[5][6]

Table 4: Summary of Phase I/IIa Clinical Trial of ODM-203 [5][6]

ParameterDetails
Trial ID NCT02264418
Phase I/IIa
Study Design Open-label, dose-escalation and expansion
Patient Population Advanced solid tumors
Number of Patients 84
Dosing Oral, once daily
Recommended Phase 2 Dose 400 mg/day with food
Most Common Adverse Events Bilirubin increase-related events (75%), diarrhea (50%)
Overall Response Rate (ORR) 9.2%
Median Progression-Free Survival (PFS) 16.1 weeks (FGFR aberrant tumors)

Experimental Protocols

In Vitro Kinase Assay

start Start reagents Prepare reaction mix: - Recombinant kinase - Substrate - ATP (with 33P-ATP) - ODM-203 (various concentrations) start->reagents incubate Incubate at room temperature reagents->incubate stop_reaction Stop reaction incubate->stop_reaction measure_activity Measure kinase activity (scintillation counting) stop_reaction->measure_activity calculate_ic50 Calculate IC50 values measure_activity->calculate_ic50 end End calculate_ic50->end start Start seed_cells Seed cancer cell lines in 96-well plates start->seed_cells treat_cells Treat cells with ODM-203 (various concentrations) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50 end End calculate_ic50->end start Start implant_cells Subcutaneously implant human tumor cells into immunodeficient mice start->implant_cells monitor_tumors Monitor tumor growth until a specified volume is reached implant_cells->monitor_tumors randomize_mice Randomize mice into treatment groups (Vehicle and ODM-203) monitor_tumors->randomize_mice treat_mice Administer daily oral doses of ODM-203 or vehicle randomize_mice->treat_mice measure_tumors Measure tumor volume regularly treat_mice->measure_tumors end_of_study End of study and tissue collection measure_tumors->end_of_study end End end_of_study->end

References

In Vitro Kinase Assay for ODM-203 Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay protocols used to determine the potency of ODM-203, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). ODM-203 has demonstrated potent anti-tumor activity in preclinical models, and understanding its in vitro potency against its target kinases is crucial for its continued development.[1][2][3]

Quantitative Analysis of ODM-203 Kinase Inhibition

ODM-203 is a potent inhibitor of both FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range in biochemical assays.[1][2][3] The inhibitory activity of ODM-203 has been quantified using standard radiometric kinase assays with recombinant proteins.[1][2]

Table 1: In Vitro Potency of ODM-203 against FGFR and VEGFR Kinases
Kinase TargetIC50 (nmol/L)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35

Data sourced from biochemical radiometric assays. Each value represents the mean of at least three independent experiments.[1][4]

Table 2: Selectivity Profile of ODM-203

In a broad kinase selectivity panel of 317 human kinases, ODM-203 at a concentration of 1 µmol/L suppressed only 9 kinases by more than 70% in addition to its primary targets.[1] This demonstrates a high degree of selectivity for the FGFR and VEGFR families. The IC50 values for six of these nine kinases were determined to be less than 100 nmol/L.[1]

Off-Target KinaseIC50 (nmol/L)
DDR1<100
MAP4K4<100
MINK1<100
RET<100
PDGFRα<100
SIK2<100

Data represents kinases inhibited by >70% at 1 µmol/L ODM-203.[1]

Experimental Protocol: In Vitro Radiometric Kinase Assay

The following protocol outlines a standard radiometric kinase assay to determine the IC50 values of ODM-203 against recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ODM-203 against specific kinase targets.

Materials:

  • Recombinant human kinase enzymes (e.g., FGFR1, VEGFR2)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ODM-203 (or other test compounds) dissolved in DMSO

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (specific to the kinase being assayed)

  • 96-well plates

  • Phosphocellulose filter mats or membranes

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of ODM-203 in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 1 µM to 0.1 nM).

  • Assay Plate Setup:

    • Add the kinase reaction buffer to each well of a 96-well plate.

    • Add the diluted ODM-203 or DMSO (for control wells) to the appropriate wells.

    • Add the kinase-specific substrate to all wells.

    • Add the recombinant kinase enzyme to all wells except for the negative control wells.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter mats multiple times with a wash solution (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filter mats in a scintillation vial with scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of ODM-203 relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the ODM-203 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Inhibition by ODM-203

ODM203_Signaling_Pathway ODM203 ODM-203 FGFR FGFR (1, 2, 3, 4) ODM203->FGFR VEGFR VEGFR (1, 2, 3) ODM203->VEGFR Downstream_FGFR Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream_FGFR Downstream_VEGFR Downstream Signaling (e.g., PLCγ-PKC, PI3K-AKT) VEGFR->Downstream_VEGFR Proliferation Cell Proliferation Downstream_FGFR->Proliferation Angiogenesis Angiogenesis Downstream_VEGFR->Angiogenesis

Caption: ODM-203 inhibits FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ODM-203, ATP) B 2. Set Up Assay Plate (Buffer, ODM-203, Substrate, Kinase) A->B C 3. Initiate Reaction (Add [γ-³²P]ATP) B->C D 4. Incubate C->D E 5. Terminate Reaction & Transfer to Filter Mat D->E F 6. Wash Filter Mat E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow of a radiometric in vitro kinase assay.

References

VEGFR-Mediated Signaling Pathways in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core Vascular Endothelial Growth Factor Receptor (VEGFR)-mediated signaling pathways implicated in cancer biology. It details the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols for studying these pathways, and provides visualizations of the core signaling cascades and experimental workflows.

Introduction to the VEGF/VEGFR Axis

The Vascular Endothelial Growth Factor (VEGF) family of ligands and their corresponding receptors (VEGFRs) are principal regulators of both physiological and pathological angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). In the context of cancer, the upregulation of VEGF signaling is a critical step, enabling tumors to secure the blood supply necessary for their growth, invasion, and metastasis. The VEGF family includes several members, with VEGF-A being the most potent and well-characterized mediator of tumor angiogenesis. These ligands exert their effects by binding to three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1]

  • VEGFR-1: While possessing a higher binding affinity for VEGF-A than VEGFR-2, VEGFR-1 has weaker tyrosine kinase activity. It is thought to act as a decoy receptor, sequestering VEGF-A to modulate VEGFR-2 signaling.[1] It is also expressed on monocytes and macrophages, implicating it in tumor inflammation and invasion.

  • VEGFR-2: Considered the primary signal transducer for VEGF-A-driven angiogenesis. Its activation initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[2]

  • VEGFR-3: Primarily involved in lymphangiogenesis through its interaction with VEGF-C and VEGF-D. Its role in tumor metastasis via the lymphatic system is a key area of cancer research.[3]

Core Signaling Pathways

Upon ligand binding, VEGFRs dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their intracellular domains. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The two major pathways activated by VEGFR-2 are the PI3K/Akt and the PLCγ/MAPK pathways.

The PI3K/Akt/mTOR Pathway: Survival and Permeability

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial mediator of cell survival, proliferation, and vascular permeability.

  • Activation: Phosphorylated Tyrosine 1175 on VEGFR-2 serves as a docking site for the p85 regulatory subunit of PI3K.[4]

  • Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Downstream Effectors: PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of substrates, including the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis and cell growth. Akt also phosphorylates and inactivates pro-apoptotic proteins like Bad, thereby promoting endothelial cell survival.[4][5]

PI3K_Akt_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Y1175) VEGFR2->pVEGFR2 Autophosphorylation PI3K PI3K pVEGFR2->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition eNOS eNOS Akt->eNOS Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Bad->Proliferation Apoptosis Permeability Vascular Permeability eNOS->Permeability

VEGF-A/VEGFR-2 induced PI3K/Akt/mTOR signaling pathway.
The PLCγ/MAPK Pathway: Proliferation and Migration

The Phospholipase C gamma (PLCγ)/Mitogen-Activated Protein Kinase (MAPK) pathway is central to endothelial cell proliferation and migration.

  • Activation: The same phosphotyrosine site, Y1175, on VEGFR-2 also recruits and activates PLCγ.[6]

  • Signal Transduction: PLCγ hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).

  • Downstream Effectors: PKC activation initiates the Raf-MEK-ERK cascade. Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes required for cell proliferation and migration.[6] Another key phosphorylation site, Y1214, can recruit the adaptor protein NCK, which contributes to the activation of p38 MAPK, further promoting cell migration.[7]

MAPK_Pathway pVEGFR2 p-VEGFR-2 (Y1175) PLCg PLCγ pVEGFR2->PLCg Recruitment & Activation PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG Hydrolysis PKC PKC DAG->PKC Activation Raf Raf PKC->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Migration Nucleus->Proliferation Gene Expression

VEGF-A/VEGFR-2 induced PLCγ/MAPK signaling pathway.

Quantitative Data in VEGFR Signaling

The following tables summarize key quantitative parameters in VEGFR signaling, providing a basis for experimental design and data interpretation.

Table 1: Ligand-Receptor Binding Affinities
LigandReceptorBinding Affinity (Kd)Measurement Method
VEGF-A165aVEGFR-1~1.0 pMSurface Plasmon Resonance
VEGF-A165aVEGFR-2~9.8 pM - 18 nMSurface Plasmon Resonance
VEGF-A165bVEGFR-1~1.4 nMSurface Plasmon Resonance
VEGF-A165bVEGFR-2~0.67 pMSurface Plasmon Resonance
VEGF-A121VEGFR-1~3.7 nMSurface Plasmon Resonance
VEGF-A121VEGFR-2~0.66 nMSurface Plasmon Resonance

Data compiled from multiple sources. Kd values can vary based on the specific experimental conditions and techniques used.[8][9]

Table 2: IC50 Values of Common VEGFR Tyrosine Kinase Inhibitors (TKIs)
InhibitorVEGFR-1 (IC50, nM)VEGFR-2 (IC50, nM)VEGFR-3 (IC50, nM)Other Key Targets (IC50, nM)
Sunitinib802-PDGFRβ (2), c-Kit
Sorafenib90--PDGFRβ, c-Kit, Raf-1
Pazopanib103047PDGFR (84), FGFR (74), c-Kit (140)
Axitinib0.10.20.1-0.3PDGFRβ (1.6), c-Kit (1.7)
Cabozantinib120.0356c-Met (1.3), Ret (4), AXL (7), Kit (4.6), Flt-3 (11.3)
Lenvatinib-4.25.2FGFR1 (22), PDGFRα (41), Kit (75)
Nintedanib341313FGFR1/2/3 (69/37/108), PDGFRα/β (59/65)
Motesanib236Kit (8), PDGFR (84), Ret (59)
Fruquintinib33350.5-
Sulfatinib2241FGFR1 (15), CSF1R (4)

IC50 values are approximate and can vary between different assays and cell lines. Data compiled from multiple sources.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate VEGFR-mediated signaling pathways.

VEGFR-2 Kinase Activity Assay (In Vitro)

This protocol describes a general method for measuring the kinase activity of recombinant VEGFR-2, often performed using commercially available kits.

Principle: This assay measures the transfer of phosphate from ATP to a synthetic peptide substrate by the VEGFR-2 kinase domain. The amount of ADP produced is proportional to the kinase activity and is detected using a luminescence-based system.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (e.g., 500 µM)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase-Glo® Max or similar ADP-detecting reagent

  • White, opaque 96-well plates

  • Test inhibitors dissolved in DMSO

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing Kinase Assay Buffer, ATP, and the peptide substrate.

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well of a 96-well plate.

    • To "Test Inhibitor" wells, add 5 µL of the test compound at various concentrations.

    • To "Positive Control" and "Blank" wells, add 5 µL of inhibitor buffer (e.g., 10% DMSO).

  • Enzyme Addition:

    • Thaw the VEGFR-2 enzyme on ice and dilute to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.

    • Add 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The kinase activity is inversely proportional to the luminescence signal. Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.

Immunoprecipitation (IP) of Phosphorylated VEGFR-2 and Western Blot Analysis

Principle: This method is used to isolate VEGFR-2 from cell lysates and then detect its phosphorylation status using a phospho-specific antibody.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells

  • VEGF-A165

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate)

  • Anti-VEGFR-2 antibody for immunoprecipitation (e.g., rabbit polyclonal)

  • Protein A/G agarose or magnetic beads

  • Anti-phosphotyrosine antibody (e.g., mouse monoclonal, clone 4G10) or phospho-specific VEGFR-2 (e.g., pY1175) antibody for Western blotting

  • Anti-VEGFR-2 antibody for total protein detection in Western blotting

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

  • Cell Stimulation:

    • Culture HUVECs to 80-90% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • Incubate 500-1000 µg of protein lysate with the anti-VEGFR-2 IP antibody (2-4 µg) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads (20-30 µL of a 50% slurry) and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Wash the beads 3-5 times with 1 mL of ice-cold Lysis Buffer.

  • Elution and Sample Preparation:

    • After the final wash, aspirate the supernatant.

    • Resuspend the beads in 30 µL of 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes to elute the proteins and denature them.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading of immunoprecipitated VEGFR-2, the membrane can be stripped and re-probed with a total anti-VEGFR-2 antibody.

In Vitro Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). It is a key functional assay for angiogenesis.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Growth factor-reduced Matrigel

  • 96-well tissue culture plates

  • Test compounds (inhibitors or stimulators)

  • Calcein AM (for fluorescent visualization, optional)

Procedure:

  • Plate Coating:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in a small volume of serum-free or low-serum medium.

    • Seed 1.0 - 1.5 x 10⁴ cells in 100 µL of medium onto the solidified Matrigel.

    • Add test compounds to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube formation is typically optimal within this timeframe.

  • Visualization and Quantification:

    • Examine the formation of tube-like networks using an inverted microscope.

    • Capture images from several representative fields for each well.

    • Quantify angiogenesis by measuring parameters such as:

      • Total tube length

      • Number of branch points (nodes)

      • Number of loops (meshes)

    • Image analysis can be performed using software like ImageJ with angiogenesis-specific plugins.

Transwell Invasion Assay

Principle: This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, modeling a key step in metastasis.

Materials:

  • Cancer cells or endothelial cells

  • Transwell inserts with 8.0 µm pore size membranes

  • 24-well plates

  • Matrigel (for invasion)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS or VEGF)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Insert Coating (for Invasion Assay):

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium (e.g., 1:3).

    • Coat the top surface of the Transwell inserts with 50-100 µL of the diluted Matrigel.

    • Incubate at 37°C for at least 1 hour to allow the gel to solidify.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1-2 x 10⁵ cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Chemoattractant Addition:

    • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Cell Removal and Fixation:

    • Carefully remove the non-invading cells from the upper surface of the membrane using a wet cotton swab.

    • Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

  • Staining and Quantification:

    • Stain the fixed cells with Crystal Violet for 10-20 minutes.

    • Wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of stained, invaded cells in several random fields under a microscope.

Experimental and Drug Discovery Workflow

The study of VEGFR signaling and the development of targeted inhibitors typically follows a structured preclinical workflow. This process begins with broad screening and progresses to more complex biological and in vivo validation.

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Screening & Validation cluster_1 Phase 2: Functional Cellular Assays cluster_2 Phase 3: In Vivo & Preclinical Models A High-Throughput Screening (HTS) B VEGFR Kinase Assay (IC50 Determination) A->B Hit Identification C Cellular Phosphorylation Assay (IP-Western Blot) B->C Lead Candidate Selection D Endothelial Cell Proliferation Assay C->D E Transwell Migration & Invasion Assays D->E F Tube Formation Assay E->F G Matrigel Plug Assay (In Vivo Angiogenesis) F->G H Tumor Xenograft Models (Efficacy Studies) G->H I Toxicology & PK/PD Studies H->I J IND Application I->J

Preclinical workflow for the discovery and validation of VEGFR inhibitors.

This workflow illustrates a logical progression from identifying potential inhibitors through biochemical assays to validating their functional effects in cellular and, finally, in vivo models, culminating in the necessary studies for an Investigational New Drug (IND) application.[3]

References

Preclinical Profile of ODM-203: A Dual FGFR and VEGFR Inhibitor with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Drug Development Professionals

ODM-203 is a novel, orally available small molecule inhibitor that demonstrates equipotent and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Preclinical data have robustly characterized its antitumor effects, which are mediated through the dual blockade of these critical oncogenic signaling pathways.[2] This document provides an in-depth guide to the preclinical data, experimental methodologies, and mechanisms of action of ODM-203.

Quantitative Analysis of In Vitro and In Vivo Activity

ODM-203 has been extensively profiled in a variety of preclinical models, demonstrating potent inhibition of its target kinases and significant antitumor efficacy in both FGFR-dependent and angiogenesis-driven cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nmol/L)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35

Biochemical assays with recombinant proteins were used to determine the IC50 values.[3]

Table 2: In Vitro Cellular Activity
Cell LineReceptor DependenceProliferation IC50 (nmol/L)FRS2 Phosphorylation IC50 (nmol/L)
H1581FGFR110493
SNU16FGFR2Not specified59
RT4FGFR319289
HUVECVEGFR33 (Tube Formation)Not Applicable

Cell proliferation was assessed after 96 hours of treatment.[3] FRS2 phosphorylation, a downstream marker of FGFR activation, was also measured.[4] The effect on HUVEC cells was determined via a VEGF-induced tube formation assay.[3]

Table 3: In Vivo Antitumor Efficacy
Xenograft ModelReceptor DependenceDose (mg/kg, oral)Tumor Growth Inhibition (%)
RT4FGFR320Not specified
RT4FGFR340Not specified
SNU16FGFR230Not specified
Renca (Orthotopic)Angiogenesis739
Renca (Orthotopic)Angiogenesis2058
Renca (Orthotopic)Angiogenesis4075

Tumor growth inhibition was measured after 12-21 days of daily oral dosing.[4][5]

Core Signaling Pathways and Mechanism of Action

ODM-203 exerts its antitumor effects by simultaneously inhibiting the FGFR and VEGFR signaling cascades. FGFR signaling, often activated by genetic alterations in cancer, drives cell proliferation and survival.[2] Concurrently, VEGFR signaling is a critical mediator of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] The dual inhibition by ODM-203 not only directly targets the cancer cells in FGFR-dependent tumors but also disrupts the tumor microenvironment by blocking angiogenesis.[6] Furthermore, preclinical evidence suggests that ODM-203 can modulate the tumor immune microenvironment, leading to increased activation of CD8 T cells and a decrease in immune checkpoint markers like PD-1 and PD-L1.[6]

ODM203_Mechanism_of_Action FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Downstream_FGFR Downstream Signaling (e.g., MAPK, PI3K/AKT) FRS2->Downstream_FGFR Proliferation Cell Proliferation & Survival Downstream_FGFR->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Downstream_VEGFR Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR->Downstream_VEGFR Angiogenesis Angiogenesis Downstream_VEGFR->Angiogenesis ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Caption: ODM-203 dual inhibitory mechanism on FGFR and VEGFR signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the evaluation of ODM-203.

In Vitro Kinase Assays

Standard radiometric kinase assays were performed using recombinant human FGFR1, 2, 3, 4 and VEGFR1, 2, 3 proteins. The inhibitory activity of ODM-203 was determined by measuring the incorporation of radioactive phosphate into a substrate peptide in the presence of varying concentrations of the compound. IC50 values were calculated from the dose-response curves.[6]

Cell Viability Assays

FGFR-dependent human cancer cell lines (H1581, SNU16, and RT4) were seeded in 96-well plates.[6] After overnight attachment, cells were treated with a range of ODM-203 concentrations for 96 hours.[3] Cell viability was assessed using a standard metabolism-based assay (e.g., MTS or MTT). IC50 values were determined by non-linear regression analysis of the resulting dose-response curves.[6]

Cell-Based Angiogenesis (Tube Formation) Assay

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a basement membrane matrix (e.g., Matrigel) in the presence of VEGF.[6] Various concentrations of ODM-203 were added to the wells. The formation of capillary-like structures (tubes) was monitored and quantified after a specified incubation period. The IC50 value represents the concentration of ODM-203 that inhibits tube formation by 50%.[5]

Phospho-FRS2 Tyrosine 196 Assay

FGFR-dependent cell lines were treated with different concentrations of ODM-203 for a specified duration.[6] Following treatment, cells were lysed, and the levels of phosphorylated FRS2 at tyrosine 196 were measured using a quantitative immunoassay (e.g., ELISA or Western blot).[4] This assay provides a direct measure of FGFR signaling inhibition in a cellular context.[4]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assays (FGFRs & VEGFRs) Cell_Proliferation Cell Proliferation Assays (FGFR-dependent lines) IC50 IC50 Determination Kinase_Assay->IC50 Tube_Formation HUVEC Tube Formation Assay (VEGF-induced) Cell_Proliferation->IC50 Signaling_Assay Phospho-FRS2 Signaling Assay Tube_Formation->IC50 Signaling_Assay->IC50 Xenograft_FGFR FGFR-Dependent Xenograft Models (e.g., RT4, SNU16) Xenograft_Angio Angiogenesis-Dependent Syngeneic Model (e.g., Renca) TGI Tumor Growth Inhibition (TGI) Analysis Xenograft_FGFR->TGI Xenograft_Angio->TGI Immune_Profiling Immune Cell Profiling (Flow Cytometry) Xenograft_Angio->Immune_Profiling

Caption: Workflow for the preclinical evaluation of ODM-203 antitumor activity.

Subcutaneous Xenograft Models

Female athymic nude mice were subcutaneously inoculated with FGFR-dependent tumor cells (e.g., RT4 or SNU16).[4] When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. ODM-203 was administered orally once daily at specified doses.[4] Tumor volumes were measured regularly to assess antitumor activity.[7]

Orthotopic Renca Syngeneic Model

To evaluate the anti-angiogenic and immunomodulatory effects of ODM-203, an orthotopic and syngeneic Renca kidney cancer model was utilized.[4] Renca cells were implanted under the kidney capsule of immunocompetent BALB/c mice.[6] Following a recovery period, daily oral treatment with ODM-203 was initiated.[5] Primary tumor growth and the formation of lung metastases were assessed at the end of the study.[8] Immune cell populations within the tumor microenvironment were also analyzed.[2]

References

The Impact of ODM-203 on Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-203 is a potent, orally available inhibitor targeting both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). These receptor tyrosine kinases are critical mediators of angiogenesis, the formation of new blood vessels, a process intrinsically linked to endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR and FGFR signaling is a hallmark of numerous pathologies, including cancer, making dual inhibition an attractive therapeutic strategy.[1][3] This technical guide provides an in-depth analysis of the effects of ODM-203 on endothelial cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and signaling pathway diagrams.

Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

ODM-203 exerts its anti-proliferative effects on endothelial cells primarily by inhibiting the kinase activity of VEGFR and FGFR family members.[3] In biochemical assays, ODM-203 has demonstrated potent and equitable inhibition of multiple receptor tyrosine kinases within these families.[1][3]

Upon ligand binding (e.g., VEGF-A to VEGFR2), these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately drive cellular responses like proliferation, migration, and survival.[4] Key signaling pathways activated by VEGFR and FGFR in endothelial cells include:

  • The Phospholipase Cγ (PLCγ) Pathway: Leads to the activation of Protein Kinase C (PKC) and subsequent downstream signaling.

  • The Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: A critical pathway for cell survival and proliferation.

  • The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Directly involved in regulating the cell cycle and promoting proliferation.

By binding to the ATP-binding pocket of the kinase domain, ODM-203 prevents receptor autophosphorylation and the subsequent activation of these downstream signaling pathways, thereby effectively blocking the mitogenic signals that stimulate endothelial cell proliferation.

Quantitative Data on ODM-203 Activity

The inhibitory activity of ODM-203 has been quantified in various assays, demonstrating its potency against its intended targets.

Table 1: In Vitro Inhibitory Activity of ODM-203 (Biochemical Assay)
TargetIC50 (nmol/L)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Data sourced from Hieta et al., Mol Cancer Ther, 2019.[3]
Table 2: In Vitro Cellular Activity of ODM-203
AssayCell LineIC50 (nmol/L)
VEGFR-induced Tube FormationHUVEC33
Cell ProliferationH1581 (FGFR1 dependent)104
Cell ProliferationSNU16 (FGFR2 dependent)120
Cell ProliferationRT4 (FGFR3 dependent)192
Data sourced from Hieta et al., Mol Cancer Ther, 2019.[1][3]

While a specific IC50 value for the direct inhibition of VEGF-induced endothelial cell proliferation by ODM-203 is not prominently published, the potent inhibition of VEGFR2 (IC50 = 9 nmol/L) and the low nanomolar IC50 for the inhibition of VEGFR-induced tube formation (a complex process involving proliferation, migration, and differentiation) strongly indicate a significant anti-proliferative effect on endothelial cells.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ODM-203 in endothelial cells.

ODM203_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ODM203 ODM-203 ODM203->VEGFR Inhibits

Caption: VEGFR2 signaling pathway and the inhibitory action of ODM-203.

ODM203_FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation ODM203 ODM-203 ODM203->FGFR Inhibits

Caption: FGFR1 signaling pathway and the inhibitory action of ODM-203.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of ODM-203 on endothelial cell proliferation.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Recombinant Human VEGF-A

  • ODM-203

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete EGM-2 medium and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with basal medium containing a low percentage of charcoal-stripped FBS (e.g., 0.5-1%) and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of ODM-203 in basal medium. Pre-incubate the cells with the different concentrations of ODM-203 for 1 hour.

  • Stimulation: Add VEGF-A to the wells to a final concentration of 20 ng/mL (or a pre-determined optimal concentration) to stimulate proliferation. Include control wells with no VEGF-A and wells with VEGF-A but no ODM-203.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value for ODM-203.

Endothelial Cell Proliferation Assay (BrdU Incorporation Assay)

This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

Materials:

  • HUVECs and culture reagents (as above)

  • Recombinant Human VEGF-A

  • ODM-203

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate for detection (e.g., TMB for HRP)

  • Stop solution

  • 96-well cell culture plates

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the MTT assay protocol.

  • Treatment and Stimulation: Follow steps 3 and 4 from the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • Fixation and Denaturation: At the end of the incubation, remove the culture medium and fix the cells and denature the DNA by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add the appropriate substrate for detection. If using an HRP-conjugated antibody, add TMB substrate and stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm for colorimetric detection or measure the fluorescence intensity.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of DNA synthesis and cell proliferation. Calculate the percentage of inhibition and the IC50 value for ODM-203.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the anti-proliferative effects of ODM-203 on endothelial cells.

Experimental_Workflow start Start culture Culture HUVECs start->culture seed Seed cells in 96-well plates culture->seed starve Serum starve cells seed->starve treat Treat with ODM-203 and stimulate with VEGF-A starve->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Proliferation Assay (MTT or BrdU) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end

Caption: General experimental workflow for evaluating ODM-203's effect on HUVEC proliferation.

Conclusion

ODM-203 is a potent dual inhibitor of VEGFR and FGFR, key drivers of angiogenesis and endothelial cell proliferation. The quantitative data from biochemical and cellular assays, though not explicitly providing an IC50 for endothelial cell proliferation, strongly support its significant anti-proliferative activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and understand the effects of ODM-203 and similar targeted therapies on endothelial cell biology. This knowledge is crucial for the continued development of effective anti-angiogenic agents in oncology and other diseases characterized by pathological neovascularization.

References

The Double-Edged Sword: A Technical Guide to the Dual Inhibition of FGFR and VEGFR in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer therapy, the simultaneous targeting of multiple signaling pathways has emerged as a powerful strategy to overcome tumor heterogeneity and resistance. Among the most compelling approaches is the dual inhibition of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Both pathways are critical drivers of tumor progression, orchestrating a symphony of cellular processes that fuel tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth exploration of the core principles, experimental validation, and therapeutic potential of dual FGFR/VEGFR inhibition.

The Scientific Rationale: A Two-Pronged Attack

The rationale for co-targeting FGFR and VEGFR is rooted in their complementary and often synergistic roles in tumor biology.[1][2]

  • VEGFR Signaling: As the primary mediator of angiogenesis, the VEGFR signaling cascade is essential for supplying tumors with the nutrients and oxygen required for their growth and dissemination.[1][3][4] Activation of VEGFRs, predominantly by VEGF-A, on endothelial cells triggers a cascade of events leading to increased vascular permeability, endothelial cell proliferation, migration, and the formation of new blood vessels.[3][4]

  • FGFR Signaling: The FGFR pathway, activated by fibroblast growth factors (FGFs), is a key player in oncogenesis, promoting cell proliferation, survival, and migration.[5][6][7] In the context of angiogenesis, FGFs can directly stimulate endothelial cell proliferation and migration.[2] Furthermore, the FGFR pathway has been implicated as a crucial escape mechanism for tumors that develop resistance to anti-VEGF therapies.[8] Upregulation of FGF signaling can compensate for the blockade of VEGFR, allowing angiogenesis to persist.[5]

By simultaneously inhibiting both pathways, dual inhibitors can mount a two-pronged attack: directly inhibiting tumor cell proliferation and survival while also cutting off the tumor's vital blood supply. This comprehensive approach holds the promise of enhanced efficacy and a reduced likelihood of acquired resistance.[1]

Key Signaling Pathways

The downstream signaling cascades of FGFR and VEGFR share common nodes, most notably the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and angiogenesis.

FGFR_VEGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival AKT->Angiogenesis mTOR->Proliferation PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca PKC->Proliferation Ca->Migration

FGFR and VEGFR Signaling Pathways.

Dual FGFR/VEGFR Inhibitors: A Quantitative Overview

A growing number of small molecule tyrosine kinase inhibitors (TKIs) have been developed to dually target FGFR and VEGFR. Their potency against various receptor isoforms is a critical determinant of their therapeutic window and potential off-target effects. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for several prominent dual inhibitors.

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)VEGFR1 (nM)VEGFR2 (nM)VEGFR3 (nM)
Lenvatinib 468.215-224.05.2
Dovitinib 8409-10138
Nintedanib 6937108-341313
Lucitanib 17.582.5--72510
Brivanib -----25-
Ponatinib -------
Regorafenib -------
Pazopanib 74---103047
Sulfatinib 15---2241
Anlotinib -----<1-
Foretinib -----0.9-
LY2874455 2.82.66.46-7-
PD173074 ~25----100-200-
SU5402 30----20-

Experimental Protocols for Evaluating Dual Inhibition

The preclinical and clinical development of dual FGFR/VEGFR inhibitors relies on a battery of in vitro and in vivo assays to characterize their activity and efficacy.

In Vitro Assays

1. Kinase Activity Assays:

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR and VEGFR kinases.

  • Methodology: Recombinant kinase domains of FGFR and VEGFR isoforms are incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate is then quantified, typically using methods like LanthaScreen® Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay.[3][22][23][24] The IC50 value is calculated as the concentration of the inhibitor that reduces kinase activity by 50%.

2. Cell-Based Receptor Phosphorylation Assays:

  • Objective: To assess the inhibitor's ability to block receptor autophosphorylation in a cellular context.

  • Methodology: Cells overexpressing a specific FGFR or VEGFR isoform are stimulated with the corresponding ligand (e.g., FGF2 or VEGF) in the presence of the inhibitor. Cell lysates are then subjected to Western blotting or ELISA-based assays using phospho-specific antibodies to detect the level of receptor phosphorylation.[4][25][26][27][28]

3. Endothelial Cell Tube Formation Assay:

  • Objective: To evaluate the anti-angiogenic potential of an inhibitor by assessing its effect on the ability of endothelial cells to form capillary-like structures.

  • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane extract (e.g., Matrigel) in the presence of pro-angiogenic factors and the test compound.[8][29][30][31][32] The formation of tube-like networks is observed and quantified by measuring parameters such as tube length and the number of branch points.

Tube_Formation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis HUVEC Culture HUVECs Seed Seed HUVECs on Matrigel HUVEC->Seed Matrigel Coat plates with Matrigel Matrigel->Seed Treat Add pro-angiogenic factors + test compound Seed->Treat Incubate Incubate for several hours Treat->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube length and branch points Image->Quantify

HUVEC Tube Formation Assay Workflow.
In Vivo Assays

1. Tumor Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of a dual inhibitor in a living organism.

  • Methodology: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice.[33][34][35][36] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time. At the end of the study, tumors are excised for further analysis.

2. Immunohistochemistry (IHC):

  • Objective: To assess the in vivo effects of the inhibitor on tumor proliferation and angiogenesis within the tumor microenvironment.

  • Methodology: Tumor sections from xenograft models are stained with specific antibodies to visualize key markers.

    • Ki-67: A marker of cell proliferation.[37][38][39][40][41]

    • CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density (MVD) as a measure of angiogenesis.[37][38][39][40][41]

Xenograft_IHC_Workflow cluster_xenograft Xenograft Model cluster_ihc Immunohistochemistry Implant Implant tumor cells into mice TumorGrowth Allow tumors to establish Implant->TumorGrowth Treatment Treat with dual inhibitor TumorGrowth->Treatment Monitor Monitor tumor growth Treatment->Monitor Excise Excise tumors Monitor->Excise Section Section tumor tissue Excise->Section Stain_Ki67 Stain for Ki-67 (Proliferation) Section->Stain_Ki67 Stain_CD31 Stain for CD31 (Angiogenesis) Section->Stain_CD31 Analyze Quantify staining Stain_Ki67->Analyze Stain_CD31->Analyze

In Vivo Xenograft and IHC Workflow.

Mechanisms of Resistance

Despite the promise of dual inhibition, tumors can develop resistance through various mechanisms. Understanding these is crucial for developing next-generation inhibitors and combination therapies.

  • Gatekeeper Mutations: Mutations in the kinase domain of FGFR or VEGFR can prevent the inhibitor from binding effectively.[29][37]

  • Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR and VEGFR, allowing tumor cells to survive and proliferate.[29][37] For example, activation of the EGFR or MET pathways can confer resistance.

  • Epithelial-to-Mesenchymal Transition (EMT): This process can lead to a more aggressive and drug-resistant tumor phenotype.[29][37]

Conclusion

The dual inhibition of FGFR and VEGFR represents a highly promising therapeutic strategy in oncology. By simultaneously targeting two of the most critical pathways in tumor progression, these inhibitors offer the potential for enhanced efficacy and a more durable response. A thorough understanding of the underlying signaling pathways, the quantitative potency of different inhibitors, and the experimental methodologies for their evaluation is paramount for the continued development and successful clinical implementation of this important class of anti-cancer agents. Further research into mechanisms of resistance will be critical for designing rational combination therapies and overcoming the challenge of acquired drug resistance.

References

Methodological & Application

Application Notes and Protocols for ODM-203 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5] It demonstrates balanced inhibitory effects on both receptor families, which are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2][3][5] In preclinical studies, ODM-203 has shown significant antitumor activity in both FGFR-dependent and angiogenic cancer models.[1][2][3][4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of ODM-203.

Mechanism of Action

ODM-203 exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFR and VEGFR family members. This inhibition blocks downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[1] ODM-203 has been shown to inhibit FGFR and VEGFR family kinases in the low nanomolar range in biochemical assays.[2][4][5]

Data Presentation

Table 1: Biochemical Assay Data for ODM-203
Target KinaseIC50 (nmol/L)
FGFR16
FGFR28
FGFR310
FGFR435
VEGFR17
VEGFR29
VEGFR312

Data represents the concentration of ODM-203 required to inhibit 50% of the kinase activity in a biochemical assay.[2][4][5]

Table 2: Cellular Assay Data for ODM-203
Cell LineReceptor DependenceAssay TypeIC50 (nmol/L)
H1581FGFR1 amplificationProliferation104
SNU16FGFR2 amplificationProliferation150
RT4FGFR3-TACC3 fusionProliferation192
HUVECVEGFRVEGF-induced tube formation33

Data represents the concentration of ODM-203 required to inhibit 50% of the cellular response.[1][2][4][5]

Mandatory Visualizations

Signaling Pathway of FGFR/VEGFR Inhibition by ODM-203

ODM203_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds P_FGFR pFGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation P_VEGFR pVEGFR (Active) VEGFR->P_VEGFR Dimerization & Autophosphorylation ODM203 ODM-203 ODM203->P_FGFR Inhibits ODM203->P_VEGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_FGFR->Downstream P_VEGFR->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: FGFR/VEGFR signaling pathway and inhibition by ODM-203.

Experimental Workflow for In Vitro Evaluation of ODM-203

ODM203_Workflow Start Start: Compound Synthesis (ODM-203) Biochemical Biochemical Kinase Assays (FGFR & VEGFR families) Start->Biochemical CellBased Cell-Based Assays Biochemical->CellBased Proliferation Proliferation/Viability Assays (FGFR-dependent cell lines) CellBased->Proliferation Angiogenesis Angiogenesis Assays (HUVEC Tube Formation) CellBased->Angiogenesis Signaling Downstream Signaling Analysis (Western Blot for pFRS2) CellBased->Signaling Data Data Analysis (IC50 Determination) Proliferation->Data Angiogenesis->Data Signaling->Data End End: In Vitro Characterization Data->End

Caption: General workflow for in vitro testing of ODM-203.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol provides a general method for determining the in vitro kinase inhibitory activity of ODM-203 against FGFR and VEGFR family members. Commercially available kinase assay kits can be utilized.

Materials:

  • Recombinant human FGFR and VEGFR kinases

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ODM-203 (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of ODM-203 in DMSO and then dilute in kinase buffer.

  • Add the diluted ODM-203 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of ODM-203 and determine the IC50 value.

Cell Proliferation Assay

This protocol is used to assess the anti-proliferative effect of ODM-203 on FGFR-dependent cancer cell lines.

Materials:

  • FGFR-dependent cell lines (e.g., H1581, SNU16, RT4)[1][2]

  • Complete cell culture medium

  • ODM-203 (serial dilutions)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of ODM-203 or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of ODM-203 and determine the IC50 value.

HUVEC Tube Formation Assay (Angiogenesis Assay)

This assay evaluates the effect of ODM-203 on the VEGF-induced tube formation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or similar basement membrane extract

  • VEGF

  • ODM-203 (serial dilutions)

  • 96-well plates

  • Microscope

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Seed HUVECs onto the Matrigel-coated wells in the presence of serial dilutions of ODM-203 or DMSO (vehicle control).

  • Stimulate tube formation by adding VEGF to the medium.

  • Incubate the plate for a specified time (e.g., 6-18 hours) to allow for tube formation.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

  • Calculate the percent inhibition of tube formation for each concentration of ODM-203 and determine the IC50 value.[1][2][4][5]

Western Blot Analysis for Downstream Signaling

This protocol is used to confirm the inhibition of FGFR signaling by ODM-203 by assessing the phosphorylation of downstream effector proteins like FRS2.

Materials:

  • FGFR-dependent cell line (e.g., SNU16)[1]

  • Cell lysis buffer with protease and phosphatase inhibitors

  • ODM-203

  • Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Culture the cells and treat them with various concentrations of ODM-203 for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of ODM-203 on the phosphorylation of the target protein.[1]

References

Application Notes and Protocols for ODM-203 in the H1581 Lung Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

ODM-203 is a potent, orally available dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It exhibits balanced and selective inhibitory activity against FGFR subtypes 1-4 and VEGFR subtypes 1-3, with IC50 values in the low nanomolar range.[2][3][4] The H1581 cell line, derived from a primary large-cell lung cancer, is characterized by an amplification of the FGFR1 gene, rendering it dependent on FGFR signaling for proliferation and survival.[5][6] This document provides detailed protocols for utilizing ODM-203 to study its effects on the H1581 cell line, including cell culture, proliferation assays, and western blot analysis of the FGFR signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ODM-203
TargetAssay TypeIC50 (nM)Cell Line/Recombinant Protein
FGFR1Recombinant Kinase Assay11Recombinant Protein
FGFR2Recombinant Kinase Assay16Recombinant Protein
FGFR3Recombinant Kinase Assay6Recombinant Protein
FGFR4Recombinant Kinase Assay35Recombinant Protein
VEGFR1Recombinant Kinase Assay26Recombinant Protein
VEGFR2Recombinant Kinase Assay9Recombinant Protein
VEGFR3Recombinant Kinase Assay5Recombinant Protein
H1581 Cell Proliferation Assay 104 Human Lung Cancer
SNU16Cell Proliferation Assay132Human Gastric Cancer
RT4Cell Proliferation Assay192Human Bladder Cancer
FRS2 (pTyr196)Cellular Phosphorylation Assay93H1581 Cells

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

H1581 Cell Culture

The H1581 cell line should be handled under sterile conditions in a biological safety cabinet.

Materials:

  • H1581 cells (e.g., ATCC CRL-5878)

  • ACL-4 medium (DMEM:F12 supplemented with ACL-4 Cocktail)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thawing Frozen Cells:

    • Thaw the vial of H1581 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (ACL-4 + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 125 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C with 5% CO2.

  • Maintaining Cultures:

    • Monitor cell growth daily. Cells should be passaged when they reach 80-90% confluency.

    • To passage, aspirate the medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.

Cell Proliferation Assay

This protocol is designed to determine the IC50 of ODM-203 in H1581 cells.

Materials:

  • H1581 cells in logarithmic growth phase

  • ODM-203 stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT)

  • Plate reader

Protocol:

  • Harvest H1581 cells and perform a cell count.

  • Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.

  • Prepare a serial dilution of ODM-203 in complete growth medium. A suggested concentration range is from 1 nM to 3 µM. Include a DMSO-only vehicle control.

  • Add 100 µL of the diluted ODM-203 or vehicle control to the appropriate wells (in triplicate).

  • Incubate the plate for 96 hours at 37°C with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of FGFR Signaling

This protocol is to assess the effect of ODM-203 on the phosphorylation of key proteins in the FGFR signaling pathway, such as FRS2.

Materials:

  • H1581 cells

  • ODM-203

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FRS2 (Tyr196), anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed H1581 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of ODM-203 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For quantitative analysis, strip the membrane and re-probe for total protein and a loading control.

Visualization of Signaling Pathways and Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 pY GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ODM203 ODM-203 ODM203->FGFR1

Caption: FGFR1 Signaling Pathway Inhibition by ODM-203 in H1581 Cells.

Western_Blot_Workflow start H1581 Cell Culture treatment Treatment with ODM-203 (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer probing Antibody Probing (e.g., p-FRS2, Actin) transfer->probing detection Chemiluminescent Detection & Imaging probing->detection analysis Data Analysis detection->analysis

Caption: Experimental Workflow for Western Blot Analysis.

References

Application Notes and Protocols: ODM-203 Treatment in SNU16 Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for studying the effects of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), on the SNU16 human gastric carcinoma cell line. The SNU16 cell line is characterized by an amplification of the FGFR2 gene, making it a relevant model for investigating FGFR2-targeted therapies.[1] ODM-203 has demonstrated significant anti-tumor activity in preclinical models, including those involving SNU16 cells.[2][3]

This document outlines the molecular rationale for using ODM-203 in FGFR2-amplified gastric cancer, presents key quantitative data from preclinical studies, and provides detailed protocols for essential in vitro and in vivo experiments.

Molecular Rationale

The SNU16 gastric cancer cell line harbors an amplification of the FGFR2 gene, which leads to the overexpression and constitutive activation of the FGFR2 protein.[1] This aberrant signaling drives tumor cell proliferation and survival, making FGFR2 a critical therapeutic target in this context. ODM-203 is a small molecule inhibitor that selectively targets FGFR and VEGFR families with equal potency in the low nanomolar range.[1][4] By inhibiting the kinase activity of FGFR2, ODM-203 blocks downstream signaling pathways, thereby impeding cancer cell growth.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data of ODM-203 in the context of SNU16 gastric cancer cells.

Table 1: In Vitro Activity of ODM-203 in FGFR-Dependent Cell Lines

Cell LineCancer TypeTarget ReceptorODM-203 IC50 (nmol/L)
H1581Lung CancerFGFR1104
SNU16 Gastric Cancer FGFR2 50-150
RT4Bladder CancerFGFR3192

Data sourced from multiple studies indicating the potent anti-proliferative effect of ODM-203 on FGFR-dependent cancer cell lines.[1][4]

Table 2: In Vivo Efficacy of ODM-203 in SNU16 Xenograft Model

Treatment GroupDoseDosing ScheduleTumor Growth Inhibition (%)pFGFR InhibitionpFRS2 Inhibition
Vehicle-Daily0--
ODM-20330 mg/kgDaily for 12 days73YesYes

Results from a subcutaneous SNU16 xenograft study demonstrating significant tumor growth inhibition and target engagement upon oral administration of ODM-203.[2][3]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. In SNU16 cells, FGFR2 amplification leads to ligand-independent, constitutive activation of these pathways. ODM-203 inhibits the initial autophosphorylation of FGFR2, thereby blocking the entire downstream signaling cascade.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binding pFGFR2 pFGFR2 (Active) FGFR2->pFGFR2 Dimerization & Autophosphorylation FRS2 FRS2 pFGFR2->FRS2 pFRS2 pFRS2 FRS2->pFRS2 GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS PI3K PI3K pFRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival ODM203 ODM-203 ODM203->pFGFR2 Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed SNU16 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_ODM203 Prepare serial dilutions of ODM-203 Incubate_24h->Prepare_ODM203 Treat_Cells Treat cells with ODM-203 Prepare_ODM203->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture_Treatment Culture and treat SNU16 cells with ODM-203 Start->Cell_Culture_Treatment Cell_Lysis Lyse cells and collect protein Cell_Culture_Treatment->Cell_Lysis Quantification Quantify protein concentration (BCA) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands (ECL) Secondary_Ab->Detection Analysis Analyze results Detection->Analysis End End Analysis->End

References

Application Notes and Protocols: Response of RT4 Bladder Cancer Cells to ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3] The RT4 bladder cancer cell line is characterized by a chromosomal rearrangement resulting in an FGFR3-TACC3 fusion protein.[2] This fusion leads to constitutive activation of the FGFR3 signaling pathway, making RT4 cells highly dependent on this pathway for their proliferation and survival.[2] These application notes provide a summary of the cellular response of RT4 cells to ODM-203, along with detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data on the effects of ODM-203 on RT4 bladder cancer cells.

Table 1: In Vitro Efficacy of ODM-203 in RT4 Cells

ParameterValue (IC50)Reference
Cell Proliferation192 nM[2]
FRS2 Phosphorylation (Tyr196)89 nM[2]

Table 2: In Vivo Efficacy of ODM-203 in RT4 Xenograft Model

Treatment GroupDoseTumor Growth InhibitionReference
ODM-20320 mg/kgSignificant[4]
ODM-20340 mg/kgSignificant[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by ODM-203 in RT4 cells and a general workflow for assessing the drug's efficacy.

FGFR3_TACC3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3_TACC3 FGFR3-TACC3 Fusion Protein FRS2 FRS2 FGFR3_TACC3->FRS2 Phosphorylation pFRS2 p-FRS2 Grb2_SOS Grb2/SOS pFRS2->Grb2_SOS PI3K PI3K pFRS2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ODM203 ODM-203 ODM203->FGFR3_TACC3 Inhibition

Caption: FGFR3-TACC3 signaling pathway and the inhibitory effect of ODM-203.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis RT4_Culture Culture RT4 Cells Treatment Treat with ODM-203 (various concentrations) RT4_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-FRS2 Treatment->Western_Blot Xenograft Establish RT4 Xenografts in Mice InVivo_Treatment Treat Mice with ODM-203 Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Volume InVivo_Treatment->Tumor_Measurement

Caption: General experimental workflow for evaluating ODM-203 in RT4 cells.

Experimental Protocols

Cell Culture
  • Cell Line: RT4 human bladder cancer cells (ATCC HTB-2).

  • Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Materials:

    • RT4 cells

    • Culture medium

    • ODM-203 (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed RT4 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow cells to attach.

    • Prepare serial dilutions of ODM-203 in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the ODM-203 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Phospho-FRS2

This protocol provides a general framework for detecting the phosphorylation of FRS2.

  • Materials:

    • RT4 cells

    • Culture medium

    • ODM-203

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-FRS2 (Tyr196) and anti-total FRS2

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed RT4 cells into 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of ODM-203 for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-FRS2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total FRS2 antibody or an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Conclusion

ODM-203 effectively inhibits the proliferation of RT4 bladder cancer cells by targeting the constitutively active FGFR3-TACC3 fusion protein. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of FGFR inhibitors in bladder cancer.

References

ODM-203: Preclinical Efficacy in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

These application notes provide a comprehensive overview of the preclinical efficacy of ODM-203, a dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), in various animal models. The following protocols are based on peer-reviewed research and are intended to guide researchers in designing and executing similar in vivo efficacy studies.

Mechanism of Action

ODM-203 is a small molecule kinase inhibitor that demonstrates balanced, potent inhibition of both FGFR (subtypes 1-4) and VEGFR (subtypes 1-3) kinases.[1][2][3] This dual inhibition targets two critical pathways in tumor progression: FGFR-driven tumor cell proliferation and survival, and VEGFR-mediated angiogenesis. By simultaneously blocking these pathways, ODM-203 has shown significant antitumor activity in preclinical models.

A diagram illustrating the signaling pathways targeted by ODM-203 is provided below.

ODM203_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR Proliferation Tumor Cell Proliferation & Survival FGFR->Proliferation ODM203 ODM-203 ODM203->VEGFR Inhibits ODM203->FGFR Inhibits

ODM-203 Dual Inhibition of FGFR and VEGFR Pathways

In Vivo Efficacy of ODM-203 in Xenograft Models

ODM-203 has demonstrated significant tumor growth inhibition (TGI) in several FGFR-dependent xenograft models. The tables below summarize the quantitative data from these studies.

Table 1: Tumor Growth Inhibition in FGFR-Dependent Xenograft Models

Cell LineCancer TypeFGFR AlterationAnimal ModelODM-203 Dose (mg/kg/day)Treatment Duration (days)Tumor Growth Inhibition (%)
RT4Bladder CancerFGFR3Subcutaneous Xenograft202137
RT4Bladder CancerFGFR3Subcutaneous Xenograft402192
SNU16Stomach CancerFGFR2Subcutaneous Xenograft3012-
H1581Lung CancerFGFR1Subcutaneous Xenograft-21Significant Inhibition
KMS11Myeloma-Subcutaneous Xenograft-21Significant Inhibition

Data extracted from a 2019 study in Molecular Cancer Therapeutics.[4][5]

Table 2: Efficacy in an Angiogenesis-Dependent Orthotopic Model

Cell LineCancer TypeAnimal ModelODM-203 Dose (mg/kg/day)Treatment Duration (days)Primary Tumor Growth Inhibition (%)Inhibition of Lung Metastases
RencaKidney CancerOrthotopic Syngeneic721--
RencaKidney CancerOrthotopic Syngeneic2021-Potent and Significant
RencaKidney CancerOrthotopic Syngeneic402175Potent and Significant

Data extracted from a 2019 study in Molecular Cancer Therapeutics.[5][6]

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with ODM-203 based on published research.

Protocol 1: Subcutaneous Xenograft Model for FGFR-Dependent Tumors

This protocol describes the methodology for evaluating the efficacy of ODM-203 in a subcutaneous xenograft model using FGFR-dependent cancer cell lines.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Culture FGFR-dependent cancer cells (e.g., RT4, SNU16) implantation 2. Implant cells subcutaneously into immunocompromised mice cell_culture->implantation tumor_growth 3. Allow tumors to reach a palpable size (e.g., 100-200 mm³) implantation->tumor_growth randomization 4. Randomize mice into treatment and vehicle control groups tumor_growth->randomization treatment 5. Administer ODM-203 (or vehicle) orally, once daily for 21 days randomization->treatment monitoring 6. Monitor tumor volume and body weight 2-3 times per week treatment->monitoring endpoint 7. Euthanize mice at study endpoint monitoring->endpoint analysis 8. Excise tumors for weight measurement and further analysis (e.g., biomarker assessment) endpoint->analysis data_analysis 9. Calculate Tumor Growth Inhibition (TGI) analysis->data_analysis

Subcutaneous Xenograft Experimental Workflow

Materials:

  • FGFR-dependent human cancer cell lines (e.g., RT4, SNU16, H1581)

  • Immunocompromised mice (e.g., nude or SCID)

  • Cell culture medium and supplements

  • Matrigel (or similar basement membrane matrix)

  • ODM-203 (formulated for oral administration)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells and resuspend in a mixture of culture medium and Matrigel.

    • Inject the cell suspension (typically 5-10 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Prepare the ODM-203 formulation and vehicle control.

    • Administer ODM-203 or vehicle orally (p.o.) to the respective groups once daily for the duration of the study (e.g., 21 days).[4][5]

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Study Endpoint and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Excise the tumors and record their final weights.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula:

      • TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

Protocol 2: Orthotopic Syngeneic Model for Angiogenesis-Dependent Tumors

This protocol outlines the procedure for assessing the efficacy of ODM-203 in a highly angiogenesis-dependent orthotopic model, which also allows for the evaluation of effects on metastasis.

Materials:

  • Syngeneic cancer cell line (e.g., Renca for BALB/c mice)

  • Immunocompetent mice (e.g., BALB/c)

  • Surgical instruments for orthotopic implantation

  • ODM-203 (formulated for oral administration)

  • Vehicle control solution

Procedure:

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Surgically expose the target organ (e.g., the kidney for Renca cells).

    • Inject the cancer cell suspension directly into the organ capsule.

    • Suture the incision.

  • Treatment and Monitoring:

    • Allow a few days for recovery and tumor establishment before starting treatment.

    • Administer ODM-203 or vehicle orally once daily for the specified duration (e.g., 21 days).[6]

    • Monitor the general health and body weight of the animals.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the animals.

    • Excise and weigh the primary tumor.

    • Examine and quantify metastatic lesions in relevant organs (e.g., lungs).[5]

    • Calculate the inhibition of primary tumor growth and metastasis.

Concluding Remarks

The preclinical data strongly support the potent antitumor activity of ODM-203 in both FGFR-driven and angiogenesis-dependent cancer models.[2] The dual inhibition of FGFR and VEGFR pathways provides a strong rationale for its clinical development. Furthermore, studies have indicated that ODM-203 can modulate the tumor microenvironment by decreasing the expression of immune checkpoint proteins PD-1 and PD-L1, suggesting a potential for combination therapies with immunotherapies.[2] Researchers utilizing ODM-203 in their in vivo studies should adhere to institutionally approved animal care and use protocols.

References

Application Notes and Protocols for Xenograft Models in the Preclinical Evaluation of ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing xenograft models to assess the anti-tumor efficacy of ODM-203, a potent oral inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). The following protocols and data are intended to facilitate the design and execution of preclinical studies to investigate the therapeutic potential of ODM-203 in various cancer models.

Introduction

ODM-203 is a dual-target inhibitor with high affinity for both FGFR family members (FGFR1-4) and VEGFR family members (VEGFR1-3)[1]. This dual inhibitory action allows ODM-203 to simultaneously target tumor cell proliferation and survival driven by aberrant FGFR signaling, as well as tumor angiogenesis mediated by the VEGFR pathway. Preclinical evaluation of ODM-203 in robust and well-characterized xenograft models is a critical step in its development. These in vivo models allow for the assessment of the compound's anti-tumor activity, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential biomarkers of response.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are particularly valuable as they can better represent the heterogeneity and microenvironment of human cancers[2][3]. This document outlines protocols for both cell line-derived and patient-derived xenograft models to test the efficacy of ODM-203.

Mechanism of Action of ODM-203

ODM-203 exerts its anti-tumor effects by inhibiting the signaling pathways downstream of FGFR and VEGFR. Upon binding of their respective ligands (FGFs and VEGFs), these receptor tyrosine kinases (RTKs) dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis. By blocking the initial phosphorylation event, ODM-203 effectively shuts down these oncogenic signaling cascades.

Below is a diagram illustrating the signaling pathways targeted by ODM-203.

ODM203_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling FGFR FGFR (FGFR1-4) FRS2 FRS2 FGFR->FRS2 VEGFR VEGFR (VEGFR1-3) PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGF FGF FGF->FGFR VEGF VEGF VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FRS2->RAS_RAF_MEK_ERK FRS2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis ODM203 ODM-203 ODM203->FGFR Inhibition ODM203->VEGFR Inhibition

Caption: Mechanism of action of ODM-203, targeting FGFR and VEGFR signaling pathways.

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to evaluate ODM-203.

Cell Line-Derived Xenograft (CDX) Models

This protocol is suitable for initial efficacy screening using cancer cell lines with known FGFR alterations or high VEGF expression.

Materials:

  • Cancer cell lines (e.g., SNU-16 with FGFR2 amplification, RT-4 with FGFR3 mutation, H1581 with FGFR1 amplification)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (or other suitable extracellular matrix)

  • ODM-203 (formulated for oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium to ~80% confluency.

  • Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer ODM-203 orally (e.g., by gavage) at desired doses (e.g., 20 and 40 mg/kg) daily for a specified period (e.g., 12 or 21 days)[4]. The control group should receive the vehicle on the same schedule.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for p-FRS2).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Patient-Derived Xenograft (PDX) Models

PDX models are established directly from patient tumor tissue and can provide a more clinically relevant assessment of drug efficacy.

Materials:

  • Fresh patient tumor tissue obtained under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Surgical tools

  • Matrigel

  • ODM-203 and vehicle

Procedure:

  • Tissue Processing: Mince the fresh tumor tissue into small fragments (1-2 mm³) in sterile media on ice.

  • Implantation: Implant a tumor fragment subcutaneously into the flank of an anesthetized mouse. Alternatively, the fragments can be mixed with Matrigel before implantation.

  • Tumor Engraftment and Expansion: Monitor mice for tumor growth. Once the initial tumor (P0) reaches a size of ~1000 mm³, it can be excised and passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion.

  • Efficacy Study: Once a sufficient number of mice with established tumors of the desired passage number are available, follow steps 5-8 as described in the CDX model protocol.

Below is a diagram illustrating the experimental workflow for xenograft studies.

Xenograft_Workflow cluster_establishment Model Establishment cluster_study Efficacy Study cluster_analysis Data Analysis Cell_Culture Cell Line Culture (CDX) Implantation Subcutaneous Implantation Cell_Culture->Implantation Patient_Tumor Patient Tumor (PDX) Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment ODM-203 or Vehicle Treatment Randomization->Treatment Monitoring Continued Tumor Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor Excision) Monitoring->Endpoint Tumor_Weight Tumor Weight Measurement Endpoint->Tumor_Weight PD_Analysis Pharmacodynamic Analysis (p-FRS2) Endpoint->PD_Analysis TGI TGI Calculation Tumor_Weight->TGI

Caption: General experimental workflow for ODM-203 testing in xenograft models.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to allow for easy comparison between treatment groups.

In Vitro Activity of ODM-203

The inhibitory activity of ODM-203 against various FGFR and VEGFR kinases has been determined in biochemical assays.

Target KinaseIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Data from Selleck Chemicals and Molecular Cancer Therapeutics[1][2][3][5]
Anti-proliferative Activity of ODM-203 in FGFR-Dependent Cell Lines
Cell LineReceptor AlterationIC50 (nM)
H1581FGFR1 Amplification104
SNU-16FGFR2 Amplification~150
RT-4FGFR3 Mutation192
Data from Molecular Cancer Therapeutics[3]
In Vivo Efficacy of ODM-203 in Xenograft Models

The following table summarizes the anti-tumor activity of ODM-203 in various xenograft models.

Xenograft ModelTreatmentDose (mg/kg)Dosing ScheduleTreatment Duration (days)Tumor Growth Inhibition (TGI) (%)
RT-4 (subcutaneous)ODM-20320Daily (oral)21Not specified
RT-4 (subcutaneous)ODM-20340Daily (oral)21Not specified
SNU-16 (subcutaneous)ODM-20330Daily (oral)12Not specified
Renca (orthotopic)ODM-2037Daily (oral)21Not specified
Renca (orthotopic)ODM-20320Daily (oral)21Not specified
Renca (orthotopic)ODM-20340Daily (oral)2175
Data from Molecular Cancer Therapeutics and ResearchGate[4][6]

Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of ODM-203 using xenograft models. These studies are essential for understanding the in vivo efficacy and mechanism of action of this dual FGFR/VEGFR inhibitor and for guiding its clinical development. The use of both cell line-derived and patient-derived xenografts will contribute to a comprehensive preclinical data package for ODM-203.

References

Application Notes and Protocols for In Vivo Experiments with ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent, orally bioavailable, selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Preclinical studies have demonstrated its significant anti-tumor efficacy in various cancer models, making it a compound of high interest for oncology research. These application notes provide detailed protocols for the formulation and in vivo administration of ODM-203, based on available preclinical data, to aid researchers in designing and executing their own studies.

Mechanism of Action

ODM-203 equipotently inhibits the kinase activity of both FGFR and VEGFR families.[1][2] This dual inhibition targets two critical pathways in tumor progression:

  • FGFR Signaling: Aberrant FGFR signaling, through mutations, amplifications, or fusions, drives cell proliferation, survival, and migration in a variety of cancers.

  • VEGFR Signaling: The VEGF pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

By simultaneously blocking these pathways, ODM-203 exerts a multi-faceted anti-tumor effect, impacting both the cancer cells directly and the tumor microenvironment that supports them.

Signaling Pathway Diagram

ODM203_Pathway ODM-203 Mechanism of Action cluster_vegfr VEGFR Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates MAPK_Pathway MAPK Pathway (RAS-RAF-MEK-ERK) FRS2->MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FRS2->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC_gamma PLCγ VEGFR->PLC_gamma Activates PKC PKC PLC_gamma->PKC Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Migration PKC->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Caption: Dual inhibition of FGFR and VEGFR signaling pathways by ODM-203.

ODM-203 Formulation for In Vivo Oral Administration

ODM-203 is a practically insoluble compound, requiring a suspension formulation for oral gavage in animal models. The following protocol describes the preparation of a representative aqueous suspension.

Note: While a specific preclinical formulation for ODM-203 involving PVP/VA and Tween 80 has been mentioned, the exact composition used in the key published in vivo studies is not publicly detailed. The following protocol is based on this information and common practices for formulating poorly soluble compounds for preclinical research. Researchers may need to optimize the formulation for their specific experimental needs.

Materials:

  • ODM-203 hydrochloride salt

  • PVP/VA (Polyvinylpyrrolidone/Vinyl Acetate copolymer, e.g., Kollidon® VA 64)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

Equipment:

  • Analytical balance

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for improved suspension uniformity)

  • pH meter

  • Appropriate glassware (beakers, graduated cylinders)

Protocol:

  • Vehicle Preparation:

    • In a suitable beaker, add 20 mg/mL of PVP/VA and 5 mg/mL of Tween 80 to the desired final volume of sterile water.

    • Stir the mixture using a magnetic stirrer until all components are fully dissolved. This solution is the vehicle.

  • ODM-203 Suspension:

    • Weigh the required amount of ODM-203 hydrochloride salt to achieve the final desired concentration (e.g., 5 mg/mL).

    • If necessary, gently grind the ODM-203 powder in a mortar and pestle to reduce particle size and improve suspendability.

    • Slowly add the powdered ODM-203 to the prepared vehicle while continuously stirring.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension. For improved uniformity, a homogenizer can be used.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the suspension. Depending on the stability of the compound, adjusting the pH might be necessary to prevent salt disproportionation.

  • Storage and Handling:

    • Store the suspension at room temperature or as determined by stability studies.

    • It is crucial to ensure the suspension is continuously stirred or thoroughly vortexed before each administration to guarantee uniform dosing.

In Vivo Experimental Protocols

The following are detailed protocols for key in vivo experiments based on published studies with ODM-203.

Subcutaneous Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ODM-203 in FGFR-dependent tumor models.

Animal Models:

  • RT4 (FGFR3-dependent): Human bladder cancer cell line.

  • SNU16 (FGFR2-dependent): Human stomach cancer cell line.

Protocol:

  • Cell Culture: Culture RT4 or SNU16 cells in appropriate media until they reach the desired number for implantation.

  • Animal Husbandry: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu).

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 RT4 or SNU16 cells, resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment and vehicle control groups.

  • ODM-203 Administration:

    • Administer ODM-203 orally (p.o.) by gavage, once daily, at the desired doses (e.g., 20, 30, or 40 mg/kg).

    • Administer the vehicle solution to the control group.

  • Treatment Duration:

    • Treat the animals for a predefined period, for example, 12 or 21 consecutive days.

  • Efficacy Assessment:

    • Continue to monitor tumor volumes throughout the treatment period.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Orthotopic Syngeneic Model

Objective: To assess the efficacy of ODM-203 in a highly angiogenesis-dependent tumor model.

Animal Model:

  • Renca (murine renal adenocarcinoma): Orthotopically implanted in BALB/c mice.

Protocol:

  • Cell Culture: Culture Renca cells in appropriate media.

  • Animal Husbandry: Use immunocompetent BALB/c mice.

  • Tumor Implantation:

    • Surgically implant Renca cells into the kidney of each mouse.

  • Treatment Initiation:

    • Allow the animals to recover from surgery for a specified period (e.g., 2 days) before starting treatment.

  • ODM-203 Administration:

    • Administer ODM-203 orally (p.o.) by gavage, once daily, at various doses (e.g., 7, 20, and 40 mg/kg).

    • Administer the vehicle solution to the control group.

  • Treatment Duration:

    • Treat the animals for a specified duration, for instance, 21 consecutive days.

  • Efficacy Assessment:

    • At the end of the study, euthanize the animals.

    • Excise and weigh the primary tumors.

    • Examine and quantify metastatic nodules in other organs, such as the lungs.

Experimental Workflow Diagram

in_vivo_workflow General In Vivo Efficacy Workflow for ODM-203 start Start cell_culture Cell Culture (e.g., RT4, SNU16, Renca) start->cell_culture tumor_implantation Tumor Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization of Animals tumor_monitoring->randomization treatment Daily Oral Administration (ODM-203 or Vehicle) randomization->treatment efficacy_assessment Efficacy Assessment (Tumor Volume/Weight, Metastasis) treatment->efficacy_assessment During & After Treatment pd_analysis Pharmacodynamic Analysis (Optional) efficacy_assessment->pd_analysis end End efficacy_assessment->end pd_analysis->end

Caption: A generalized workflow for in vivo efficacy studies of ODM-203.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of ODM-203 in various preclinical models.

Table 1: Efficacy of ODM-203 in an Angiogenic Syngeneic Model

Animal ModelTreatment GroupDose (mg/kg)Treatment DurationPrimary Tumor Growth Inhibition (%)
Orthotopic RencaVehicle-21 days-
Orthotopic RencaODM-203721 days39
Orthotopic RencaODM-2032021 days58
Orthotopic RencaODM-2034021 days75

Data adapted from published preclinical studies.

Table 2: Efficacy of ODM-203 in FGFR-Dependent Xenograft Models

Animal ModelTreatment GroupDose (mg/kg)Treatment DurationTumor Growth Inhibition (%)
Subcutaneous RT4ODM-2032021 daysSignificant reduction
Subcutaneous RT4ODM-2034021 daysDose-dependent significant reduction
Subcutaneous SNU16ODM-2033012 daysSignificant reduction

Qualitative description based on published data indicating significant anti-tumor activity. Specific TGI percentages were not consistently provided in the source material.

Conclusion

ODM-203 is a promising dual inhibitor of FGFR and VEGFR with demonstrated in vivo anti-tumor activity. The protocols and data presented in these application notes provide a comprehensive resource for researchers planning preclinical studies with this compound. Successful in vivo experiments will depend on the appropriate formulation and administration of ODM-203, as well as the selection of relevant animal models to investigate its therapeutic potential.

References

Dissolving ODM-203 in DMSO for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the solubilization of ODM-203 in dimethyl sulfoxide (DMSO) for use in cell culture experiments. ODM-203 is a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial signaling molecules in cancer progression and angiogenesis. Proper preparation of ODM-203 stock solutions is critical for accurate and reproducible experimental results. This guide outlines the materials, step-by-step procedures, and best practices for storage to ensure the stability and efficacy of the compound.

Introduction to ODM-203

ODM-203 is a small molecule inhibitor that selectively targets both FGFR and VEGFR kinase families.[1] This dual inhibition makes it a valuable tool for investigating the roles of these signaling pathways in various cellular processes, including proliferation, migration, and angiogenesis. In cancer research, ODM-203 is utilized to study the effects of simultaneously blocking these two key pathways, which are often dysregulated in tumor development and metastasis. Given its hydrophobic nature, ODM-203 is soluble in DMSO but not in water.[2] Therefore, a carefully prepared DMSO stock solution is required for its application in aqueous cell culture media.

Quantitative Data Summary

For consistent and reproducible results, it is imperative to adhere to established concentration and storage parameters. The following table summarizes key quantitative data for the preparation and use of ODM-203 in cell culture.

ParameterValueReference/Note
Molecular Weight 505.55 g/mol -
Solubility Soluble in DMSO[2]
Insoluble in water[2]
Recommended Stock Concentration 10 mMBased on common laboratory practice for small molecule inhibitors. This allows for a high dilution factor to minimize the final DMSO concentration in the cell culture medium.
Final DMSO Concentration in Culture ≤ 0.5% (v/v)Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3]
≤ 0.1% (v/v)Recommended for sensitive cell lines or long-term experiments to minimize solvent effects.[3][4]
Stock Solution Storage Short-term (days to weeks): 4°C
Long-term (months to years): -20°C or -80°C

Signaling Pathway Inhibition by ODM-203

ODM-203 exerts its biological effects by inhibiting the tyrosine kinase activity of both FGFRs and VEGFRs. This blockade disrupts downstream signaling cascades that are critical for cell growth, survival, and blood vessel formation.

ODM203_Pathway cluster_ligand Ligands cluster_receptor Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FGF FGF FGFR FGFR FGF->FGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg VEGFR->PI3K_AKT_mTOR VEGFR->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Migration Migration PLCg->Migration PLCg->Angiogenesis ODM203 ODM-203 ODM203->FGFR Inhibits ODM203->VEGFR Inhibits

Caption: Signaling pathways inhibited by ODM-203.

Experimental Protocol: Preparation of a 10 mM ODM-203 Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of ODM-203 in DMSO.

Materials:
  • ODM-203 powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile, filter-pipette tips

Procedure:
  • Determine the required mass of ODM-203:

    • The molecular weight of ODM-203 is 505.55 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 505.55 g/mol = 0.0050555 g = 5.06 mg

    • Accurately weigh out 5.06 mg of ODM-203 powder using a calibrated analytical balance.

  • Aliquot the ODM-203 powder:

    • Transfer the weighed ODM-203 powder into a sterile microcentrifuge tube or an amber glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the ODM-203 powder.

  • Dissolve the compound:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.

    • If the compound does not dissolve completely with vortexing, you can warm the solution briefly in a 37°C water bath for 5-10 minutes or sonicate for a few minutes. Allow the solution to return to room temperature before use.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for your cell culture application, it can be filtered through a 0.22 µm DMSO-compatible syringe filter.

  • Storage:

    • For short-term storage (up to one week), the 10 mM ODM-203 stock solution can be stored at 4°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C. This will prevent repeated freeze-thaw cycles which can degrade the compound.

Experimental Workflow for Cell Treatment

The following diagram illustrates the general workflow for treating cells with the prepared ODM-203 DMSO stock solution.

Cell_Treatment_Workflow cluster_preparation Preparation cluster_dilution Dilution cluster_treatment Cell Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM ODM-203 Stock in DMSO Serial_Dilution Perform Serial Dilutions of Stock in Cell Culture Medium Prepare_Stock->Serial_Dilution Add_Treatment Add Medium Containing ODM-203 or Vehicle Control Serial_Dilution->Add_Treatment Cell_Seeding Seed Cells and Allow Attachment Remove_Media Remove Existing Medium Cell_Seeding->Remove_Media Remove_Media->Add_Treatment Incubate Incubate for Desired Time Period Add_Treatment->Incubate Assay Perform Downstream Assays (e.g., Viability, Western Blot) Incubate->Assay

Caption: General workflow for cell treatment with ODM-203.

Best Practices and Troubleshooting

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the highest concentration of ODM-203 used. This will account for any effects of the solvent on the cells.

  • Precipitation in Media: If you observe precipitation when diluting the DMSO stock in your aqueous cell culture medium, it may indicate that the compound is not soluble at that concentration in the aqueous environment. To mitigate this, you can try making intermediate dilutions of the stock in DMSO before the final dilution in the medium.

  • Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended for long-term storage.

  • Cell Line Sensitivity: The tolerance of different cell lines to DMSO can vary. It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.[4] While 0.5% is generally considered safe, some sensitive or primary cells may require a lower concentration (e.g., 0.1%).[3]

By following these application notes and protocols, researchers can confidently prepare and utilize ODM-203 in their cell culture experiments to investigate the roles of FGFR and VEGFR signaling in their models of interest.

References

Application Notes and Protocols: Western Blot Analysis of p-FGFR Following ODM-203 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets. ODM-203 is a potent and selective inhibitor of both FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[1] This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of FGFR (p-FGFR) in response to ODM-203 treatment.

Signaling Pathway

The binding of fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell survival and proliferation.[2][3][4] ODM-203 exerts its therapeutic effect by inhibiting this initial phosphorylation event.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ Pathway FGFR->PLCG FGF FGF FGF->FGFR Binds ODM203 ODM-203 ODM203->FGFR Inhibits Phosphorylation RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

Caption: FGFR Signaling Pathway Inhibition by ODM-203.

Experimental Protocol

This protocol is optimized for the analysis of p-FGFR in the SNU16 human gastric carcinoma cell line, which has been shown to be responsive to ODM-203.[5]

Materials
  • Cell Line: SNU16 (or other suitable FGFR-dependent cell line)

  • Compound: ODM-203 (Selleck Chemicals)

  • Primary Antibodies:

    • Phospho-FGFR (p-FGFR) antibody

    • Total FGFR antibody

    • β-actin or GAPDH antibody (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Reagents:

    • DMEM or RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4x)

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Enhanced Chemiluminescence (ECL) substrate

    • Deionized water

Procedure
  • Cell Culture and Treatment:

    • Culture SNU16 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare various concentrations of ODM-203 in serum-free medium. A final concentration range of 10 nM to 1 µM is recommended to determine the IC50.

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add the serum-free medium containing the different concentrations of ODM-203 to the cells. Include a vehicle control (DMSO).

    • Incubate the cells for 1 hour at 37°C.[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Activate a PVDF membrane by incubating it in methanol for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer.

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform a wet or semi-dry transfer according to the manufacturer's instructions.

  • Immunoblotting:

    • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is generally recommended over non-fat milk.

    • Incubate the membrane with the primary antibody against p-FGFR (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • To control for protein loading, the same membrane can be stripped and re-probed for total FGFR and a loading control like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FGFR signal to the total FGFR signal and then to the loading control.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & ODM-203 Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-FGFR) E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Stripping & Re-probing (Total FGFR, Loading Control) H->I J Data Analysis I->J

Caption: Western Blot Workflow for p-FGFR Analysis.

Data Presentation

The following table summarizes the inhibitory effect of ODM-203 on FGFR phosphorylation and cell proliferation in FGFR-dependent cell lines.

Cell LineAssayODM-203 IC50 (nmol/L)Reference
SNU16FGFR Phosphorylation~50-100[5]
H1581Cell Proliferation104[5]
SNU16Cell Proliferation150[5]
RT4Cell Proliferation192[5]

Note: The IC50 for FGFR phosphorylation in SNU16 cells is estimated from graphical data presented in Holmström et al., 2019.[5] In cellular assays, ODM-203 has been shown to inhibit the proliferation of FGFR-dependent cell lines with IC50 values ranging from 50 to 150 nmol/L.[1]

Troubleshooting

IssuePossible CauseRecommendation
No or Weak Signal Insufficient protein loaded.Load 20-30 µg of protein per lane.
Inactive primary or secondary antibody.Use fresh antibody dilutions and ensure proper storage.
Inefficient protein transfer.Confirm transfer with Ponceau S staining.
High Background Insufficient blocking.Increase blocking time to 1-2 hours or try a different blocking agent.
Antibody concentration too high.Optimize antibody dilutions.
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivity.Use a more specific antibody; perform a BLAST search of the antibody immunogen.
Protein degradation.Ensure protease and phosphatase inhibitors are always used in the lysis buffer.

References

Application Notes and Protocols for Cell Viability Assay with ODM-203 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with ODM-203, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Introduction

ODM-203 is a small molecule inhibitor that demonstrates equipotent activity against both FGFR and VEGFR kinase families.[1][2] Alterations in FGFR signaling and upregulation of VEGFR are common in various cancers, contributing to tumor progression and angiogenesis.[1][2][3] ODM-203 has been shown to inhibit FGFR and VEGFR signaling pathways, leading to a reduction in cancer cell proliferation and tumor growth.[3][4][5] This document provides detailed protocols for evaluating the in vitro efficacy of ODM-203 on cancer cell lines using a common cell viability assay.

Mechanism of Action of ODM-203

ODM-203 selectively inhibits the kinase activity of FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4) and VEGFRs (VEGFR1, VEGFR2, and VEGFR3).[6][7] The binding of fibroblast growth factors (FGFs) or vascular endothelial growth factors (VEGFs) to their respective receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. A key downstream effector for FGFR is the FRS2 adapter protein.[4][5] Activated FGFRs phosphorylate FRS2, which in turn activates pathways like the MAPK pathway, promoting cell proliferation and survival.[4] By inhibiting the kinase activity of these receptors, ODM-203 effectively blocks these downstream signaling events, leading to reduced cell viability in FGFR- and VEGFR-dependent cancer cells.

ODM203_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FRS2 p-FRS2 FGFR->FRS2 Phosphorylates Downstream Downstream Signaling (e.g., MAPK pathway) VEGFR->Downstream ODM203 ODM-203 ODM203->FGFR Inhibits ODM203->VEGFR FRS2->Downstream Activates Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified signaling pathway of ODM-203 action.

Quantitative Data Summary

ODM-203 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with FGFR genetic alterations. The half-maximal inhibitory concentration (IC50) values from in vitro and cellular assays are summarized below.

Assay TypeTarget/Cell LineReceptor DependencyIC50 (nmol/L)Reference
Biochemical Kinase Assay FGFR1-11[6]
FGFR2-16[6]
FGFR3-6[6]
FGFR4-35[6]
VEGFR1-26[6]
VEGFR2-9[6]
VEGFR3-5[6]
Cellular Proliferation Assay H1581 (Lung Cancer)FGFR1 Amplification104[4]
SNU16 (Gastric Cancer)FGFR2 Amplification50-150[1][3][4][6]
RT4 (Bladder Cancer)FGFR3-TACC3 Fusion192[4]
Cellular Angiogenesis Assay HUVEC Tube FormationVEGFR-dependent33[1][3][4][6]

Experimental Protocols

A common and reliable method for assessing cell viability is the MTS assay, which measures the metabolic activity of cells. The following is a detailed protocol for a typical MTS-based cell viability assay with ODM-203 treatment.

Protocol: Cell Viability Assessment using MTS Assay

1. Materials:

  • Cancer cell lines of interest (e.g., H1581, SNU16, RT4)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • ODM-203 compound (soluble in DMSO)[8]

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

2. Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Cells B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plate B->C E 5. Treat Cells with ODM-203 C->E D 4. Prepare ODM-203 Dilutions D->E F 6. Incubate for 96 hours E->F G 7. Add MTS Reagent F->G H 8. Incubate for 1-4 hours G->H I 9. Measure Absorbance at 490 nm H->I J 10. Calculate Cell Viability (%) I->J K 11. Determine IC50 Value J->K

Caption: Experimental workflow for the cell viability assay.

3. Detailed Procedure:

a. Cell Seeding: i. Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency. ii. Wash the cells with PBS, and then detach them using Trypsin-EDTA. iii. Neutralize the trypsin with complete medium and centrifuge the cell suspension. iv. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). v. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the experiment. vi. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[6]

b. ODM-203 Treatment: i. Prepare a stock solution of ODM-203 in DMSO. ii. On the day of treatment, prepare a serial dilution of ODM-203 in complete medium. A typical concentration range to test would be from 0.1 nM to 3 µM.[6] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest ODM-203 concentration. iii. Carefully remove the medium from the wells and add 100 µL of the prepared ODM-203 dilutions or the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. iv. Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

c. MTS Assay and Data Collection: i. After the 96-hour incubation period, add 20 µL of the MTS reagent directly to each well. ii. Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line and its metabolic rate. iii. Measure the absorbance of each well at 490 nm using a microplate reader.

4. Data Analysis:

a. Calculation of Percent Viability: i. Average the absorbance readings for the triplicate wells for each condition. ii. Subtract the average absorbance of the "medium only" (blank) wells from all other average absorbance values. iii. Calculate the percent cell viability for each ODM-203 concentration using the following formula:

b. Determination of IC50: i. Plot the percent viability against the log of the ODM-203 concentration. ii. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to determine the IC50 value, which is the concentration of ODM-203 that inhibits cell viability by 50%.

Conclusion

The provided protocols and data offer a robust framework for investigating the effects of ODM-203 on cancer cell viability. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this dual FGFR/VEGFR inhibitor.

References

Application Notes and Protocols: Investigating the Synergy of ODM-203 with Other Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent, orally available dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2] Alterations in FGFR signaling and upregulation of VEGFR are common in various cancers, contributing to tumor growth, angiogenesis, and metastasis.[3][4][5] Preclinical and early clinical studies have demonstrated the anti-tumor activity of ODM-203 as a monotherapy in solid tumors.[2][6] This document provides detailed application notes and protocols for investigating the synergistic potential of ODM-203 in combination with other anticancer agents, a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

The rationale for combining ODM-203 with other cancer drugs stems from its unique mechanism of action. By simultaneously targeting both FGFR and VEGFR pathways, ODM-203 can inhibit tumor cell proliferation and survival while also disrupting the tumor vasculature.[3][4][5] This dual activity may create a favorable tumor microenvironment for the synergistic action of other therapies, including chemotherapy and immunotherapy. For instance, preclinical studies have shown that ODM-203 can modulate the tumor microenvironment by decreasing the expression of immune checkpoints such as PD-1 and PD-L1, suggesting a potential for synergy with immune checkpoint inhibitors.[4] Furthermore, studies with other FGFR inhibitors have demonstrated synergistic effects when combined with chemotherapeutic agents like paclitaxel and doxorubicin.[1]

These application notes will guide researchers in designing and executing experiments to identify and quantify the synergistic effects of ODM-203 with other cancer drugs in vitro.

Data Presentation: Quantifying Synergy

The synergy of drug combinations can be quantitatively assessed using various models. The two most common methods are the Chou-Talalay method, which calculates a Combination Index (CI), and the Bliss independence model.

Table 1: Combination Index (CI) Values for ODM-203 in Combination with Drug X

ODM-203 (nM)Drug X (nM)Fraction Affected (Fa)Combination Index (CI)Interpretation
10500.351.2Slight Antagonism
20500.550.9Nearly Additive
50500.750.6Moderate Synergy
101000.600.7Synergy
201000.850.4Strong Synergy
501000.950.2Very Strong Synergy

Caption: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergy Analysis using the Bliss Independence Model

ODM-203 (nM)% Inhibition (ODM-203 alone)Drug X (nM)% Inhibition (Drug X alone)Expected % Inhibition (Additive)Observed % Inhibition (Combination)Synergy Score (Observed - Expected)
1020501532353
2035501544.755510.25
5050501557.57517.5
10201004052608
203510040618524
505010040709525

Caption: The Bliss independence model calculates the expected additive effect based on the individual drug responses. A positive synergy score indicates a greater than expected effect.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of ODM-203 alone and in combination with another drug on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • ODM-203

  • Combination drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of ODM-203 and the combination drug in complete medium.

  • Treat the cells with ODM-203 alone, the combination drug alone, or the combination of both at various concentrations. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by ODM-203, the combination drug, and their combination using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • ODM-203

  • Combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with ODM-203, the combination drug, or their combination at predetermined concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting for Signaling Pathway Analysis

This protocol is to investigate the effect of ODM-203 and the combination drug on key signaling proteins involved in the FGFR and VEGFR pathways and apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • ODM-203

  • Combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-p-VEGFR, anti-p-ERK, anti-p-AKT, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with ODM-203, the combination drug, or their combination for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualizations

Synergy_Workflow cluster_0 In Vitro Experiments cluster_1 Data Analysis cluster_2 Interpretation Cell_Culture Cancer Cell Lines Treatment Treat with ODM-203 +/- Drug X Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Treatment->Western_Blot Dose_Response Dose-Response Curves Viability->Dose_Response Synergy_Calc Synergy Calculation (CI, Bliss) Apoptosis->Synergy_Calc Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Dose_Response->Synergy_Calc Conclusion Determine Synergy/ Antagonism/Additivity Synergy_Calc->Conclusion Pathway_Analysis->Conclusion Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis

References

Application Notes and Protocols for Preclinical Combination Therapy with ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent, orally available dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Preclinical studies have demonstrated its efficacy as a single agent in suppressing tumor growth in FGFR-dependent and angiogenic cancer models.[3][4] ODM-203 selectively inhibits FGFR1-4 and VEGFR1-3 with low nanomolar potency, leading to the inhibition of tumor cell proliferation and angiogenesis.[1][2][3] Furthermore, preclinical evidence suggests that ODM-203 can modulate the tumor microenvironment, providing a strong rationale for its investigation in combination therapies.[1]

These application notes provide a comprehensive overview of the preclinical data for ODM-203 and propose protocols for investigating its synergistic potential in combination with other anti-cancer agents.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of ODM-203
TargetIC₅₀ (nmol/L)Assay Type
FGFR111Recombinant Enzyme
FGFR216Recombinant Enzyme
FGFR36Recombinant Enzyme
FGFR435Recombinant Enzyme
VEGFR126Recombinant Enzyme
VEGFR29Recombinant Enzyme
VEGFR35Recombinant Enzyme
H1581 (FGFR1 amplified)104Cell Proliferation
SNU16 (FGFR2 amplified)Not specified (50-150 range)Cell Proliferation
RT4 (FGFR3 fusion)192Cell Proliferation
VEGFR-induced Tube Formation33Cellular Assay

Data compiled from multiple sources.[1][3][5]

Table 2: In Vivo Antitumor Activity of ODM-203 Monotherapy
Xenograft ModelDose (mg/kg)Treatment DurationTumor Growth Inhibition (%)Reference
RT4 (FGFR3 fusion)2021 daysNot specified[6]
RT4 (FGFR3 fusion)4021 days92[6][7]
SNU16 (FGFR2 amplified)3012 daysNot specified[6]
Renca (Orthotopic)721 daysNot specified[8]
Renca (Orthotopic)2021 daysNot specified[8]
Renca (Orthotopic)4021 days75[8]

Signaling Pathway

ODM-203 exerts its anti-tumor effects by simultaneously blocking the FGFR and VEGFR signaling pathways.

ODM-203_Signaling_Pathway ODM-203 Mechanism of Action cluster_fgfr FGFR Pathway cluster_vegfr VEGFR Pathway FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FRS2 FRS2 FGFR->FRS2 Immune_Modulation Immune Modulation FGFR->Immune_Modulation PLCg_vegfr PLCγ VEGFR->PLCg_vegfr RAS_RAF_MEK_ERK_vegfr RAS-RAF-MEK-ERK VEGFR->RAS_RAF_MEK_ERK_vegfr PI3K_AKT_vegfr PI3K-AKT VEGFR->PI3K_AKT_vegfr VEGFR->Immune_Modulation ODM203 ODM-203 ODM203->FGFR Inhibits ODM203->VEGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FRS2->PLCg_PKC Proliferation Cell Proliferation Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg_PKC->Proliferation Angiogenesis Angiogenesis Metastasis PLCg_vegfr->Angiogenesis RAS_RAF_MEK_ERK_vegfr->Angiogenesis PI3K_AKT_vegfr->Angiogenesis In_Vitro_Combination_Workflow In Vitro Synergy Assessment Workflow A Seed cancer cells in 96-well plates B Prepare dose-response matrix of ODM-203 & Combination Agent A->B C Treat cells for 72-96 hours B->C D Measure cell viability C->D E Data Analysis: - Calculate % inhibition - Determine IC50 values - Calculate Combination Index (CI) D->E F Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) E->F In_Vivo_Combination_Workflow In Vivo Combination Efficacy Workflow A Implant tumor cells in mice B Randomize mice into treatment groups A->B C Administer treatments: - Vehicle - ODM-203 - Combo Agent - ODM-203 + Combo Agent B->C D Monitor tumor volume and body weight C->D E Endpoint reached D->E F Data Analysis: - Plot tumor growth curves - Calculate TGI - Statistical analysis E->F G Assess synergy and tolerability F->G

References

Application Notes and Protocols: Pharmacokinetics of ODM-203 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Alterations in these signaling pathways are common in various cancers, promoting tumor growth, angiogenesis, and metastasis.[1] ODM-203 has demonstrated significant antitumor activity in preclinical mouse models of both FGFR-dependent and angiogenic cancers.[1] This document provides a summary of the available preclinical data on ODM-203 in mouse models and offers generalized protocols for conducting pharmacokinetic and in vivo efficacy studies.

Mechanism of Action: Dual Inhibition of FGFR and VEGFR Signaling

ODM-203 equipotently inhibits both FGFR and VEGFR kinase families in the low nanomolar range.[1] This dual inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.

ODM203_Signaling_Pathway cluster_ligands cluster_receptors cluster_downstream FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Proliferation Cell Proliferation & Survival FGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Figure 1: ODM-203 Signaling Pathway Inhibition.

In Vivo Antitumor Activity in Mouse Models

ODM-203 has demonstrated significant in vivo antitumor activity in various mouse xenograft and syngeneic models. Oral administration of ODM-203 has been shown to inhibit tumor growth and metastasis.

FGFR-Dependent Xenograft Models

In FGFR-dependent tumor models, such as the RT4 human bladder cancer xenograft model, oral administration of ODM-203 at doses of 20 and 40 mg/kg resulted in significant tumor growth inhibition.

Angiogenic Syngeneic Models

In a highly angiogenesis-dependent orthotopic Renca renal cell carcinoma syngeneic model, oral treatment with ODM-203 at doses of 7, 20, and 40 mg/kg for 21 days led to a significant reduction in primary tumor weight.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for ODM-203 in mouse models (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. The following table is provided as a template for researchers to populate with their own experimental data.

ParameterDose (mg/kg)RouteVehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
ODM-203 OralData not availableData not availableData not availableData not available
IVData not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic and in vivo efficacy studies of ODM-203 in mouse models based on standard practices and available information.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for determining the pharmacokinetic profile of ODM-203 in mice.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., CD-1 mice, 6-8 weeks old) Oral_Dosing Oral Gavage Administration (e.g., 10, 20, 40 mg/kg) Animal_Acclimatization->Oral_Dosing Formulation_Prep ODM-203 Formulation Preparation (e.g., suspension in 0.5% CMC) Formulation_Prep->Oral_Dosing Blood_Collection Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) Oral_Dosing->Blood_Collection Plasma_Processing Plasma Processing and Storage (-80°C) Blood_Collection->Plasma_Processing Sample_Analysis LC-MS/MS Analysis of ODM-203 Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis

Figure 2: Experimental Workflow for a Mouse Pharmacokinetic Study.

1. Animal Models:

  • Use appropriate mouse strains (e.g., CD-1, BALB/c, or immunodeficient mice for xenograft studies) of a specific age and weight range.

  • Acclimatize animals for at least one week before the experiment.

2. Formulation and Dosing:

  • Prepare a homogeneous suspension of ODM-203 in a suitable vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water).

  • Administer ODM-203 via oral gavage at desired dose levels (e.g., 10, 20, 40 mg/kg). For intravenous administration, a different formulation will be required.

3. Sample Collection:

  • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., saphenous vein puncture).

  • Use an appropriate anticoagulant (e.g., K2EDTA).

  • Process blood to plasma by centrifugation and store samples at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of ODM-203 in mouse plasma.

5. Data Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t1/2).

In Vivo Efficacy Study Protocol

This protocol describes a general workflow for evaluating the antitumor efficacy of ODM-203 in a subcutaneous xenograft mouse model.

Efficacy_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Cell_Culture Tumor Cell Culture (e.g., RT4 cells) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Prep Animal Preparation (e.g., Nude mice, 6-8 weeks old) Animal_Prep->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Daily_Dosing Daily Oral Dosing with ODM-203 (e.g., 20, 40 mg/kg) or Vehicle Randomization->Daily_Dosing Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Daily_Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Daily_Dosing->Body_Weight Endpoint Study Endpoint (e.g., Tumor volume limit, study duration) Tumor_Measurement->Endpoint Body_Weight->Endpoint

Figure 3: Experimental Workflow for an In Vivo Efficacy Study.

1. Cell Culture and Tumor Implantation:

  • Culture the desired cancer cell line (e.g., RT4) under appropriate conditions.

  • Implant a specific number of cells subcutaneously into the flank of immunodeficient mice.

2. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

3. Treatment Administration:

  • Administer ODM-203 orally at selected doses (e.g., 20 and 40 mg/kg) daily.

  • Administer the vehicle to the control group.

4. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Monitor animal body weight and overall health.

  • The study endpoint may be a predetermined tumor volume, a specific study duration, or signs of toxicity.

Conclusion

ODM-203 is a promising dual FGFR and VEGFR inhibitor with demonstrated preclinical antitumor activity in mouse models. While detailed public pharmacokinetic data in mice is limited, the provided protocols offer a framework for researchers to conduct their own pharmacokinetic and pharmacodynamic evaluations of this compound. Further studies are warranted to fully characterize the pharmacokinetic profile of ODM-203 and its correlation with in vivo efficacy.

References

Application Notes and Protocols: ODM-203 for Studying Resistance to Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Its unique mechanism of action makes it a valuable tool for investigating and potentially overcoming resistance to conventional anti-angiogenic therapies that primarily target the VEGFR pathway.

Introduction: Overcoming Resistance to Anti-Angiogenic Therapy

Anti-angiogenic therapies targeting the VEGFR signaling pathway have become a cornerstone of treatment for various solid tumors. However, their efficacy is often limited by the development of intrinsic or acquired resistance. One of the key mechanisms of this resistance is the activation of alternative pro-angiogenic signaling pathways, with the FGF/FGFR axis being a prominent escape route.[1] Tumors can adapt to VEGFR inhibition by upregulating FGFs, which then drive angiogenesis and tumor growth. This highlights the need for therapeutic strategies that can simultaneously block both VEGFR and FGFR signaling.

ODM-203 is a small molecule inhibitor designed to address this challenge. It exhibits equipotent inhibition of both FGFR and VEGFR kinase families, offering a dual-pronged attack on tumor angiogenesis and proliferation.[1][2] This makes ODM-203 a critical research tool for studying the synergistic roles of these pathways in tumor biology and for developing novel therapeutic approaches to circumvent resistance.

Mechanism of Action of ODM-203

ODM-203 is an orally available, selective inhibitor that targets the ATP-binding sites of FGFRs (FGFR1, 2, 3, and 4) and VEGFRs (VEGFR1, 2, and 3).[3][4] By blocking the kinase activity of these receptors, ODM-203 effectively inhibits downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, as well as tumor cell proliferation and survival.[5] This dual inhibition not only potently suppresses angiogenesis but also directly impacts tumor cells that are dependent on FGFR signaling for their growth.[5]

Signaling Pathway Targeted by ODM-203

ODM203_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg pY PI3K PI3K/Akt VEGFR->PI3K pY FGFR FGFR FRS2 FRS2 FGFR->FRS2 pY VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Cell Survival PI3K->Survival RAS RAS/MAPK Proliferation Cell Proliferation RAS->Proliferation FRS2->RAS ODM203 ODM-203 ODM203->VEGFR ODM203->FGFR

Caption: Dual inhibition of VEGFR and FGFR signaling pathways by ODM-203.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of ODM-203 from preclinical studies.

Table 1: In Vitro Kinase Inhibition (IC50, nmol/L)[2]
KinaseODM-203
FGFR16
FGFR225
FGFR320
FGFR435
VEGFR110
VEGFR28
VEGFR315
Table 2: In Vitro Cellular Activity (IC50, nmol/L)[1]
AssayCell LineODM-203
Cell ProliferationH1581 (FGFR1 amplified)104
Cell ProliferationSNU16 (FGFR2 amplified)150
Cell ProliferationRT4 (FGFR3 mutated)192
VEGF-induced Tube FormationHUVEC33
Table 3: In Vivo Antitumor Activity in Xenograft Models[5][6]
ModelTreatmentTumor Growth Inhibition (%)
RT4 (FGFR-dependent)ODM-203 (20 mg/kg)Significant reduction
RT4 (FGFR-dependent)ODM-203 (40 mg/kg)Dose-dependent reduction
SNU16 (FGFR-dependent)ODM-203 (30 mg/kg)Significant reduction
Renca (Angiogenic)ODM-203 (40 mg/kg)75%

Experimental Protocols

Detailed protocols for key experiments to study the effects of ODM-203 are provided below.

Experimental Workflow for In Vitro Studies

in_vitro_workflow start Start: Prepare ODM-203 Stock Solution cell_culture Culture FGFR-dependent and Angiogenesis Model Cell Lines start->cell_culture viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability western Western Blot Analysis (p-FGFR, p-VEGFR, p-FRS2, p-Akt) cell_culture->western tube_formation HUVEC Tube Formation Assay cell_culture->tube_formation data_analysis Data Analysis and IC50 Determination viability->data_analysis western->data_analysis tube_formation->data_analysis end End: Characterize In Vitro Efficacy of ODM-203 data_analysis->end in_vivo_workflow start Start: Prepare ODM-203 Formulation tumor_implantation Implant Tumor Cells into Immunocompromised Mice start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer ODM-203 or Vehicle (Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Tumor Weight Measurement and Further Analysis (IHC, Western Blot) endpoint->analysis end End: Evaluate In Vivo Antitumor Efficacy analysis->end

References

Troubleshooting & Optimization

ODM-203 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-203. The information is presented in a question-and-answer format to directly address common issues related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of ODM-203?

Q2: In which solvents is ODM-203 soluble?

A2: ODM-203 is soluble in dimethyl sulfoxide (DMSO).[2] One source indicates a solubility of 58.9 mg/mL in DMSO.[2] It is also soluble in dimethylformamide (DMF) at a concentration of 2.0 mg/mL.[2]

Q3: Are there any established formulations to improve the aqueous solubility of ODM-203 for in vivo studies?

A3: Yes, a formulation for oral administration in animal models has been reported. This formulation achieves a concentration of at least 2.08 mg/mL (4.11 mM) and consists of a mixture of DMSO, PEG300, Tween-80, and saline.[3] Additionally, a 5 mg/mL aqueous suspension of the hydrochloride salt of ODM-203 has been developed for toxicological studies using polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) and Tween 80 as excipients.[1][4][5]

Troubleshooting Guide: Solubility and Formulation Issues

Q4: I am observing precipitation of ODM-203 when preparing my aqueous working solution from a DMSO stock. How can I prevent this?

A4: This is a common issue due to the poor aqueous solubility of ODM-203. Here are several strategies to mitigate precipitation:

  • Use of Co-solvents and Surfactants: As demonstrated in established formulations, the use of co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the solubility and stability of ODM-203 in aqueous solutions.[1][3][4][5]

  • pH Adjustment: For the hydrochloride salt of ODM-203, adjusting the pH of the aqueous medium can help stabilize the compound and prevent disproportionation to the less soluble free base.[1][4] A lower pH is generally preferred to maintain the salt form.

  • Sonication: Gentle sonication can help to disperse the compound and facilitate dissolution.

  • Warming: Gentle warming of the solution can sometimes help to increase the solubility, but care should be taken to avoid degradation of the compound.

Q5: I am working with the hydrochloride salt of ODM-203 and experiencing inconsistent results, possibly due to stability issues. What could be the cause?

A5: The hydrochloride salt of ODM-203, a weakly basic compound, can undergo disproportionation in aqueous suspensions. This is a process where the salt converts to its free base, which is significantly less soluble, leading to precipitation and reduced bioavailability.[1][4]

Q6: How can I prevent the disproportionation of ODM-203 hydrochloride salt in my suspension?

A6: Studies have shown two effective methods to prevent the disproportionation of the ODM-203 HCl salt:

  • pH Control: Maintaining a low pH (e.g., around 1.3) can stabilize the salt form and prevent its conversion to the free base.[4]

  • Cooling: Cooling the suspension to 2-8°C has been shown to successfully suppress disproportionation.[1][4][5]

Quantitative Solubility Data

The following table summarizes the available solubility data for ODM-203 in various solvents and formulations.

Solvent/Formulation VehicleConcentrationNotes
WaterInsoluble[2]
EthanolInsoluble
Dimethyl sulfoxide (DMSO)58.9 mg/mL[2]
Dimethylformamide (DMF)2.0 mg/mL[2]
DMSO:PBS (pH 7.2) (1:3)0.3 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.11 mM)Formulation for in vivo studies.[3]
5 mg/mL aqueous suspension (HCl salt)5 mg/mLFormulated with 20 mg/mL PVP/VA and 5 mg/mL Tween 80.[1][4][5]

Experimental Protocols

Protocol 1: Preparation of ODM-203 Formulation for In Vivo Oral Administration (Example)

This protocol is based on a reported formulation and can be adapted for preclinical studies.[3]

  • Prepare a stock solution of ODM-203 in DMSO. For a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is a convenient starting point.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.

  • Add PEG300 to the tube. For a 1 mL final volume, add 400 µL of PEG300.

  • Mix thoroughly until the solution is clear and homogenous.

  • Add Tween-80 to the mixture. For a 1 mL final volume, add 50 µL of Tween-80.

  • Mix again until the solution is uniform.

  • Add saline to reach the final desired volume. For a 1 mL final volume, add 450 µL of saline.

  • Vortex the final solution to ensure complete mixing before administration.

Protocol 2: General Protocol for Determining Thermodynamic (Equilibrium) Aqueous Solubility

This is a general procedure that can be adapted to determine the solubility of ODM-203 in various aqueous buffers.

  • Add an excess amount of solid ODM-203 to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually inspect the sample to ensure that excess solid is still present, indicating that a saturated solution has been achieved.

  • Separate the undissolved solid from the solution by centrifugation at a high speed, followed by careful collection of the supernatant. Alternatively, the solution can be filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF).

  • Quantify the concentration of ODM-203 in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a standard curve of ODM-203 in the same buffer to accurately determine the concentration in the saturated solution.

Visualizations

experimental_workflow Experimental Workflow for ODM-203 Formulation cluster_preparation Preparation cluster_qc Quality Control cluster_application Application stock Prepare ODM-203 stock in DMSO mix1 Add PEG300 stock->mix1 1. Dissolve mix2 Add Tween-80 mix1->mix2 2. Mix mix3 Add Saline mix2->mix3 3. Mix vortex Vortex thoroughly mix3->vortex 4. Final Formulation visual Visually inspect for clarity and homogeneity vortex->visual 5. Check administer Administer to animal model visual->administer 6. Ready for use

Caption: Workflow for preparing an ODM-203 formulation for in vivo studies.

signaling_pathway ODM-203 Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling FGFR FGFR Proliferation Cell Proliferation FGFR->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Caption: Simplified signaling pathway showing ODM-203 inhibition of FGFR and VEGFR.

troubleshooting_guide Troubleshooting ODM-203 HCl Salt Disproportionation start Experiencing inconsistent results with ODM-203 HCl suspension? check_disproportionation Suspect salt disproportionation? start->check_disproportionation solution1 Implement pH control: Maintain pH around 1.3 check_disproportionation->solution1 Yes solution2 Implement cooling: Store suspension at 2-8°C check_disproportionation->solution2 Yes outcome Stabilized suspension with reproducible results solution1->outcome solution2->outcome

Caption: Decision tree for troubleshooting ODM-203 HCl salt disproportionation.

References

Optimizing ODM-203 Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ODM-203 dosage for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ODM-203?

ODM-203 is a selective and equipotent inhibitor of both Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3] Its dual-targeting mechanism allows it to simultaneously suppress tumor cell proliferation and angiogenesis, which are critical for tumor growth and metastasis.[1][2][4] In biochemical assays, ODM-203 inhibits FGFR and VEGFR family kinases in the low nanomolar range (IC50 6-35 nmol/L).[1][5]

Q2: What is a typical starting dose for ODM-203 in preclinical in vivo studies?

Based on published preclinical data, daily oral doses of ODM-203 ranging from 7 mg/kg to 40 mg/kg have been shown to be effective and well-tolerated in various xenograft and syngeneic models.[4][5][6] A common starting point for dose-ranging studies could be 20 mg/kg, with escalation to 40 mg/kg to assess dose-dependent anti-tumor activity.[2][5][7]

Q3: How should ODM-203 be formulated for oral administration in animal models?

For in vivo studies, ODM-203 has been successfully formulated as an aqueous suspension. A typical formulation involves using a precipitation inhibitor like 20 mg/mL polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) and a surfactant such as 5 mg/mL Tween 80 to enhance solubility and stability.[6]

Q4: What are the expected outcomes of ODM-203 treatment in vivo?

In vivo, ODM-203 has demonstrated strong anti-tumor activity in both FGFR-dependent and angiogenesis-dependent tumor models.[1][5] Treatment has been shown to significantly inhibit tumor growth and can also modulate the tumor microenvironment by decreasing the expression of immune checkpoint proteins like PD-1 and PD-L1, leading to increased activation of CD8 T cells.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected tumor growth inhibition (TGI).

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: Perform a dose-escalation study to determine the optimal dose for your specific tumor model. As shown in the data below, TGI is dose-dependent.

  • Possible Cause 2: Improper Formulation or Administration.

    • Solution: Ensure the aqueous suspension is homogenous before each administration. Confirm the accuracy of the gavage technique to ensure the full dose is delivered. The use of a precipitation inhibitor and surfactant, as mentioned in the formulation FAQ, is critical.[6]

  • Possible Cause 3: Tumor Model Resistance.

    • Solution: Verify the FGFR and VEGFR dependency of your tumor model. ODM-203 is most effective in tumors with alterations in these pathways.[2][4] Consider molecular profiling of your tumor model to confirm the presence of these targets.

Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy).

  • Possible Cause 1: Dose is too high.

    • Solution: Reduce the dosage or consider intermittent dosing schedules. While the reported doses are generally well-tolerated, individual animal models may exhibit different sensitivities.

  • Possible Cause 2: Formulation-related issues.

    • Solution: Evaluate the tolerability of the vehicle control in a separate group of animals to rule out any adverse effects from the formulation components.

Issue 3: Difficulty in assessing target engagement in vivo.

  • Possible Cause: Inadequate pharmacodynamic (PD) markers.

    • Solution: To confirm that ODM-203 is hitting its intended targets, measure the phosphorylation levels of downstream signaling molecules like FRS2 in tumor tissue samples collected post-treatment.[2][7] A decrease in phosphorylation would indicate successful target engagement.

Data Presentation

Table 1: In Vivo Efficacy of ODM-203 in FGFR-Dependent Xenograft Models

Tumor ModelDose (mg/kg/day, oral)Treatment DurationTumor Growth Inhibition (TGI)
RT4 (FGFR3 dependent)2021 days37%
RT4 (FGFR3 dependent)4021 days92%
SNU16 (FGFR2 dependent)3012 daysNot specified, but significant inhibition

Data compiled from published studies.[4][7]

Table 2: In Vivo Efficacy of ODM-203 in an Angiogenesis-Dependent Syngeneic Model

Tumor ModelDose (mg/kg/day, oral)Treatment DurationPrimary Tumor Growth Inhibition (TGI)
Renca (Orthotopic)721 days39%
Renca (Orthotopic)2021 days58%
Renca (Orthotopic)4021 days75%

Data compiled from published studies.[4][6]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft studies or immunocompetent mice for syngeneic studies.

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. For orthotopic models, implant cells into the relevant organ (e.g., kidney for Renca model).[4]

  • Tumor Growth Monitoring: Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: Once tumors reach a predetermined average volume (e.g., ~125 mm³), randomize animals into treatment and control groups.[2]

  • Drug Administration: Prepare ODM-203 as an aqueous suspension and administer daily via oral gavage. The vehicle control group should receive the formulation without the active compound.

  • Efficacy Assessment: Continue treatment for the specified duration (e.g., 12-21 days) and monitor tumor volumes and animal well-being.[4][7]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Visualizations

ODM203_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling VEGFR->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation ODM203 ODM-203 ODM203->FGFR Inhibition ODM203->VEGFR Inhibition ODM203_Dosage_Optimization_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Refinement SelectModel Select Appropriate In Vivo Model PrepareFormulation Prepare ODM-203 Aqueous Suspension SelectModel->PrepareFormulation DoseRanging Dose-Ranging Study (e.g., 10, 20, 40 mg/kg) PrepareFormulation->DoseRanging MonitorEfficacy Monitor Tumor Growth & Animal Well-being DoseRanging->MonitorEfficacy AnalyzeData Analyze TGI & Toxicity Data MonitorEfficacy->AnalyzeData PD_Analysis Pharmacodynamic Analysis (e.g., p-FRS2) AnalyzeData->PD_Analysis OptimalDose Determine Optimal Dose PD_Analysis->OptimalDose

References

Technical Support Center: Troubleshooting Inconsistent ODM-203 IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their half-maximal inhibitory concentration (IC50) values when working with ODM-203. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is ODM-203 and what is its mechanism of action?

ODM-203 is a selective and potent inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5][6] It demonstrates equipotent activity against FGFR family members (FGFR1, 2, 3, and 4) and VEGFR family members (VEGFR1, 2, and 3).[5] By inhibiting these receptor tyrosine kinases, ODM-203 can disrupt key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1]

Q2: What are the expected IC50 values for ODM-203?

The IC50 values for ODM-203 can vary significantly depending on the experimental setup (biochemical vs. cellular assay) and the specific cell line used. Published data provides a general range to expect:

Assay TypeTarget/Cell LineReported IC50 Range
Biochemical AssayFGFR1, 2, 3, 4 & VEGFR1, 2, 36 - 35 nmol/L[1]
Cellular Assay (Proliferation)FGFR-dependent cell lines50 - 150 nmol/L[1]
Cellular Assay (VEGFR-induced tube formation)HUVEC cells33 nmol/L[1]

Q3: Why are my ODM-203 IC50 values inconsistent across experiments?

Inconsistent IC50 values are a common challenge in pharmacology and can arise from a multitude of factors.[7][8] It is crucial to meticulously control experimental variables to ensure reproducibility. Key factors influencing IC50 values include:

  • Assay Conditions: Differences in buffer composition, pH, and temperature can alter enzyme kinetics and inhibitor binding.[7]

  • Cell Line Integrity: Genetic drift, passage number, and cell health can impact the expression of target receptors and downstream signaling components.[7]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.[9][10]

  • Substrate Concentration: For kinase assays, the concentration of ATP can significantly affect the IC50 of competitive inhibitors.[11][12]

  • Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of treatment can influence the drug's effect.[13]

  • Incubation Time: The duration of drug exposure can impact the observed inhibitory effect.[8]

  • Reagent Quality and Preparation: The purity of ODM-203, the accuracy of dilutions, and the stability of the compound in the chosen solvent and media are critical.[14]

Troubleshooting Guide

This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent ODM-203 IC50 values.

Problem 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inaccurate PipettingCalibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions.
Edge EffectsAvoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[15]
Cell ClumpingEnsure a single-cell suspension before seeding by gentle trituration.
Incomplete Drug MixingMix the plate gently by tapping or using a plate shaker after adding the compound.
Problem 2: Significant Day-to-Day Variation in IC50 Values
Possible Cause Troubleshooting Step
Inconsistent Cell Passage NumberUse cells within a defined, narrow passage number range for all experiments.
Variable Cell Seeding DensityOptimize and strictly adhere to a consistent cell seeding density.
Changes in Media or Serum LotsTest new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.
Inconsistent Incubation TimesPrecisely control the duration of drug incubation.
Problem 3: IC50 Values are Consistently Higher or Lower Than Expected
Possible Cause Troubleshooting Step
Incorrect ODM-203 ConcentrationVerify the stock solution concentration and ensure accurate serial dilutions.
ODM-203 DegradationPrepare fresh dilutions of ODM-203 for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.
Cell Line Misidentification or ContaminationAuthenticate your cell line using short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.
High Serum ConcentrationReduce the serum concentration in your assay medium or use serum-free medium if your cell line can tolerate it.[9]

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of ODM-203 in adherent cancer cell lines.[13]

Materials:

  • Adherent cancer cell line (e.g., SNU-16, H1581)[5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • ODM-203 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ODM-203 in complete growth medium. A common starting concentration is 10 µM, with 8-10 serial dilutions (e.g., 1:3 or 1:5).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of ODM-203 Inhibition

ODM203_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGFR FGFR Downstream Downstream Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream VEGFR VEGFR VEGFR->Downstream ODM203 ODM-203 ODM203->FGFR Inhibits ODM203->VEGFR Inhibits Proliferation Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Mechanism of ODM-203 action.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Serial dilutions of ODM-203) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Data Analysis (Dose-response curve fitting) E->F G IC50 Value F->G

Caption: Workflow for determining IC50 values.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_Logic Start Inconsistent IC50 Values Q1 High variability between replicates? Start->Q1 A1 Check: - Pipetting technique - Edge effects - Cell clumping Q1->A1 Yes Q2 Day-to-day variation? Q1->Q2 No A1->Q2 A2 Check: - Cell passage number - Seeding density - Media/serum lots Q2->A2 Yes Q3 Values consistently off? Q2->Q3 No A2->Q3 A3 Check: - Drug concentration - Compound stability - Cell line integrity Q3->A3 Yes End Consistent IC50 Values Q3->End No A3->End

Caption: Troubleshooting inconsistent IC50 results.

References

Technical Support Center: Managing Cell Line Resistance to ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ODM-203. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing potential cell line resistance to ODM-203, a dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ODM-203?

ODM-203 is a potent and selective small molecule inhibitor that targets both the FGFR and VEGFR families of receptor tyrosine kinases.[1][2][3] It is designed to simultaneously block two key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Activation of FGFR signaling has been identified as a potential compensatory mechanism for resistance to VEGFR inhibition, providing a strong rationale for the dual-targeting approach of ODM-203.[1][3]

Q2: Which signaling pathways are inhibited by ODM-203?

ODM-203 primarily inhibits the downstream signaling cascades of FGFR and VEGFR. For the FGFR pathway, this includes the phosphorylation of FRS2, which subsequently activates the Ras/MAPK and PI3K/Akt pathways. For the VEGFR pathway, inhibition of VEGFR phosphorylation blocks downstream signaling, including the PI3K/Akt and PLCγ/PKC/MAPK pathways, which are crucial for endothelial cell proliferation and migration.

Q3: What are the typical IC50 values for ODM-203 in sensitive cell lines?

In biochemical assays, ODM-203 inhibits FGFR and VEGFR family kinases in the low nanomolar range (IC50 6–35 nmol/L).[1][3] In cellular proliferation assays with FGFR-dependent cell lines, the IC50 values typically range from 50 to 150 nmol/L.[1][2][3] For VEGFR-dependent processes, such as VEGF-induced tube formation in HUVEC cells, the IC50 is approximately 33 nmol/L.[1][2][3]

Troubleshooting Guide: Investigating Acquired Resistance to ODM-203

This guide provides a structured approach for researchers who observe a decrease in the efficacy of ODM-203 in their cell line models over time, suggesting the development of acquired resistance.

Initial Observation: Decreased Sensitivity to ODM-203

Problem: My cancer cell line, which was initially sensitive to ODM-203, now requires a higher concentration of the drug to achieve the same level of growth inhibition.

Possible Cause: The cell line may have developed acquired resistance to ODM-203.

Recommended First Steps:

  • Confirm the IC50 Shift: Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to quantitatively determine the new IC50 of your cell line for ODM-203 and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.

  • Culture Authenticity: Ensure the cell line has not been contaminated or misidentified. Perform short tandem repeat (STR) profiling to authenticate your cell line.

  • Drug Integrity: Verify the integrity and concentration of your ODM-203 stock solution.

Investigating Potential Resistance Mechanisms

Once you have confirmed a stable resistant phenotype, the next step is to investigate the underlying molecular mechanisms. Here are some common mechanisms of resistance to tyrosine kinase inhibitors and how to investigate them:

1. On-Target Resistance: Gatekeeper Mutations in FGFR/VEGFR

Hypothesis: A mutation in the kinase domain of an FGFR or VEGFR protein may prevent ODM-203 from binding effectively.

Experimental Approach:

  • Sanger Sequencing: Sequence the kinase domains of the relevant FGFR and VEGFR genes in both the parental and resistant cell lines to identify any acquired mutations.

  • Western Blotting: While not definitive for mutations, check for any changes in the total protein expression levels of FGFRs and VEGFRs.

2. Bypass Signaling Pathway Activation

Hypothesis: The cancer cells may have activated alternative signaling pathways to bypass their dependency on FGFR/VEGFR signaling. Common bypass pathways for FGFR and VEGFR inhibitors include the MET, ERBB family (EGFR, HER2), and AXL receptor tyrosine kinases.

Experimental Approach:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent screening tool to simultaneously assess the phosphorylation status of multiple RTKs. Compare the phospho-RTK profiles of the parental and resistant cell lines, both with and without ODM-203 treatment.

  • Western Blotting: Based on the RTK array results, perform western blots to validate the increased phosphorylation of specific bypass pathway proteins (e.g., p-MET, p-EGFR, p-HER2) and their downstream effectors (e.g., p-Akt, p-ERK).

3. Upregulation of Pro-Survival Signaling

Hypothesis: Resistant cells may have upregulated downstream pro-survival pathways, such as the PI3K/Akt/mTOR or Ras/MEK/ERK pathways, independently of FGFR/VEGFR signaling.

Experimental Approach:

  • Western Blotting: Analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-mTOR, p-S6K, p-MEK, p-ERK) in parental and resistant cells under basal conditions and in the presence of ODM-203.

4. Increased Drug Efflux

Hypothesis: The resistant cells may have increased the expression of ATP-binding cassette (ABC) transporters, which actively pump ODM-203 out of the cell.

Experimental Approach:

  • qRT-PCR: Quantify the mRNA expression levels of common drug efflux pumps, such as ABCB1 (MDR1) and ABCG2 (BCRP), in parental and resistant cell lines.

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) to functionally assess drug efflux activity.

Experimental Protocols

Protocol 1: Generation of ODM-203 Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of ODM-203.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • ODM-203

  • DMSO (for drug dilution)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of the parental cell line to ODM-203.

  • Initial Dosing: Begin by continuously culturing the parental cells in their complete medium supplemented with ODM-203 at a concentration equal to the IC10 or IC20.

  • Monitor Cell Growth: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating at a steady rate in the presence of the drug, increase the concentration of ODM-203 in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Repeat and Stabilize: Repeat the process of dose escalation and recovery until the cells are able to proliferate in a significantly higher concentration of ODM-203 (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Line: Once a resistant population is established, maintain it in a constant, high concentration of ODM-203. Periodically perform cell viability assays to confirm the stability of the resistant phenotype. It is also recommended to cryopreserve cells at various stages of resistance development.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • ODM-203

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of ODM-203. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blotting for Phosphorylated Proteins

Materials:

  • Parental and resistant cell lines

  • ODM-203

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FRS2, anti-FRS2, anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat parental and resistant cells with ODM-203 or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Hypothetical IC50 Values for ODM-203 in Sensitive and Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
NCI-H1581 (FGFR1 amp)110125011.4
SNU-16 (FGFR2 amp)6589013.7
RT-112 (FGFR3 fusion)95105011.1
Table 2: Hypothetical Densitometry Analysis of Western Blots in Parental vs. Resistant Cells
ProteinCell LineBasal Level (Normalized Intensity)ODM-203 Treated (Normalized Intensity)
p-FRS2 Parental1.00.1
Resistant1.20.8
p-MET Parental0.20.1
Resistant2.52.3
p-Akt Parental1.00.3
Resistant2.82.5

Visualizations

ODM_203_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ VEGFR->PLCg PI3K_V PI3K VEGFR->PI3K_V ODM-203 ODM-203 ODM-203->FGFR ODM-203->VEGFR PI3K_F PI3K FRS2->PI3K_F Ras Ras FRS2->Ras Akt_F Akt PI3K_F->Akt_F mTOR mTOR Akt_F->mTOR Proliferation_F Proliferation, Survival mTOR->Proliferation_F MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation_F PKC PKC PLCg->PKC PKC->MEK Akt_V Akt PI3K_V->Akt_V Angiogenesis_V Angiogenesis, Permeability Akt_V->Angiogenesis_V

Caption: ODM-203 Signaling Pathway Inhibition.

Resistance_Workflow Start Decreased ODM-203 Sensitivity Confirm_IC50 Confirm IC50 Shift (MTT Assay) Start->Confirm_IC50 Check_Culture Authenticate Cell Line (STR Profiling) Start->Check_Culture Check_Drug Verify Drug Integrity Start->Check_Drug Investigate Investigate Resistance Mechanisms Confirm_IC50->Investigate Check_Culture->Investigate Check_Drug->Investigate Sequencing Sequence Kinase Domains (Sanger) Investigate->Sequencing RTK_Array Phospho-RTK Array Investigate->RTK_Array Western_Blot Western Blot for Bypass Pathways Investigate->Western_Blot Efflux_Assay Drug Efflux Assays (qRT-PCR, Flow) Investigate->Efflux_Assay Analyze Analyze Data & Formulate Hypothesis Sequencing->Analyze RTK_Array->Analyze Western_Blot->Analyze Efflux_Assay->Analyze

Caption: Workflow for Investigating ODM-203 Resistance.

References

ODM-203 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ODM-203 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals using ODM-203 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing ODM-203 stock solutions?

A1: ODM-203 is soluble in DMSO.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q2: What are the recommended storage conditions for ODM-203 stock solutions?

A2: ODM-203 stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]

Q3: Is there any available data on the stability of ODM-203 in cell culture media?

A3: Currently, there is no publicly available quantitative data on the specific half-life or degradation kinetics of ODM-203 in various cell culture media. The stability of a compound in cell culture can be influenced by several factors, including the composition of the medium, pH, temperature, and the presence of serum. Therefore, it is recommended that researchers determine the stability of ODM-203 under their specific experimental conditions.

Q4: What are the known cellular targets of ODM-203?

A4: ODM-203 is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3][4] It has been shown to inhibit FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3 with IC50 values in the low nanomolar range.[2]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of ODM-203 in cell-based assays.

This issue could be related to the degradation of ODM-203 in the cell culture medium over the course of the experiment.

Recommended Action:

To address this, it is crucial to assess the stability of ODM-203 in your specific cell culture medium and under your experimental conditions. Below is a detailed protocol to determine the stability of ODM-203.

Experimental Protocol: Assessing the Stability of ODM-203 in Cell Culture Media

This protocol outlines a method to determine the stability of ODM-203 in a chosen cell culture medium over a specific time course.

Objective: To quantify the concentration of ODM-203 in cell culture medium at various time points to determine its stability.

Materials:

  • ODM-203 powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum, as required for the experiment

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Appropriate vials for sample collection

Methodology:

  • Preparation of ODM-203 Stock Solution:

    • Prepare a 10 mM stock solution of ODM-203 in anhydrous DMSO. Ensure the powder is completely dissolved.

  • Preparation of Working Solution:

    • Spike a known volume of the cell culture medium with the ODM-203 stock solution to achieve the desired final concentration (e.g., 1 µM, 10 µM). The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Prepare a sufficient volume of the working solution to collect samples at all time points.

  • Incubation:

    • Place the tube containing the ODM-203 working solution in a cell culture incubator at 37°C with 5% CO2. This mimics the conditions of a typical cell culture experiment.

  • Sample Collection:

    • Collect aliquots of the ODM-203 working solution at various time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours). The time points should reflect the duration of your planned cell-based assays.

    • The sample at T=0 should be collected immediately after the preparation of the working solution to represent the initial concentration.

    • Store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the collected samples and analyze the concentration of ODM-203 using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

    • Generate a standard curve using known concentrations of ODM-203 to accurately quantify the compound in the collected samples.

  • Data Analysis and Presentation:

    • Calculate the percentage of ODM-203 remaining at each time point relative to the initial concentration at T=0.

    • Summarize the data in a table and plot the percentage of remaining ODM-203 against time to visualize the degradation profile.

Data Presentation:

The quantitative data obtained from the stability assessment can be summarized in the following table:

Time (hours)ODM-203 Concentration (µM)% Remaining
0Initial Concentration100%
2Measured ConcentrationCalculated %
4Measured ConcentrationCalculated %
8Measured ConcentrationCalculated %
24Measured ConcentrationCalculated %
48Measured ConcentrationCalculated %
72Measured ConcentrationCalculated %
96Measured ConcentrationCalculated %

Visualizations

Signaling Pathway of ODM-203 Inhibition

ODM203_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg VEGFR->PI3K_AKT_mTOR VEGFR->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival PLCg->Angiogenesis ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Caption: ODM-203 inhibits FGFR and VEGFR signaling pathways.

Experimental Workflow for ODM-203 Stability Assessment

ODM203_Stability_Workflow start Start prep_stock Prepare 10 mM ODM-203 Stock in DMSO start->prep_stock prep_working Spike Cell Culture Medium with ODM-203 Stock prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect Aliquots at Time Points (0-96h) incubate->collect_samples store_samples Store Samples at -80°C collect_samples->store_samples analysis Analyze ODM-203 Concentration (HPLC or LC-MS/MS) store_samples->analysis data_analysis Calculate % Remaining and Plot Data analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining ODM-203 stability in media.

References

Technical Support Center: ODM-203 Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ODM-203 in preclinical models. The information is intended for scientists and drug development professionals to anticipate and manage potential adverse events during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected common adverse events of ODM-203 in preclinical models?

Based on its mechanism of action as a dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), the adverse events associated with ODM-203 in preclinical models are expected to be on-target effects. While specific quantitative data from preclinical studies in rats and dogs have not been publicly detailed, the observed effects were described as "FGFR or VEGFR inhibition related physiological events". Clinical trial data in humans, which often reflects preclinical findings, reported adverse events such as hyperphosphatemia, diarrhea, alopecia, stomatitis, jaundice, and increased bilirubin. Therefore, researchers should be prepared to monitor for similar effects in their animal models.

Q2: What is the underlying cause of hyperphosphatemia observed with ODM-203 treatment?

Hyperphosphatemia is a known class effect of FGFR inhibitors. FGFR signaling plays a crucial role in phosphate homeostasis, primarily through the regulation of the FGF23-Klotho axis in the kidneys. Inhibition of FGFR leads to a decrease in the renal excretion of phosphate, resulting in elevated serum phosphate levels.

Q3: How can I manage diarrhea in my animal models treated with ODM-203?

Diarrhea is a common side effect of many targeted therapies, including VEGFR inhibitors. The exact mechanism can be multifactorial, involving off-target effects on the gastrointestinal tract. Management in preclinical models can include supportive care, such as ensuring adequate hydration and monitoring for weight loss. If severe, a dose reduction or temporary discontinuation of the treatment may be necessary to assess recovery.

Q4: Are the adverse events observed with ODM-203 reversible?

In the first-in-human study, increased bilirubin, a notable adverse event, was reported to resolve upon dose reduction or discontinuation of ODM-203. This suggests that at least some of the on-target adverse events are reversible. In preclinical studies, a "washout" or recovery period following the treatment phase is typically included to assess the reversibility of any observed toxicities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Elevated serum phosphate levels On-target inhibition of FGFR- Monitor serum phosphate levels regularly.- Consider dietary phosphate restriction if feasible in the model.- Evaluate the dose-response relationship of this effect.
Diarrhea and weight loss On-target or off-target effects on the gastrointestinal tract- Provide supportive care, including hydration and nutritional support.- Monitor animal weight and general health daily.- If severe, consider a dose reduction or interruption of treatment.
Alopecia (hair loss) Inhibition of FGFR signaling in hair follicles- This is often an expected on-target effect.- Document the onset and severity of alopecia.- Monitor for any associated skin irritation.
Jaundice and elevated bilirubin Inhibition of UGT1A1 by ODM-203- Monitor liver function tests, including bilirubin levels.- Assess for any signs of liver toxicity through histopathology.- Consider dose-response evaluation to identify a therapeutic window with manageable hyperbilirubinemia.
Stomatitis (inflammation of the mouth) Potential off-target effects or inhibition of mucosal cell proliferation- Monitor for signs of oral inflammation, such as redness, swelling, or reduced food intake.- Provide soft food to minimize discomfort.- Document the severity and progression of the condition.

Signaling Pathway

ODM203_Signaling_Pathway cluster_FGFR FGFR Pathway cluster_VEGFR VEGFR Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FRS2->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PKC PKC PLCg->PKC VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->VEGFR_RAS_RAF_MEK_ERK VEGFR_PI3K_AKT PI3K-AKT Pathway VEGFR->VEGFR_PI3K_AKT VEGFR_PLCg PLCγ VEGFR->VEGFR_PLCg Angiogenesis Angiogenesis VEGFR_RAS_RAF_MEK_ERK->Angiogenesis VEGFR_PI3K_AKT->Angiogenesis VEGFR_PKC PKC VEGFR_PLCg->VEGFR_PKC ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR Experimental_Workflow cluster_Setup Study Setup cluster_InLife In-Life Phase cluster_Endpoint Endpoint Analysis cluster_Recovery Recovery Phase (Optional) Animal_Selection Animal Selection & Acclimatization Dose_Prep Dose Formulation Preparation Dosing Daily Dosing Dose_Prep->Dosing Observations Clinical Observations & Body Weight Dosing->Observations Blood_Sampling Interim Blood Sampling (Optional) Observations->Blood_Sampling Terminal_Blood_Sampling Terminal Blood Sampling Observations->Terminal_Blood_Sampling Recovery_Period Treatment-Free Period Observations->Recovery_Period Blood_Sampling->Dosing Necropsy Necropsy & Organ Weight Terminal_Blood_Sampling->Necropsy Histopathology Histopathology Necropsy->Histopathology Recovery_Endpoint Endpoint Analysis of Recovery Group Recovery_Period->Recovery_Endpoint

Technical Support Center: Interpreting ODM-203 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-203. Our aim is to help you navigate common challenges and interpret your experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ODM-203 and how does it influence the dose-response curve?

A1: ODM-203 is a selective, equipotent inhibitor of both the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of receptor tyrosine kinases.[1] Specifically, it targets FGFR1-4 and VEGFR1-3.[2][3] This dual inhibition is synergistic, as FGFR signaling can be a compensatory angiogenic signal when VEGFR is inhibited.[4] The dose-response curve you observe will therefore be a composite of its effects on both pathways. In cellular assays, you can expect to see inhibition of processes like cell proliferation in FGFR-dependent cell lines and inhibition of tube formation in angiogenesis models.[1][5]

Q2: I am seeing a plateau in my dose-response curve at less than 100% inhibition. Is this expected?

A2: Yes, a plateau at less than 100% inhibition can be an expected outcome. This can occur for several reasons:

  • Cellular Context: The specific cell line you are using may not be completely dependent on FGFR or VEGFR signaling for survival and proliferation. Other signaling pathways may be active that are not targeted by ODM-203.

  • Heterogeneity of Response: The cell population may not be uniformly sensitive to the compound.

  • Off-Target Effects: At very high concentrations, off-target effects could potentially counteract the primary inhibitory effect, although this is less common.

Q3: The IC50 value I'm obtaining in my cell viability assay is different from published values. What could be the cause?

A3: Discrepancies in IC50 values are common and can be attributed to several factors:

  • Cell Line Differences: Different cancer cell lines have varying dependencies on FGFR and VEGFR signaling, leading to a range of IC50 values. Published IC50 values for ODM-203 in FGFR-dependent cell lines are in the range of 50-150 nmol/L.[1][5]

  • Assay Conditions: The specifics of your experimental protocol can significantly impact the IC50 value. This includes cell seeding density, serum concentration in the media, and the duration of drug exposure.

  • Reagent Quality: Ensure the purity and stability of your ODM-203 compound.

Q4: I am observing a biphasic dose-response curve. What does this indicate?

A4: A biphasic dose-response curve, where the response decreases at lower doses but then increases at higher doses, can be indicative of off-target effects or complex biological responses. At higher concentrations, ODM-203 might be interacting with other kinases or cellular components, leading to an unexpected effect on cell viability or the specific endpoint being measured. It is crucial to carefully document these observations and consider performing additional experiments, such as profiling the activity of ODM-203 against a broader panel of kinases, to understand the underlying mechanism.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.
No dose-response observed The chosen cell line is not dependent on FGFR or VEGFR signaling. The concentration range is too low. The compound has degraded.Use a positive control cell line known to be sensitive to FGFR/VEGFR inhibition. Test a wider range of concentrations. Verify the integrity of the ODM-203 stock solution.
Steep or shallow dose-response curve A steep curve may indicate a highly cooperative mechanism of inhibition. A shallow curve might suggest multiple binding sites with different affinities or off-target effects.This is an inherent property of the drug-target interaction. Ensure your data points adequately cover the transition range of the curve to accurately determine the IC50.
Inconsistent results across experiments Variation in experimental conditions such as cell passage number, serum batch, or incubator conditions.Standardize your experimental protocol as much as possible. Keep detailed records of all experimental parameters.

Quantitative Data Summary

Assay Type Target IC50 Value Reference
Biochemical AssayFGFR/VEGFR Kinases6-35 nmol/L[1]
Cell Proliferation AssayFGFR-dependent cell lines50-150 nmol/L[1][5]
VEGFR-induced Tube FormationHUVEC cells33 nmol/L[1][5]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of ODM-203 in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ODM-203. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well, lyse the cells according to the manufacturer's protocol, and read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously implant tumor cells (e.g., an FGFR-dependent cell line) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer ODM-203 orally at the desired doses (e.g., 20-40 mg/kg) daily.[5] The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.[5]

  • Data Analysis: Plot the average tumor volume over time for each group to assess anti-tumor activity.

Visualizations

ODM203_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR VEGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PLCg->Angiogenesis ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Caption: ODM-203 dual inhibition of FGFR and VEGFR signaling pathways.

Dose_Response_Workflow start Start: Cell Seeding prepare_compound Prepare ODM-203 Serial Dilutions start->prepare_compound treat_cells Treat Cells with ODM-203 prepare_compound->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate (Luminescence) add_reagent->read_plate analyze_data Data Analysis read_plate->analyze_data interpret_results Interpret Dose-Response Curve analyze_data->interpret_results troubleshoot Troubleshoot? interpret_results->troubleshoot troubleshoot->prepare_compound Yes end End: Report IC50 troubleshoot->end No

Caption: Experimental workflow for generating a dose-response curve.

References

How to minimize ODM-203 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target kinase inhibition of ODM-203.

Frequently Asked Questions (FAQs)

Q1: What is ODM-203 and what are its primary targets?

A1: ODM-203 is an orally available, selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] It demonstrates equipotent inhibition of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3 in the low nanomolar range.[1]

Q2: Why is minimizing off-target kinase inhibition important?

A2: Minimizing off-target effects is crucial to ensure that the observed biological effects are due to the inhibition of the intended targets (FGFRs and VEGFRs) and not other kinases. Off-target inhibition can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in preclinical and clinical studies.

Q3: Is ODM-203 a completely selective inhibitor?

A3: While ODM-203 is highly selective for the FGFR and VEGFR families, it is not completely specific. Kinome-wide screening has revealed that at a concentration of 1 µM, ODM-203 can inhibit a small number of other kinases.

Q4: What are the known off-target kinases of ODM-203?

A4: A kinome scan of 317 kinases revealed that at a 1 µM concentration, ODM-203 inhibits nine non-FGFR/VEGFR kinases by more than 70%. These kinases are detailed in the data table below.

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed in Cellular Assays

You are observing a cellular phenotype that cannot be readily explained by the inhibition of FGFR or VEGFR signaling pathways.

Possible Cause: Off-target kinase inhibition.

Troubleshooting Steps:

  • Review the Off-Target Profile: Consult the ODM-203 off-target kinase inhibition data provided below. Determine if any of the known off-target kinases are involved in the signaling pathway related to your observed phenotype.

  • Dose-Response Experiment: Perform a dose-response experiment with ODM-203 in your cellular assay. If the unexpected phenotype occurs at a significantly higher concentration than that required for FGFR/VEGFR inhibition, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: To confirm that the phenotype is due to off-target effects, use a structurally unrelated inhibitor with a different off-target profile but similar potency for FGFRs and VEGFRs. If the phenotype is not replicated, it is likely an off-target effect of ODM-203.

  • Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase or by activating its downstream signaling pathway.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

The potency of ODM-203 in your cellular assay is significantly lower than its reported biochemical IC50 values for FGFRs and VEGFRs.

Possible Cause:

  • Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.

  • High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP can compete with ATP-competitive inhibitors like ODM-203, leading to a decrease in apparent potency.

  • Protein Binding: ODM-203 may bind to other intracellular proteins, reducing its free concentration available to bind to the target kinases.

Troubleshooting Steps:

  • Cellular Target Engagement Assay: Utilize a cellular target engagement assay, such as NanoBRET or KiNativ, to confirm that ODM-203 is binding to its intended targets within the cell at the expected concentrations.

  • Vary ATP Concentration in Biochemical Assays: Perform biochemical kinase assays with varying concentrations of ATP to assess the impact on ODM-203 potency.

  • Assess Cell Permeability: Use standard in vitro assays to determine the cell permeability of ODM-203 in your specific cell line.

Data Presentation

Table 1: On-Target Kinase Inhibition Profile of ODM-203
KinaseIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35

Data from in vitro biochemical assays.[1]

Table 2: Known Off-Target Kinase Inhibition of ODM-203
KinaseRemaining Activity (%) at 1 µM ODM-203
CLK110
CLK213
CLK412
CSNK1E25
DYRK1A16
DYRK1B22
GSK3B29
MAP4K428
STK1018

Data extracted from a kinome scan of 317 kinases.

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for assessing the binding of ODM-203 to a target kinase in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293 cells in white 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

  • Transfection: Transfect the cells with the NanoLuc®-fused kinase plasmid according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: 24 hours post-transfection, prepare serial dilutions of ODM-203 in Opti-MEM®. Add the NanoBRET™ Tracer to the diluted compound.

  • Assay Initiation: Add the compound/tracer mix to the cells.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix. Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the ODM-203 concentration to determine the IC50 value for target engagement.

Protocol 2: In-Cell Western Blot for Phospho-Kinase Inhibition

This protocol allows for the assessment of ODM-203's inhibitory effect on the phosphorylation of a target kinase or its substrate in a cellular context.

Materials:

  • Cell line of interest

  • ODM-203

  • Growth factor or stimulus (if required to induce kinase phosphorylation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase or substrate)

  • Secondary antibody conjugated to a fluorescent dye

  • In-cell Western imaging system

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of ODM-203 for the desired time.

  • Stimulation: If necessary, stimulate the cells with the appropriate growth factor to induce phosphorylation of the target kinase.

  • Cell Lysis: Lyse the cells directly in the wells with lysis buffer.

  • Immunostaining: Block the wells and then incubate with the primary antibodies (total and phospho-specific) overnight.

  • Secondary Antibody Incubation: Wash the wells and incubate with the fluorescently labeled secondary antibody.

  • Imaging and Analysis: Scan the plate using an in-cell Western imaging system. Quantify the fluorescence intensity for both the total and phosphorylated protein. Normalize the phospho-protein signal to the total protein signal and plot the results against the ODM-203 concentration to determine the IC50.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Validation biochem_assay Kinase Panel Screen (e.g., KinomeScan) ic50_determination IC50 Determination for Hits biochem_assay->ic50_determination Identify Off-Targets target_engagement Target Engagement (e.g., NanoBRET) ic50_determination->target_engagement Validate in Cells phenotypic_assay Phenotypic Assay (e.g., Proliferation, Migration) target_engagement->phenotypic_assay Confirm On-Target Effect rescue_experiment Rescue Experiment phenotypic_assay->rescue_experiment Troubleshoot Unexpected Phenotype unrelated_inhibitor Structurally Unrelated Inhibitor phenotypic_assay->unrelated_inhibitor Confirm Off-Target Phenotype

Caption: Experimental workflow for characterizing and minimizing off-target effects.

signaling_pathway cluster_fgfr FGFR Signaling cluster_vegfr VEGFR Signaling FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg_v PLCγ VEGFR->PLCg_v RAS_MAPK_v RAS-MAPK Pathway VEGFR->RAS_MAPK_v PI3K_AKT_v PI3K-AKT Pathway VEGFR->PI3K_AKT_v Angiogenesis Angiogenesis RAS_MAPK_v->Angiogenesis Survival_v Survival_v PI3K_AKT_v->Survival_v Survival ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR

Caption: Simplified overview of FGFR and VEGFR signaling pathways inhibited by ODM-203.

troubleshooting_logic start Unexpected Experimental Result check_off_target Is the phenotype consistent with known off-target kinase inhibition? start->check_off_target dose_response Perform Dose-Response Experiment check_off_target->dose_response Yes on_target_investigation Investigate On-Target Mechanism Further check_off_target->on_target_investigation No high_conc_effect Effect only at high concentrations? dose_response->high_conc_effect likely_off_target Likely Off-Target Effect high_conc_effect->likely_off_target Yes high_conc_effect->on_target_investigation No validate_with_orthogonal Validate with Orthogonal Approaches (e.g., siRNA, structurally unrelated inhibitor) likely_off_target->validate_with_orthogonal

Caption: Troubleshooting logic for unexpected experimental outcomes with ODM-203.

References

Technical Support Center: Western Blotting for Phosphorylated Kinases with ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ODM-203 in western blotting experiments to detect phosphorylated kinases.

Frequently Asked Questions (FAQs)

Q1: What is ODM-203 and what is its mechanism of action?

ODM-203 is an orally available, selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[1] Its mechanism of action involves the inhibition of VEGFR- and FGFR-mediated signaling pathways, which can lead to the suppression of angiogenesis and cell proliferation in tumors where these receptors are overexpressed.[1]

Q2: Which specific kinases are targeted by ODM-203?

ODM-203 is a potent inhibitor of both FGFR and VEGFR families of receptor tyrosine kinases.[2][3] It demonstrates equipotent activity against FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3.[4]

Q3: What is the expected effect of ODM-203 on the phosphorylation of its target kinases?

Treatment with ODM-203 is expected to decrease the phosphorylation of FGFR and VEGFR kinases and their downstream signaling components. For example, in vivo studies have shown that ODM-203 can suppress the phosphorylation of FGFR and its substrate FRS2.[5]

Troubleshooting Guide

Problem 1: Low or No Signal for Phosphorylated Kinase
Possible Cause Troubleshooting Step
Ineffective ODM-203 Treatment: The concentration or incubation time of ODM-203 may be insufficient to inhibit kinase phosphorylation.Titrate ODM-203 concentration and optimize incubation time based on the specific cell line and target. Refer to published IC50 values as a starting point.
Low Abundance of Phosphorylated Protein: The target phosphorylated kinase may be present at very low levels in the cell lysate.Increase the amount of protein loaded onto the gel (e.g., up to 40 µg or more).[6] Consider immunoprecipitation to enrich for the target protein before western blotting.[6] Inducing phosphorylation with a known stimulant can also serve as a positive control.[7]
Dephosphorylation of Target Protein: Endogenous phosphatases in the cell lysate may have dephosphorylated the target protein.Crucially, always add phosphatase inhibitors to your lysis buffer. [6][7] Keep samples on ice at all times to minimize enzymatic activity.[7]
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.Increase the antibody concentration. For phospho-specific antibodies, an overnight incubation at 4°C is often recommended.[6]
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.Ensure proper transfer setup. A wet transfer is often recommended over semi-dry systems.[6] For low molecular weight proteins, consider using a 0.22 µm membrane and avoiding over-transfer.[6]
Excessive Washing or Blocking: Over-washing or blocking for too long can lead to a reduced signal.[6]Follow recommended washing and blocking times. A common recommendation is to block for 1 hour at room temperature and wash three times for 5 minutes each after antibody incubations.[6]
Problem 2: High Background on the Western Blot
Possible Cause Troubleshooting Step
Improper Blocking: The blocking agent may be inadequate or incompatible.For phospho-specific antibodies, it is highly recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat milk. Milk contains phosphoproteins like casein, which can cross-react with the phospho-specific antibody.[7][8]
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.Reduce the concentration of the primary and/or secondary antibody.
Insufficient Washing: Inadequate washing can leave residual antibodies on the membrane.Increase the number and duration of wash steps.
Contamination: Buffers or equipment may be contaminated.Use freshly prepared buffers and ensure all equipment is clean.[9]
Problem 3: Non-Specific Bands
Possible Cause Troubleshooting Step
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.Ensure the antibody has been validated for western blotting. Run a control lane with lysate from a cell line known not to express the target protein.
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically.Run a control blot with only the secondary antibody to check for non-specific binding.[9]
Protein Degradation or Aggregation: The target protein may be fragmented or forming aggregates.Use fresh lysis buffer with protease inhibitors and keep samples on ice.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of ODM-203 against various kinases.

Kinase TargetIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35

Data sourced from Selleck Chemicals.[4]

The subsequent table presents the cellular activity of ODM-203.

Cellular AssayCell LineIC50 (nM)
VEGFR-induced tube formationHUVEC33
Cell ProliferationH158150-150
Cell ProliferationSNU1650-150
Cell ProliferationRT450-150

Data sourced from multiple studies.[2][4][10]

Experimental Protocols

General Western Blotting Protocol for Phosphorylated Kinases

  • Cell Lysis:

    • Treat cells with ODM-203 at the desired concentration and for the appropriate duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Keep samples on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane using a wet transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (specific for the phosphorylated kinase) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an appropriate imaging system.

  • Stripping and Re-probing for Total Kinase (Optional):

    • After detecting the phosphorylated protein, the membrane can be stripped and re-probed with an antibody for the total protein to normalize the data. Fluorescent multiplex western blotting is an alternative that avoids stripping and re-probing.[11]

Visualizations

ODM203_Signaling_Pathway cluster_0 Cell Membrane cluster_1 ODM-203 Action cluster_2 Intracellular Signaling cluster_3 Cellular Response FGFR FGFR pFGFR pFGFR FGFR->pFGFR Phosphorylation VEGFR VEGFR pVEGFR pVEGFR VEGFR->pVEGFR Phosphorylation ODM203 ODM-203 ODM203->pFGFR Inhibition ODM203->pVEGFR Inhibition Downstream Downstream Signaling (e.g., FRS2, PLCγ, Akt) pFGFR->Downstream pVEGFR->Downstream Response Proliferation, Angiogenesis Downstream->Response

Caption: ODM-203 inhibits FGFR and VEGFR phosphorylation.

Western_Blot_Workflow A 1. Cell Lysis (with Phosphatase Inhibitors) B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF/Nitrocellulose) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (anti-phospho-kinase) E->F G 7. Washing F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Washing H->I J 10. ECL Detection I->J K 11. Imaging & Analysis J->K

Caption: Western blotting workflow for phosphorylated kinases.

Caption: Troubleshooting flowchart for western blotting.

References

ODM-203 formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of ODM-203.

Troubleshooting Guide

Researchers may encounter several challenges during the oral formulation of ODM-203. This guide provides potential solutions to common issues.

Issue 1: Low and Variable Oral Bioavailability

Problem: Inconsistent and low absorption of ODM-203 after oral administration in preclinical or clinical studies.

Potential Causes & Solutions:

Potential CauseProposed SolutionExperimental Protocol
Poor aqueous solubility The low solubility of ODM-203 in gastrointestinal fluids limits its dissolution and subsequent absorption.Solubility Enhancement:Amorphous Solid Dispersions (ASDs): Disperse ODM-203 in a polymer matrix to create a higher energy amorphous form. Common polymers include HPMC, HPMC-AS, PVP, and Soluplus®. Prepare ASDs using spray drying or hot-melt extrusion.• Lipid-Based Formulations: Formulate ODM-203 in self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to improve solubilization in the GI tract.[1] • Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles, thereby enhancing dissolution rate according to the Noyes-Whitney equation.[2]
Food Effect The presence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), impacting drug dissolution and absorption. Clinical data indicates that a 400 mg tablet of ODM-203 is administered with food.[3]Food Effect Study: Conduct in-vivo pharmacokinetic studies in animal models (e.g., rats, dogs) under both fed and fasted conditions to characterize the food effect. A positive food effect may guide the decision to recommend administration with meals.
First-Pass Metabolism ODM-203 may be subject to significant metabolism in the liver or gut wall, reducing the amount of active drug reaching systemic circulation.Metabolic Stability Assessment:In-vitro studies: Use liver microsomes or hepatocytes to determine the metabolic stability of ODM-203.• In-vivo studies: Conduct pharmacokinetic studies with intravenous administration to determine the absolute bioavailability and clearance mechanisms.

Issue 2: Formulation Instability

Problem: Physical or chemical degradation of the ODM-203 formulation during manufacturing or storage.

Potential Causes & Solutions:

Potential CauseProposed SolutionExperimental Protocol
Crystallization of Amorphous Form The amorphous form of ODM-203 in an ASD may revert to a more stable, less soluble crystalline form over time, especially under high humidity and temperature.Stability Studies: Conduct accelerated stability studies (e.g., 40°C/75% RH) on the formulation. Monitor for changes in crystallinity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The choice of polymer and drug loading in the ASD is critical for stability.
Chemical Degradation ODM-203 may be susceptible to hydrolysis, oxidation, or other degradation pathways, especially in the presence of certain excipients.Excipient Compatibility Studies: Mix ODM-203 with individual excipients and store under stressed conditions (e.g., elevated temperature and humidity). Analyze the mixtures at various time points using a stability-indicating HPLC method to identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for switching from a capsule to a tablet formulation for ODM-203?

A1: Clinical trial data indicates that a 600 mg capsule of ODM-203 resulted in similar plasma exposure to a 400 mg tablet formulation.[4][5] This suggests that the tablet formulation likely offers improved bioavailability. This is a common goal in pharmaceutical development, especially for poorly soluble compounds, as it can lead to a lower required dose, potentially reducing dose-dependent side effects and manufacturing costs. The tablet formulation may incorporate advanced formulation strategies like amorphous solid dispersions or particle size reduction to enhance dissolution.

Q2: What are the known adverse effects of orally administered ODM-203 that could be related to its formulation?

A2: The most common treatment-related adverse events reported in clinical trials were an increase in bilirubin and diarrhea.[3][6] While the bilirubin increase is linked to the inhibition of the UGT1A1 enzyme by ODM-203, gastrointestinal side effects like diarrhea can sometimes be exacerbated by the formulation, particularly with high doses of poorly soluble drugs or the use of certain excipients in enabling formulations like SEDDS.[6]

Q3: What are the key signaling pathways inhibited by ODM-203?

A3: ODM-203 is a selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[7][8][9] By inhibiting these receptor tyrosine kinases, ODM-203 can block downstream signaling pathways involved in tumor cell proliferation and angiogenesis.

ODM203_Signaling_Pathway cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF2 RAF RAS->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 Proliferation Cell Proliferation ERK2->Proliferation ODM203 ODM-203 ODM203->VEGFR ODM203->FGFR

Caption: Simplified signaling pathways inhibited by ODM-203.

Q4: What is a typical experimental workflow for developing an oral formulation for a poorly soluble compound like ODM-203?

A4: A general workflow would involve pre-formulation studies, formulation screening, and optimization, followed by in-vivo evaluation.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_evaluation Evaluation & Optimization A Physicochemical Characterization (Solubility, pKa, LogP, Solid State) B Biopharmaceutical Classification System (BCS) A->B C Excipient Compatibility Studies B->C D Formulation Screening (ASDs, SEDDS, Nanoparticles) C->D E Prototype Formulation & Manufacturing D->E F In-vitro Dissolution Testing E->F H Stability Studies E->H G In-vivo Pharmacokinetic Studies (Animal Models) F->G I Formulation Optimization G->I H->I

Caption: Experimental workflow for oral formulation development.

Data Summary

Table 1: In-vitro Inhibitory Activity of ODM-203

TargetIC₅₀ (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Data sourced from biochemical assays.[7][9]

Table 2: Cellular Activity of ODM-203

Cell Line/AssayIC₅₀ (nM)
H1581 (FGFR-dependent)50-150
SNU16 (FGFR-dependent)50-150
RT4 (FGFR-dependent)50-150
VEGFR-induced tube formation33
Data from cellular proliferation and tube formation assays.[9][10]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solvent Selection: Identify a common solvent system in which both ODM-203 and the selected polymer (e.g., HPMC-AS) are soluble. A mixture of dichloromethane and methanol is often a good starting point.

  • Solution Preparation: Dissolve ODM-203 and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Spray Drying: Atomize the solution into a drying chamber with controlled temperature and gas flow. The solvent rapidly evaporates, leaving behind a solid dispersion of amorphous ODM-203 in the polymer matrix.

  • Powder Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Analyze the resulting powder for drug loading, amorphous content (by XRPD), and dissolution performance.

Protocol 2: In-vitro Dissolution Testing of an ODM-203 Formulation

  • Apparatus: Use a USP Apparatus 2 (paddle) dissolution bath.

  • Media: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Procedure:

    • Place the ODM-203 formulation (e.g., a tablet or capsule containing the ASD) into the dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.

    • Rotate the paddle at a specified speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the concentration of ODM-203 in the collected samples using a validated HPLC method. Plot the percentage of drug dissolved against time to generate a dissolution profile.

References

Technical Support Center: ODM-203 & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ODM-203 in cell viability assays. Unexpected results can arise from the specific properties of the compound and its interaction with certain assay methodologies. This guide will help you identify potential artifacts and select the most appropriate assay for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ODM-203 and what is its mechanism of action?

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4] By inhibiting these receptor tyrosine kinases, ODM-203 can block downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[5]

Q2: I am observing unexpected results with my MTT assay when using ODM-203. What could be the cause?

Tetrazolium-based assays like MTT, XTT, and WST-1 rely on the metabolic activity of cells to reduce a tetrazolium salt into a colored formazan product. However, compounds like tyrosine kinase inhibitors can interfere with these assays, leading to either an overestimation or underestimation of cell viability. Potential causes for artifacts with ODM-203 in an MTT assay include:

  • Direct Reduction of MTT: Although not specifically documented for ODM-203, some compounds can directly reduce the MTT reagent, leading to a false-positive signal that suggests higher cell viability than is actually present.

  • Alteration of Cellular Metabolism: As an inhibitor of major signaling pathways, ODM-203 can significantly alter the metabolic state of the cell. This can affect the activity of the mitochondrial dehydrogenases responsible for MTT reduction, independent of actual cell death.[6][7]

  • Off-Target Effects: At higher concentrations, off-target effects of any compound, including ODM-203, might influence mitochondrial function and, consequently, the MTT assay readout.

Q3: Are there any chemical properties of ODM-203 I should be aware of when preparing for cell-based assays?

Yes. ODM-203 is soluble in DMSO but insoluble in water. It is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure that the final DMSO concentration in your assay is low (typically <0.5%) and is consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.

Q4: ODM-203 contains a sulfonamide group. Can this cause issues in biochemical assays?

Yes, compounds containing sulfonamide moieties have been identified as potential Pan-Assay Interference Compounds (PAINS).[8] PAINS are molecules that can show activity in multiple assays through non-specific mechanisms, such as chemical reactivity, redox cycling, or aggregation. While this does not invalidate results obtained with ODM-203, it is a factor to consider, especially if you observe inconsistent data across different assay platforms.[8][9][10]

Troubleshooting Guide for Cell Viability Assays with ODM-203

If you are encountering unexpected or inconsistent results when assessing cell viability in the presence of ODM-203, consider the following troubleshooting steps.

Issue 1: Discrepancy between MTT/XTT Assay Results and Other Viability Readouts (e.g., cell counting, morphology)

Potential Cause: Interference with the metabolic assay.

Troubleshooting Steps:

  • Validate with an Orthogonal Assay: Switch to a non-metabolic-based assay to confirm your findings. Recommended alternatives include:

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a more direct indicator of metabolic activity and cell health.[11][12][13][14][15][16][17]

    • Protein-Based Assays (e.g., Crystal Violet or Sulforhodamine B - SRB): These assays quantify total protein content, which correlates with the number of adherent cells. They are less susceptible to metabolic interference.[18][19][20][21][22][23][24]

  • Perform a No-Cell Control: To test for direct reduction of the MTT reagent by ODM-203, incubate the compound at your highest concentration with the MTT reagent in cell-free media. A color change in the absence of cells indicates direct chemical reduction.

  • Microscopic Examination: Always visually inspect your cells under a microscope before and after treatment. This can provide a qualitative assessment of cell health, morphology, and density to corroborate your quantitative assay data.

Issue 2: High Variability Between Replicate Wells

Potential Cause: Compound precipitation or uneven distribution.

Troubleshooting Steps:

  • Check Compound Solubility: ODM-203 is poorly soluble in aqueous solutions. Ensure your final concentration in the culture medium does not exceed its solubility limit, which can lead to precipitation. Prepare fresh dilutions from a high-concentration DMSO stock for each experiment.

  • Proper Mixing: When adding ODM-203 to your wells, ensure thorough but gentle mixing to achieve a homogenous concentration without disturbing the cells.

  • Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Comparison of Recommended Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Reduction (e.g., MTT, XTT) Enzymatic reduction of tetrazolium salt by metabolically active cells.Inexpensive and widely used.Prone to interference from compounds affecting cellular metabolism or redox state.[25] Requires a solubilization step for the formazan crystals.
ATP-Based (e.g., CellTiter-Glo®) Luciferase-based detection of ATP in viable cells.High sensitivity, fast, and suitable for high-throughput screening.[12][13]Can be more expensive than colorimetric assays. Requires a luminometer.
Protein-Based (e.g., Crystal Violet, SRB) Staining of total cellular protein in adherent cells.Inexpensive, simple, and not dependent on cell metabolism.[18][21]Less sensitive than ATP assays. Requires multiple washing steps.[19][23]

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for 96-well plates.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line and experiment duration. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of ODM-203. Include vehicle-only controls.

  • Reagent Preparation: Thaw the CellTiter-Glo® reagent and bring it to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[15]

Sulforhodamine B (SRB) Assay

This protocol is suitable for adherent cells in a 96-well plate.[18][20][22]

  • Cell Plating and Treatment: Follow the same procedure as for the CellTiter-Glo® assay.

  • Cell Fixation:

    • After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Post-Staining Wash:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510-565 nm using a microplate reader. The absorbance is proportional to the total protein mass.[18][20]

Visualizing Experimental Workflows and Signaling Pathways

ODM-203 Signaling Pathway Inhibition

ODM203_Pathway cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg Activates IP3_DAG IP3_DAG PLCg->IP3_DAG Generates Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activate Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Ca_PKC->Proliferation_Angiogenesis Promotes FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates RAS_MAPK RAS_MAPK FRS2->RAS_MAPK Activates Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival Promotes ODM203 ODM-203 ODM203->VEGFR ODM203->FGFR

Caption: ODM-203 inhibits both VEGFR and FGFR signaling pathways.

Troubleshooting Logic for Unexpected Cell Viability Results

Caption: Decision tree for troubleshooting cell viability assay artifacts.

References

ODM-203 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and interpreting control experiments to investigate potential off-target effects of ODM-203, a selective and equipotent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: My experimental results with ODM-203 are not what I expected based on its known FGFR/VEGFR inhibition. How can I determine if this is due to an off-target effect?

Answer:

Unexplained experimental outcomes when using a kinase inhibitor like ODM-203 can arise from several factors, including off-target activities. To systematically troubleshoot this, a series of control experiments are recommended. The primary goal is to differentiate between on-target effects (related to FGFR/VEGFR inhibition) and potential off-target effects.

Recommended Control Experiments:

  • Use of Negative Control Cell Lines: Employ cell lines that do not express the target receptors (FGFRs and VEGFRs) or are not dependent on their signaling pathways for proliferation or survival. If ODM-203 still elicits a response in these cells, it suggests an off-target mechanism.

  • Rescue Experiments: If a cellular phenotype is induced by ODM-203, attempt to "rescue" this effect by activating the downstream signaling pathway of the intended target. For example, if ODM-203 inhibits cell proliferation, introducing a constitutively active downstream effector of the FGFR or VEGFR pathway might reverse this effect, confirming an on-target action.

  • Use of Structurally Unrelated Inhibitors: Compare the effects of ODM-203 with other well-characterized FGFR and/or VEGFR inhibitors that have different chemical scaffolds. If these inhibitors reproduce the observed phenotype, it is more likely to be an on-target effect.

  • Kinome Profiling: For a comprehensive analysis, consider performing a kinome-wide selectivity profiling assay. This will identify other kinases that are inhibited by ODM-203 at the concentrations used in your experiments. Studies have shown that while ODM-203 is highly selective, it can inhibit a small number of other kinases at higher concentrations.

2. Question: I am observing cytotoxicity in a cell line that is not known to be dependent on FGFR or VEGFR signaling. What is the appropriate control to confirm this is an off-target effect?

Answer:

Observing cytotoxicity in a cell line not dependent on the primary targets of ODM-203 is a strong indicator of a potential off-target effect. To confirm this, the following experimental workflow is advised.

Experimental Workflow for Investigating Off-Target Cytotoxicity:

G cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Interpretation A Unexpected cytotoxicity observed in non-FGFR/VEGFR-dependent cell line with ODM-203 B Dose-Response Curve in Negative Control Cell Line A->B Validate cytotoxicity C Compare with Structurally Unrelated FGFR/VEGFR Inhibitors B->C Rule out general compound toxicity D CRISPR/Cas9 Knockout of Potential Off-Targets C->D Identify specific off-target F Conclusion: On-Target Effect Unlikely, Consider Other Factors C->F If other inhibitors show no effect E Conclusion: Off-Target Effect Confirmed D->E If knockout confers resistance

Caption: Workflow for confirming off-target cytotoxicity.

Detailed Steps:

  • Dose-Response Analysis: Perform a dose-response curve with ODM-203 in your negative control cell line to determine the IC50 value for the cytotoxic effect.

  • Comparison with Other Inhibitors: Treat the same cell line with equimolar concentrations of other selective FGFR/VEGFR inhibitors with different chemical structures. If these compounds do not induce similar cytotoxicity, it strengthens the evidence for an off-target effect specific to ODM-203's chemical structure.

  • Identify Potential Off-Targets: Based on published kinase profiling data for ODM-203, identify potential off-target kinases that are expressed in your cell line.

  • CRISPR/Cas9 Knockout: If a likely off-target is identified, use CRISPR/Cas9 to knock out the gene encoding that protein. If the knockout cells show increased resistance to ODM-203, it provides strong evidence for that specific off-target interaction.

3. Question: What are the known off-target kinases for ODM-203 and at what concentrations might these effects become relevant?

Answer:

ODM-203 is a highly selective inhibitor of FGFR and VEGFR family kinases. In biochemical assays, it demonstrates potent inhibition in the low nanomolar range for its primary targets.[1] However, like most kinase inhibitors, at higher concentrations, the potential for off-target interactions increases.

A broad in vitro kinase selectivity screen of 317 human kinases at a concentration of 1 µM revealed that ODM-203 suppressed 9 of these kinases by more than 70%.[2][3] Six of these have been identified with IC50 values less than 100 nM.[2]

Table 1: Known Off-Target Kinase Inhibition by ODM-203

KinaseIC50 (nM)
DDR1<100
MAP4K4<100
MINK1<100
RET<100
PDGFRα<100
SIK2<100

Data compiled from published in vitro kinase assays.[2]

It is crucial to consider the concentrations of ODM-203 used in your experiments. If you are working in the low nanomolar range, it is more likely that your observed effects are on-target. However, if you are using micromolar concentrations, the possibility of engaging these off-target kinases should be considered and controlled for.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of ODM-203 on cultured cells.

Materials:

  • Cells of interest (experimental and negative control lines)

  • Complete culture medium

  • ODM-203 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4 x 10^4 cells/100 µL per well and allow them to attach overnight.[4]

  • Prepare serial dilutions of ODM-203 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest ODM-203 concentration.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared ODM-203 dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 72-96 hours).

  • One hour before the end of the incubation, add 10 µL of MTT solution to each well.[4]

  • Incubate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly and read the absorbance at 540 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Phosphorylated FRS2 and VEGFR

This protocol allows for the direct assessment of ODM-203's inhibitory effect on the phosphorylation of downstream targets of FGFR (FRS2) and VEGFR.

Materials:

  • Cell lysates from ODM-203 and vehicle-treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FRS2, anti-FRS2, anti-p-VEGFR2, anti-VEGFR2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with ODM-203 or vehicle for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FRS2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for the total protein (e.g., total FRS2) to confirm equal loading.

3. Endothelial Tube Formation Assay

This assay assesses the effect of ODM-203 on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis that is dependent on VEGFR signaling.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • ODM-203

  • Calcein AM (for visualization, optional)

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL per well.[1]

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[1]

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of ODM-203 or a vehicle control.

  • Seed 1 x 10^4 to 1.5 x 10^4 cells per well on top of the solidified basement membrane extract.[1]

  • Incubate the plate at 37°C for 4-24 hours.[1]

  • Visualize and quantify the tube formation using a microscope. The extent of tube formation can be assessed by measuring parameters such as the number of nodes, number of branches, and total tube length.

  • For fluorescent visualization, cells can be pre-labeled with Calcein AM.[7]

Signaling Pathway Diagrams

FGFR Signaling Pathway

FGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P FGF FGF FGF->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription ODM203 ODM-203 ODM203->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of ODM-203.

VEGFR Signaling Pathway

VEGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGFR VEGFR SRC SRC VEGFR->SRC P PI3K PI3K VEGFR->PI3K P VEGF VEGF VEGF->VEGFR PLCg PLCγ SRC->PLCg DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Response Angiogenesis (Migration, Proliferation, Permeability, Survival) ERK->Response AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Response ODM203 ODM-203 ODM203->VEGFR

References

Adjusting ODM-203 concentration for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using ODM-203 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ODM-203?

ODM-203 is a potent and selective small molecule inhibitor of both the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of receptor tyrosine kinases.[1][2][3] It exhibits equipotent inhibitory activity against FGFR subtypes 1-4 and VEGFR subtypes 1-3.[1] By binding to the ATP-binding site of these kinases, ODM-203 blocks their phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[4]

Q2: Which cell lines are sensitive to ODM-203?

The sensitivity of cancer cell lines to ODM-203 is primarily dependent on the presence of activating genetic alterations in the FGFR pathway, such as gene amplification, fusions, or activating mutations. Cell lines with these alterations are highly dependent on FGFR signaling for their growth and survival and are therefore more susceptible to ODM-203.

Conversely, cell lines lacking such FGFR alterations have been shown to be insensitive to ODM-203 at concentrations up to 3 µmol/L.[1] It is crucial to select appropriate cell lines with known FGFR dependencies for your experiments.

Q3: What is a recommended starting concentration for in vitro studies with ODM-203?

For initial experiments, a concentration range of 50 nM to 200 nM is recommended for FGFR-dependent cell lines.[1][2][3] The IC50 for proliferation in sensitive cell lines typically falls within the 100-200 nM range.[1][2] For long-term studies, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store ODM-203 stock solutions?

It is recommended to dissolve ODM-203 in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: No significant inhibition of cell proliferation in my long-term study.

  • Inappropriate Cell Line: Confirm that your chosen cell line has a documented FGFR genetic alteration (e.g., amplification, fusion, or activating mutation) that makes it dependent on this signaling pathway. ODM-203 shows minimal effect on cell lines without such dependencies.[1]

  • Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment (e.g., from 10 nM to 1 µM) to determine the IC50 for your specific cell line.

  • Compound Instability: For long-term experiments (extending over several days), the stability of ODM-203 in cell culture media at 37°C may be a factor. It is good practice to replace the media with freshly prepared ODM-203-containing media every 48-72 hours to ensure a consistent concentration of the inhibitor.

  • Cell Seeding Density: High initial cell seeding densities can sometimes mask the anti-proliferative effects of a compound. Optimize your seeding density to allow for a sufficient window to observe growth inhibition.

Issue 2: High levels of cell death observed, even at low concentrations.

  • Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO as your treatment groups) to assess the effect of the solvent on your cells.

  • Off-Target Effects: While ODM-203 is selective, very high concentrations might lead to off-target effects and cytotoxicity. Stick to the recommended concentration range determined by your dose-response experiments.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to kinase inhibition or minor off-target effects. Consider reducing the concentration and extending the duration of the experiment.

Issue 3: Inconsistent results between experiments.

  • Stock Solution Integrity: Avoid multiple freeze-thaw cycles of your ODM-203 stock solution. Prepare single-use aliquots.

  • Media and Serum Variability: Use the same batch of cell culture media and fetal bovine serum (FBS) for the duration of an experiment to minimize variability.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Data Summary

Table 1: In Vitro Activity of ODM-203

Assay TypeTarget/Cell LineIC50 (nmol/L)Reference
Biochemical Kinase AssayFGFR1, 2, 3, 46 - 35[1][2][3]
Biochemical Kinase AssayVEGFR1, 2, 36 - 35[1][2][3]
Cell Proliferation AssayH1581 (FGFR1 amplification)104[1]
Cell Proliferation AssaySNU16 (FGFR2 amplification)~150[1][2]
Cell Proliferation AssayRT4 (FGFR3 fusion)192[1][2]
VEGFR-driven Tube FormationHUVEC33[1][2][3]

Experimental Protocols

Protocol 1: Long-Term Cell Proliferation Assay (e.g., 96 hours)

  • Cell Seeding: Seed your FGFR-dependent cancer cell line in a 96-well plate at a pre-optimized density in their recommended growth medium. Allow cells to attach overnight.

  • Compound Preparation: Prepare a serial dilution of ODM-203 in your cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of ODM-203 or the vehicle control.

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Media Change (for studies > 72 hours): For longer-term studies, it is advisable to replace the media with freshly prepared compound-containing media every 48-72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a WST-1 or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FGFR and VEGFR Phosphorylation

  • Cell Treatment: Seed an appropriate number of cells in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentration of ODM-203 or vehicle control for the specified duration (e.g., 1-4 hours for signaling pathway analysis).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR (e.g., p-FGFR Tyr653/654), total FGFR, phospho-VEGFR2 (e.g., p-VEGFR2 Tyr1175), total VEGFR2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

ODM203_Signaling_Pathway Ligand FGF / VEGF RTK FGFR / VEGFR Ligand->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates ODM203 ODM-203 ODM203->RTK Inhibits Phosphorylation Response Cellular Responses (Proliferation, Angiogenesis, Survival) Downstream->Response

Caption: Signaling pathway inhibited by ODM-203.

Long_Term_Study_Workflow Start Start: Seed Cells Treatment Day 0: Add ODM-203 (various concentrations + vehicle) Start->Treatment Incubate1 Incubate 48-72h Treatment->Incubate1 MediaChange Replenish Media with Fresh ODM-203 Incubate1->MediaChange Incubate2 Incubate until Endpoint MediaChange->Incubate2 Endpoint Endpoint Analysis (e.g., Viability Assay) Incubate2->Endpoint

Caption: Workflow for a long-term in vitro study with ODM-203.

References

Validation & Comparative

A Head-to-Head Comparison of ODM-203 and AZD4547 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a promising class of drugs for various malignancies. This guide provides a detailed comparison of two such inhibitors, ODM-203 and AZD4547, focusing on their mechanisms of action, preclinical efficacy in cancer models, and the experimental methodologies supporting these findings. This objective analysis is intended to inform researchers, scientists, and drug development professionals in their evaluation of these targeted agents.

Mechanism of Action and Target Specificity

ODM-203 is distinguished as a potent and selective dual inhibitor, targeting both the FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) families with equal potency in the low nanomolar range.[1][2][3] In contrast, AZD4547 is a highly selective inhibitor of FGFR1, 2, and 3.[4] A kinase selectivity assay demonstrated that at a concentration of 1 µmol/L, ODM-203 inhibited 9 out of 317 kinases by more than 70%, whereas AZD4547 inhibited 39 kinases in the same panel, suggesting a more selective profile for ODM-203 beyond the primary target families.[2]

Comparative Efficacy in Cancer Models

While no direct head-to-head studies in the same cancer models are publicly available, a comparative analysis can be drawn from individual preclinical studies.

In Vitro Studies

Both ODM-203 and AZD4547 have demonstrated potent anti-proliferative effects in FGFR-dependent cancer cell lines. ODM-203 inhibited cell proliferation in FGFR-dependent cell lines with IC50 values ranging from 50-150 nmol/L.[3] It also effectively inhibited VEGFR-induced tube formation in HUVEC cells, showcasing its dual activity.[3] AZD4547 has also been shown to decrease cell confluence, increase apoptosis, and reduce cell migration in various cancer cell lines.[4]

In Vivo Studies

In vivo studies have corroborated the anti-tumor activity of both compounds. ODM-203 has demonstrated strong anti-tumor activity in both FGFR-dependent xenograft models and in an angiogenic xenograft model at similar, well-tolerated doses.[1][3] AZD4547 has also shown significant tumor growth inhibition in patient-derived tumor xenograft (PDTX) models of non-small cell lung cancer (NSCLC) with FGFR1 amplification.

Quantitative Data Summary

ParameterODM-203AZD4547
Target(s) FGFR1, 2, 3, 4 & VEGFR1, 2, 3FGFR1, 2, 3
IC50 (FGFRs) 6-16 nMNot explicitly stated in provided search results
IC50 (VEGFRs) 5-35 nMNot applicable
In Vitro Efficacy Inhibition of proliferation (IC50 50-150 nM), Inhibition of tube formation (IC50 33 nM)[3]Decreased cell confluence, increased apoptosis, reduced cell migration[4]
In Vivo Efficacy Strong anti-tumor activity in FGFR-dependent and angiogenic xenograft models[1][3]Tumor stasis or regression in FGFR1-amplified NSCLC PDTX models
Kinase Selectivity Inhibited 9/317 kinases by >70% at 1 µM[2]Inhibited 39/317 kinases by >70% at 1 µM[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by ODM-203 and AZD4547.

ODM203_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: ODM-203 dual inhibition of FGFR and VEGFR signaling pathways.

AZD4547_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3 FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K AZD4547 AZD4547 AZD4547->FGFR RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: AZD4547 inhibition of the FGFR signaling pathway.

Detailed Experimental Methodologies

Cell Viability Assay

FGFR-dependent human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a dose range of ODM-203 or AZD4547 for 72-96 hours. Cell viability was assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® luminescent cell viability assay. IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Cells were treated with the respective inhibitors for specified durations. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., FGFR, FRS2, ERK, AKT). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Female athymic nude mice were subcutaneously injected with a suspension of human cancer cells. When tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. ODM-203 or AZD4547 was administered orally at specified doses and schedules. Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis.

Fresh tumor tissue from a patient was surgically implanted subcutaneously into immunocompromised mice. Once the tumors were established, they were passaged into new cohorts of mice for expansion. For efficacy studies, tumor-bearing mice were randomized and treated with the inhibitors as described for CDX models. This model more closely recapitulates the heterogeneity of the original patient tumor.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines viability_assay Cell Viability Assay (MTT / CellTiter-Glo) cell_culture->viability_assay western_blot Western Blot (P-FGFR, P-ERK, etc.) cell_culture->western_blot cdx_model Cell Line-Derived Xenografts (CDX) viability_assay->cdx_model pd_analysis Pharmacodynamic Analysis western_blot->pd_analysis treatment Drug Administration (ODM-203 or AZD4547) cdx_model->treatment pdx_model Patient-Derived Xenografts (PDX) pdx_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement tumor_measurement->pd_analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion

Both ODM-203 and AZD4547 are potent inhibitors of the FGFR signaling pathway with demonstrated preclinical anti-tumor activity. The key differentiator lies in their selectivity profile, with ODM-203 offering the unique advantage of dual FGFR and VEGFR inhibition. This dual mechanism may provide a broader therapeutic window, particularly in tumors where both pathways contribute to growth and angiogenesis. Conversely, the high selectivity of AZD4547 for FGFR1-3 may be advantageous in cancers driven solely by aberrant FGFR signaling, potentially minimizing off-target effects. The choice between these two inhibitors would likely depend on the specific cancer type, its underlying molecular drivers, and the desire to concurrently target angiogenesis. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these promising targeted therapies.

References

A Head-to-Head Comparison of ODM-203 and Lucitanib: In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vitro inhibitory activities of ODM-203 and lucitanib against key oncogenic kinases, supported by detailed experimental methodologies and pathway visualizations.

This guide provides a comparative overview of the in vitro potency of two multi-kinase inhibitors, ODM-203 and lucitanib. Both compounds target Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of tumor growth and angiogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profiles of these inhibitors.

Data Presentation: In Vitro Inhibitory Potency

The in vitro potency of ODM-203 and lucitanib was evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against a panel of FGFR and VEGFR kinases, as well as in cellular models, are summarized below.

Biochemical Kinase Inhibition
TargetODM-203 IC50 (nmol/L)Lucitanib IC50 (nmol/L)
FGFR11117.5
FGFR21682.5
FGFR36Not Reported
FGFR435Not Reported
VEGFR1267
VEGFR2925
VEGFR3510
Cellular Proliferation and Angiogenesis Inhibition
AssayCell LineODM-203 IC50 (nmol/L)Lucitanib IC50 (nmol/L)
FGFR-dependent Cell ProliferationH1581 (FGFR1 amplified)150Not Reported in direct comparison
VEGFR-induced Tube FormationHUVEC331

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of ODM-203 and lucitanib against FGFR and VEGFR kinases was determined using radiometric protein kinase assays.

General Protocol:

  • Reaction Mixture Preparation: Recombinant kinase domains were incubated with a specific peptide substrate in a kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction mixtures were incubated at a controlled temperature to allow for substrate phosphorylation.

  • Termination and Detection: The reaction was terminated, and the phosphorylated substrate was separated from the residual [γ-33P]ATP, typically by filtration and washing.

  • Quantification: The amount of incorporated radioactivity in the substrate was quantified using a scintillation counter to determine the kinase activity.

  • IC50 Determination: Assays were performed with a range of inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cellular Proliferation Assay (FGFR-dependent)

The effect of the inhibitors on the proliferation of FGFR-dependent cancer cells was assessed using a colorimetric assay.

Cell Line: NCI-H1581, a human non-small cell lung cancer cell line with FGFR1 gene amplification.

Protocol:

  • Cell Seeding: H1581 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of ODM-203 or lucitanib.

  • Incubation: The plates were incubated for a period of 72 hours.

  • Viability Assessment: Cell viability was determined using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar tetrazolium-based assay. The MTS reagent is reduced by metabolically active cells to a colored formazan product.

  • Data Analysis: The absorbance of the formazan product was measured at 490 nm using a microplate reader. The results were expressed as a percentage of the vehicle-treated control, and IC50 values were calculated.

HUVEC Tube Formation Assay

The anti-angiogenic potential of the compounds was evaluated by their ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

  • Plate Coating: 96-well plates were coated with a layer of Matrigel, a basement membrane extract.

  • Cell Seeding: HUVECs were seeded onto the Matrigel-coated plates in the presence of growth factors to induce tube formation.

  • Compound Treatment: The cells were simultaneously treated with different concentrations of ODM-203 or lucitanib.

  • Incubation: Plates were incubated for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).

  • Visualization and Quantification: The formation of tubular structures was visualized by microscopy. The extent of tube formation was quantified by measuring parameters such as total tube length or the number of branch points.

  • IC50 Determination: The concentration of the inhibitor that caused a 50% reduction in tube formation was determined as the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways targeted by ODM-203 and lucitanib.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor ODM-203 / Lucitanib Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis PLCg->Angiogenesis NO NO eNOS->NO NO->Angiogenesis Inhibitor ODM-203 / Lucitanib Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway.

Experimental Workflows

The following diagrams outline the workflows for the key in vitro assays.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Recombinant Kinase Recombinant Kinase Incubate with [γ-33P]ATP Incubate with [γ-33P]ATP Recombinant Kinase->Incubate with [γ-33P]ATP Peptide Substrate Peptide Substrate Peptide Substrate->Incubate with [γ-33P]ATP Inhibitor (ODM-203/Lucitanib) Inhibitor (ODM-203/Lucitanib) Inhibitor (ODM-203/Lucitanib)->Incubate with [γ-33P]ATP Reaction Buffer Reaction Buffer Reaction Buffer->Incubate with [γ-33P]ATP Stop Reaction & Filter Stop Reaction & Filter Incubate with [γ-33P]ATP->Stop Reaction & Filter Scintillation Counting Scintillation Counting Stop Reaction & Filter->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: In Vitro Kinase Assay Workflow.

Cell_Proliferation_Workflow cluster_0 Cell Culture and Treatment cluster_1 Viability Measurement cluster_2 Data Analysis Seed Cells (e.g., H1581) Seed Cells (e.g., H1581) Treat with Inhibitor Treat with Inhibitor Seed Cells (e.g., H1581)->Treat with Inhibitor Incubate (72h) Incubate (72h) Treat with Inhibitor->Incubate (72h) Add MTS Reagent Add MTS Reagent Incubate (72h)->Add MTS Reagent Incubate Incubate Add MTS Reagent->Incubate Measure Absorbance (490nm) Measure Absorbance (490nm) Incubate->Measure Absorbance (490nm) Calculate % Viability Calculate % Viability Measure Absorbance (490nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Cellular Proliferation Assay Workflow.

ODM-203: A Comprehensive Analysis of its Dual Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of ODM-203's performance against other notable kinase inhibitors, supported by experimental data. We will delve into its dual inhibitory mechanism targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), critical pathways in tumor progression and angiogenesis.

Dual Inhibition of FGFR and VEGFR Signaling

ODM-203 is a small molecule inhibitor designed to potently and selectively target both the FGFR and VEGFR families of receptor tyrosine kinases.[1] This dual inhibition is significant as both pathways are crucial for tumor growth, and targeting them simultaneously may offer a more comprehensive anti-cancer strategy.[2] Alterations in FGFR genes and upregulation of VEGFR are common in various cancers, often correlating with poor prognosis.[1] Furthermore, FGFR signaling activation has been identified as a potential resistance mechanism to VEGFR inhibition, providing a strong rationale for the dual targeting approach of ODM-203.[1]

Comparative Performance Data

ODM-203 has demonstrated equipotent inhibitory activity against both FGFR and VEGFR families in preclinical studies.[3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of ODM-203 in comparison to other relevant inhibitors.

Kinase TargetODM-203 IC50 (nmol/L)Lucitanib IC50 (nmol/L)AZD-4547 IC50 (nmol/L)Dovitinib IC50 (nmol/L)
FGFR1 ~6-35>5x less potent than VEGFR2Data Not AvailableData Not Available
FGFR2 ~6-35Data Not AvailableData Not AvailableData Not Available
FGFR3 ~6-35Data Not AvailableData Not AvailableData Not Available
FGFR4 ~6-35Data Not AvailableData Not AvailableData Not Available
VEGFR1 ~6-35Data Not AvailableData Not AvailableData Not Available
VEGFR2 ~6-35Data Not AvailableData Not AvailableData Not Available
VEGFR3 ~6-35Data Not AvailableData Not AvailableData Not Available
Cell Proliferation (H1581 - FGFR1 dependent) 104Similar to ODM-203Data Not AvailableData Not Available
Cell Proliferation (SNU16 - FGFR2 dependent) ~50-150Similar to ODM-203Data Not AvailableData Not Available
Cell Proliferation (RT4 - FGFR3 dependent) 192Similar to ODM-203Data Not AvailableData Not Available
VEGFR-induced Tube Formation (HUVEC) 331Data Not AvailableData Not Available

Data compiled from multiple sources.[1][3][5]

In biochemical assays, ODM-203 shows low nanomolar IC50 values against FGFR1-4 and VEGFR1-3, indicating strong, balanced inhibition.[3] In cellular assays, it effectively inhibits the proliferation of FGFR-dependent cancer cell lines and VEGFR-driven endothelial tube formation at similar concentrations.[1][5] Notably, while Lucitanib is potent against VEGFR, it is significantly less active against FGFR, highlighting the unique, equipotent profile of ODM-203.[3][5] Furthermore, a broad kinase selectivity screen revealed that ODM-203 is highly selective, suppressing only 9 out of 317 other kinases by more than 70% at a 1 µmol/L concentration, compared to 39 and 74 for AZD-4547 and dovitinib, respectively.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used to validate the dual inhibitory effect of ODM-203.

Radiometric Kinase Assays

These assays were employed to determine the in vitro potency of ODM-203 against recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ODM-203 against specific kinase targets.

Methodology:

  • Recombinant human FGFR and VEGFR kinase domains were utilized.

  • The kinase reactions were performed in a buffer containing ATP and a specific substrate peptide.

  • ODM-203 was added in a range of concentrations to determine its inhibitory effect.

  • The incorporation of radiolabeled phosphate from [γ-33P]ATP into the substrate was measured to quantify kinase activity.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assays

The effect of ODM-203 on the growth of FGFR-dependent cancer cell lines was assessed to confirm its cellular activity.

Objective: To evaluate the anti-proliferative activity of ODM-203 in cancer cells with known FGFR genomic alterations.

Cell Lines:

  • H1581: Lung cancer cell line with FGFR1 amplification.[5]

  • SNU16: Stomach cancer cell line with FGFR2 amplification.[3]

  • RT4: Bladder cancer cell line with an activating FGFR3 mutation.[5]

Methodology:

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells were treated with a serial dilution of ODM-203 or a vehicle control.

  • After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • IC50 values were determined from the resulting dose-response curves.

HUVEC Tube Formation Assay

This assay was used to investigate the anti-angiogenic potential of ODM-203 by assessing its effect on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Objective: To determine the ability of ODM-203 to inhibit VEGFR-mediated angiogenesis in vitro.

Methodology:

  • HUVECs were seeded on a layer of Matrigel in a 96-well plate.

  • The cells were treated with various concentrations of ODM-203 in the presence of Vascular Endothelial Growth Factor (VEGF).

  • After an incubation period of 16-24 hours, the formation of tube-like structures was visualized and quantified by microscopy.

  • The IC50 value was calculated as the concentration of ODM-203 that caused a 50% reduction in tube formation.

Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental design, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.

Signaling_Pathway cluster_FGFR FGFR Signaling cluster_VEGFR VEGFR Signaling cluster_outcomes Cellular Outcomes FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ Pathway FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FRS2->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration PLCg->Migration VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK2 RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK2 PI3K_AKT_mTOR2 PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR2 PLCg2 PLCγ Pathway VEGFR->PLCg2 RAS_RAF_MEK_ERK2->Proliferation PI3K_AKT_mTOR2->Survival Angiogenesis Angiogenesis PLCg2->Angiogenesis ODM203 ODM-203 ODM203->FGFR Inhibition ODM203->VEGFR Inhibition

Caption: Dual inhibition of FGFR and VEGFR pathways by ODM-203.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Models cluster_analysis Analysis Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Lines FGFR-Dependent Cancer Cell Lines Kinase_Assay->Cell_Lines HUVEC_Cells HUVEC Cells Kinase_Assay->HUVEC_Cells Proliferation_Assay Cell Proliferation Assay Cell_Lines->Proliferation_Assay Tube_Formation_Assay Tube Formation Assay HUVEC_Cells->Tube_Formation_Assay Xenograft FGFR-Dependent & Angiogenic Xenograft Models Proliferation_Assay->Xenograft Tube_Formation_Assay->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Syngeneic Syngeneic Models Immune_Modulation Immune Microenvironment Modulation Syngeneic->Immune_Modulation

Caption: Preclinical validation workflow for ODM-203.

Clinical Perspective

Preliminary results from a first-in-human, dose-escalation study (NCT02264418) in patients with advanced solid tumors have shown that ODM-203 has a manageable safety profile and demonstrates promising anti-tumor activity.[6][7] Partial responses have been observed in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] These early clinical findings support the preclinical data and the therapeutic potential of dual FGFR and VEGFR inhibition.

References

ODM-203 Demonstrates Superior Kinase Selectivity in Off-Target Screening Compared to Other FGFR/VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of off-target kinase screening data reveals that ODM-203, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), exhibits a more favorable selectivity profile compared to other inhibitors in its class, including AZD-4547, dovitinib, and lucitanib. This high degree of selectivity suggests a potentially lower risk of off-target effects and associated toxicities in clinical applications.

Researchers and drug development professionals now have access to a comprehensive comparison of the off-target kinase profiles of these inhibitors, highlighting the specific kinases inhibited and the degree of inhibition. This guide provides a detailed breakdown of the experimental data and methodologies to support informed decisions in preclinical and clinical research.

Unveiling the Off-Target Landscape

ODM-203 was screened against a panel of 317 kinases at a concentration of 1 µmol/L. The results demonstrated remarkable selectivity, with over 70% inhibition observed for only nine non-target kinases. In contrast, under similar screening conditions, AZD-4547 and dovitinib inhibited 39 and 74 other kinases, respectively, indicating a broader off-target activity.

Comparative Kinase Inhibition Data

The following table summarizes the percentage of inhibition of key off-target kinases by ODM-203 and its competitors. Data for ODM-203 was obtained from the supplementary materials of the pivotal study published in Molecular Cancer Therapeutics. Data for AZD-4547 and dovitinib is sourced from publicly available datasets and literature. Due to the limited availability of a comprehensive, publicly accessible off-target kinase panel for lucitanib in the same format, a direct comparison in this table is not fully possible. However, literature suggests its primary targets are VEGFR1-3, FGFR1-3, and PDGFRα/β.

Kinase TargetODM-203 (% Inhibition @ 1µM)AZD-4547 (% Control @ 10µM)Dovitinib (% Inhibition @ 1µM)
Primary Targets
FGFR1Potent Inhibition (IC50 = 6 nM)0.1>99
FGFR2Potent Inhibition (IC50 = 35 nM)0.1>99
FGFR3Potent Inhibition (IC50 = 26 nM)0.1>99
VEGFR2Potent Inhibition (IC50 = 22 nM)1.1>99
Key Off-Targets
DDR1>700.298
MAP4K4>701.580
MINK1>700.394
RET>701.399
PDGFRα>700.299
SIK2>703.280
AAK1<300.298
ABL1<301.396
AURKA<307891
FLT3<300.1>99
KIT<300.1>99
SRC<301.392

Note: For AZD-4547, the data is presented as "% Control" from the LINCS Data Portal KINOMEscan, where a lower percentage indicates stronger binding/inhibition. A direct conversion to "% Inhibition" is calculated as (100 - % Control). Data for dovitinib is compiled from various public sources and may have been generated using different assay formats.

Experimental Protocols: A Closer Look

The off-target kinase screening for ODM-203 and the comparator compounds was primarily conducted using the KINOMEscan™ platform (DiscoverX). This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.

KINOMEscan™ Assay Workflow

The KINOMEscan™ assay is a competition-based binding assay. A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger inhibition.

G cluster_preparation Assay Preparation cluster_incubation Binding Competition cluster_quantification Quantification cluster_analysis Data Analysis Kinase DNA-tagged Kinase Mix Incubation of Kinase, Ligand, and Compound Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Compound Test Compound (ODM-203 or Competitor) Compound->Mix Wash Wash to Remove Unbound Components Mix->Wash Elution Elution of Bound Kinase Wash->Elution qPCR Quantification of Kinase-DNA Tag via qPCR Elution->qPCR Analysis Calculation of % Inhibition or % Control qPCR->Analysis

Caption: KINOMEscan™ experimental workflow for kinase inhibitor profiling.

Signaling Pathways Implicated by Off-Target Hits

The off-target kinases inhibited by these compounds are involved in various cellular signaling pathways. Understanding these interactions is crucial for predicting potential side effects and for identifying opportunities for drug repurposing.

G cluster_ODM203 ODM-203 Off-Targets cluster_Pathways Associated Signaling Pathways DDR1 DDR1 CellAdhesion Cell Adhesion & Migration DDR1->CellAdhesion MAP4K4 MAP4K4 JNK JNK Signaling MAP4K4->JNK MINK1 MINK1 MINK1->JNK RET RET Neuronal Neuronal Development RET->Neuronal PDGFRa PDGFRα CellGrowth Cell Growth & Proliferation PDGFRa->CellGrowth SIK2 SIK2 Metabolism Metabolic Regulation SIK2->Metabolism

Caption: Signaling pathways associated with key off-targets of ODM-203.

Conclusion

The comprehensive off-target kinase panel screening data clearly positions ODM-203 as a highly selective inhibitor of the FGFR and VEGFR families. Its limited interaction with other kinases, especially when compared to broader-spectrum inhibitors like AZD-4547 and dovitinib, underscores its potential for a more targeted therapeutic effect with a potentially improved safety profile. This comparative guide provides researchers with the necessary data to critically evaluate the selectivity of these inhibitors in the context of their specific research and development goals.

A Preclinical Head-to-Head: ODM-203 Versus Sunitinib in Renal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of targeted therapies for renal cell carcinoma (RCC), the multi-targeted tyrosine kinase inhibitor (TKI) sunitinib has long been a cornerstone of treatment. However, the development of novel agents with distinct mechanisms of action, such as ODM-203, necessitates a thorough preclinical comparison to guide future research and clinical development. This guide provides an objective, data-driven comparison of ODM-203 and sunitinib in the context of renal cancer models, summarizing their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Sunitinib is a well-established multi-targeted RTK inhibitor with a primary mechanism of action centered on the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs).[1][2][3][4] This dual targeting disrupts tumor angiogenesis and direct tumor cell proliferation. Sunitinib also exhibits inhibitory activity against other kinases, including c-KIT.[1][2]

ODM-203, a newer investigational agent, presents a more selective yet potent dual inhibitory profile against both the VEGFR and Fibroblast Growth Factor Receptor (FGFR) families.[5][6] The rationale for this targeted approach is rooted in the understanding that FGFR signaling can act as a compensatory pathway, contributing to resistance to VEGFR-targeted therapies.[5][6] By simultaneously blocking both pathways, ODM-203 aims to provide a more comprehensive and durable anti-tumor effect.

Signaling Pathway Overview

The distinct kinase inhibition profiles of ODM-203 and sunitinib translate to different impacts on downstream signaling cascades critical for tumor growth and survival.

Signaling_Pathways cluster_ODM203 ODM-203 cluster_Sunitinib Sunitinib ODM-203 ODM-203 FGFR FGFR ODM-203->FGFR VEGFR VEGFR ODM-203->VEGFR RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK FGFR->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR FGFR->PI3K-AKT-mTOR VEGFR->PI3K-AKT-mTOR Angiogenesis_O Angiogenesis VEGFR->Angiogenesis_O Proliferation_O Cell Proliferation RAS-RAF-MEK-ERK->Proliferation_O PI3K-AKT-mTOR->Proliferation_O Sunitinib Sunitinib VEGFR_S VEGFR Sunitinib->VEGFR_S PDGFR PDGFR Sunitinib->PDGFR c-KIT c-KIT Sunitinib->c-KIT PI3K-AKT-mTOR_S PI3K-AKT-mTOR VEGFR_S->PI3K-AKT-mTOR_S Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S PDGFR->PI3K-AKT-mTOR_S Proliferation_S Cell Proliferation PI3K-AKT-mTOR_S->Proliferation_S Kinase_Assay_Workflow Start Start Recombinant_Kinase Recombinant Kinase (e.g., VEGFR, FGFR) Start->Recombinant_Kinase Incubation Incubation Recombinant_Kinase->Incubation Test_Compound Test Compound (ODM-203 or Sunitinib) Test_Compound->Incubation Substrate_ATP Substrate + [γ-32P]ATP Substrate_ATP->Incubation Phosphorylation_Measurement Measure Substrate Phosphorylation Incubation->Phosphorylation_Measurement IC50_Calculation Calculate IC50 Phosphorylation_Measurement->IC50_Calculation End End IC50_Calculation->End Xenograft_Model_Workflow Start Start Cell_Culture RCC Cell Culture (e.g., A498, Caki-1) Start->Cell_Culture Implantation Subcutaneous or Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (Vehicle, ODM-203, Sunitinib) Tumor_Growth->Treatment_Groups Dosing Daily Oral Dosing Treatment_Groups->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC, Biomarker Analysis Monitoring->Endpoint End End Endpoint->End

References

Validating the Anti-Angiogenic Effects of ODM-203 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5] Its performance is evaluated against other relevant anti-angiogenic agents, supported by experimental data to inform preclinical and clinical research decisions.

Mechanism of Action: Dual Inhibition of Key Angiogenic Pathways

ODM-203 exerts its anti-angiogenic effects by simultaneously targeting two critical signaling pathways involved in tumor neovascularization: the FGFR and VEGFR pathways. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and both FGF and VEGF are key drivers of this process. By equipotently inhibiting both receptor families, ODM-203 offers a comprehensive blockade of tumor angiogenesis.[1][3][4]

Below is a diagram illustrating the signaling pathways targeted by ODM-203.

cluster_0 Cell Membrane cluster_1 ODM-203 Inhibition cluster_2 Downstream Signaling cluster_3 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg RAS RAS FGFR->RAS ODM203 ODM-203 ODM203->VEGFR ODM203->FGFR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis mTOR->Angiogenesis VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR

Figure 1: ODM-203 Signaling Pathway Inhibition

In Vitro Activity of ODM-203

ODM-203 demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR families in biochemical and cellular assays.

Target KinaseIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Table 1: Biochemical IC50 values of ODM-203 for FGFR and VEGFR kinase families.[2][5]

In cellular assays, ODM-203 effectively inhibits VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs) and proliferation of FGFR-dependent cancer cell lines.

Cell-Based AssayCell LineIC50 (nM)
VEGF-induced Tube FormationHUVEC33
FGFR-dependent ProliferationH1581 (FGFR1 amp)104
SNU16 (FGFR2 amp)132
RT4 (FGFR3 mut)192
Table 2: Cellular IC50 values of ODM-203 in angiogenesis and proliferation assays.[2]

In Vivo Anti-Angiogenic Efficacy of ODM-203

The anti-angiogenic potential of ODM-203 has been validated in vivo using the Renca murine renal adenocarcinoma model, which is known to be highly angiogenesis-dependent.[6]

Experimental Protocol: Orthotopic Renca Syngeneic Model

A summary of the experimental workflow for evaluating the in vivo anti-angiogenic effects of ODM-203 using the orthotopic Renca model is provided below.

cluster_0 Animal Model Preparation cluster_1 Treatment Regimen cluster_2 Data Analysis A1 BALB/c mice A2 Inject Renca cells (10,000 cells/µL) orthotopically into the kidney A1->A2 B1 Administer ODM-203 orally (e.g., 7, 20, 40 mg/kg daily) A2->B1 B2 Treatment duration: 21 days B1->B2 C1 Monitor tumor growth and body weight B2->C1 C2 Excise tumors at endpoint C1->C2 C3 Immunohistochemistry for CD31 to quantify microvessel density (MVD) C2->C3 C4 Statistical analysis of tumor growth inhibition and MVD reduction C3->C4

Figure 2: Experimental Workflow for In Vivo Angiogenesis Study

Detailed Methodology:

  • Cell Culture: Renca cells, a murine renal adenocarcinoma cell line, are cultured in appropriate media.[7]

  • Animal Model: Female BALB/c mice are used for the syngeneic model.[7]

  • Tumor Implantation: Renca cells are trypsinized, and a cell suspension is prepared. A small incision is made in the flank of the anesthetized mouse to expose the kidney, and Renca cells are injected under the renal capsule.[8][9]

  • Drug Administration: ODM-203 is administered orally, typically once daily, starting after the tumors are established.

  • Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis.

  • Microvessel Density (MVD) Quantification: Tumor sections are stained with an antibody against the endothelial cell marker CD31. The number of microvessels is then counted in several high-power fields to determine the MVD.[10][11]

Comparison with Other Anti-Angiogenic Agents

This section compares the in vivo anti-angiogenic efficacy of ODM-203 with other dual FGFR/VEGFR inhibitors and standard-of-care anti-angiogenic drugs. Data is presented from preclinical studies in relevant tumor models.

CompoundTarget(s)ModelDoseTumor Growth Inhibition (%)Microvessel Density Reduction (%)Reference
ODM-203 FGFR/VEGFR Renca (orthotopic) 40 mg/kg Strong inhibition of tumor growth and metastasis Data not specified, but suppresses angiogenesis [2]
LucitanibFGFR/VEGFR/PDGFRVarious xenografts5-20 mg/kgDose-dependentMarked inhibition of angiogenesis[6][12]
RegorafenibVEGFR/FGFR/PDGFR/TIE2CT26 (orthotopic)30 mg/kgComplete suppressionStronger reduction than DC101[10]
DovitinibFGFR/VEGFR/PDGFRHCC xenografts50 mg/kgSignificant~79%[1]
SunitinibVEGFR/PDGFR/c-KITRenca (subcutaneous)Not specifiedSignificantSignificant reduction[6]
AZD4547FGFR1-3TNBC co-cultureIn vitroDownregulates pro-angiogenic factorsN/A[13]
Table 3: Comparison of in vivo anti-angiogenic effects of ODM-203 and other inhibitors.

Note: Direct comparison of efficacy is challenging due to variations in experimental models, dosing regimens, and endpoint measurements.

Conclusion

ODM-203 is a potent dual inhibitor of FGFR and VEGFR with demonstrated in vivo anti-tumor and anti-angiogenic activity in the highly vascularized Renca renal cell carcinoma model. Its ability to equipotently target both pathways suggests a potential advantage in overcoming resistance mechanisms associated with single-pathway inhibition. Further head-to-head preclinical studies quantifying the reduction in microvessel density against other dual inhibitors in the same model would provide a more definitive comparison of their anti-angiogenic potential. The data presented in this guide supports the continued investigation of ODM-203 as a promising anti-angiogenic therapy.

References

Investigating Cross-Resistance Profiles of ODM-203 and Other Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available literature does not contain direct experimental studies on the cross-resistance of ODM-203 with other tyrosine kinase inhibitors (TKIs). This guide, therefore, provides a framework for researchers and drug development professionals to investigate these potential cross-resistance patterns. The information presented is based on established mechanisms of resistance to the broader class of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Introduction to ODM-203 and TKI Resistance

ODM-203 is a potent dual inhibitor of FGFR and VEGFR tyrosine kinases.[1] Dual targeting of these pathways is a promising strategy in cancer therapy due to their synergistic roles in tumor growth and angiogenesis.[2] However, as with other targeted therapies, the development of acquired resistance is a significant clinical challenge that can limit the long-term efficacy of such agents.

Acquired resistance to TKIs can arise through various mechanisms, broadly categorized as on-target alterations or the activation of bypass signaling pathways. Understanding these mechanisms is crucial for predicting and overcoming resistance, and for designing effective sequential or combination therapeutic strategies. This guide outlines potential cross-resistance scenarios involving ODM-203 and provides a comprehensive experimental protocol to investigate them.

Potential Cross-Resistance Scenarios

The following table summarizes hypothetical cross-resistance profiles based on known mechanisms of resistance to FGFR and dual FGFR/VEGFR inhibitors. These scenarios can guide the experimental design for testing ODM-203 against a panel of other TKIs in resistant cancer models.

Mechanism of Acquired ResistancePredicted Cross-Resistance Profile with Other TKIsRationale
On-Target: FGFR Gatekeeper Mutation (e.g., V565I in FGFR2) High cross-resistance to other ATP-competitive FGFR inhibitors (e.g., infigratinib, pemigatinib). Potential sensitivity to structurally distinct or allosteric inhibitors.Gatekeeper mutations are a common mechanism of resistance to FGFR inhibitors, sterically hindering the binding of many ATP-competitive drugs to the kinase domain.[3]
On-Target: Other FGFR Kinase Domain Mutations Variable cross-resistance depending on the specific mutation and its impact on inhibitor binding.Different mutations can have distinct effects on the conformation of the ATP-binding pocket, leading to differential sensitivity to various inhibitors.
Bypass Pathway: Activation of MET Signaling Resistance to ODM-203 and other FGFR/VEGFR inhibitors. Sensitivity to MET inhibitors (e.g., crizotinib, capmatinib).Upregulation of alternative pro-survival pathways, such as MET signaling, can render cells independent of the FGFR/VEGFR axis for growth and survival.[4]
Bypass Pathway: Activation of PI3K/AKT/mTOR Signaling Resistance to ODM-203. Potential sensitivity to PI3K, AKT, or mTOR inhibitors (e.g., alpelisib, capivasertib, everolimus).The PI3K/AKT pathway is a major downstream effector of multiple receptor tyrosine kinases and its activation is a common mechanism of resistance to various targeted therapies.[5]
Bypass Pathway: Activation of MAPK/ERK Signaling Resistance to ODM-203. Potential sensitivity to MEK or ERK inhibitors (e.g., trametinib, ulixertinib).The MAPK/ERK pathway is another critical downstream signaling cascade that, when constitutively activated, can bypass the need for upstream FGFR/VEGFR signaling.
Increased Drug Efflux Broad cross-resistance to multiple TKIs that are substrates of ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2).Overexpression of drug efflux pumps can reduce the intracellular concentration of various TKIs, leading to multidrug resistance.[4]

Experimental Protocols

I. Generation of TKI-Resistant Cancer Cell Lines

A common method to study acquired resistance in vitro is to generate resistant cell lines through continuous exposure to a drug.

Materials:

  • Cancer cell line of interest (sensitive to the TKI)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Tyrosine kinase inhibitor (e.g., ODM-203)

  • 37°C, 5% CO2 incubator

  • Cell counting equipment

  • Sterile cell culture flasks and plates

Procedure:

  • Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial 50% inhibitory concentration (IC50) of the TKI.

  • Continuous Drug Exposure:

    • Begin by culturing the parental cells in their complete medium supplemented with the TKI at a concentration equal to the IC50.

    • Initially, cell proliferation will be significantly reduced. Monitor the cells closely and replace the medium with fresh drug-containing medium every 3-4 days.

    • Once the cells resume a steady growth rate, gradually increase the concentration of the TKI in a stepwise manner (e.g., in 1.5 to 2-fold increments).

    • This process of dose escalation can take several months.

  • Establishment of Resistant Clones:

    • After the cells are able to proliferate in a significantly higher concentration of the TKI (e.g., 5-10 times the initial IC50), single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.

  • Confirmation of Resistance:

    • Perform a dose-response assay on the newly generated resistant cell line and compare the IC50 value to that of the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.

    • The resistant cell line should be maintained in a medium containing the TKI at the concentration it was selected in to preserve the resistant phenotype.

II. Cross-Resistance Profiling

Once a TKI-resistant cell line is established, it can be used to assess cross-resistance to other TKIs.

Materials:

  • Parental and TKI-resistant cancer cell lines

  • Panel of TKIs for testing (including ODM-203 and other relevant inhibitors)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the parental and the resistant cell lines into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of each TKI to be tested.

    • Treat the cells with a range of concentrations for each inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for the assessment of cell viability (typically 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Generate dose-response curves and determine the IC50 value for each TKI in both the parental and resistant cell lines.

    • A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates cross-resistance. A similar or lower IC50 value suggests a lack of cross-resistance or even collateral sensitivity.

Visualizing Signaling Pathways and Experimental Workflows

FGFR/VEGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg VEGFR VEGFR VEGFR->PI3K_AKT_mTOR VEGFR->PLCg ODM203 ODM-203 ODM203->FGFR ODM203->VEGFR Other_TKI Other TKIs Other_TKI->FGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: FGFR/VEGFR signaling and TKI inhibition.

Experimental Workflow for Cross-Resistance Studies cluster_generation Resistant Cell Line Generation cluster_profiling Cross-Resistance Profiling cluster_analysis Data Analysis Start Parental Cell Line Dose_Escalation Stepwise Dose Escalation with TKI Start->Dose_Escalation IC50_Parental Determine IC50 of Other TKIs in Parental Line Start->IC50_Parental Resistant_Line TKI-Resistant Cell Line Dose_Escalation->Resistant_Line IC50_Resistant Determine IC50 of Other TKIs in Resistant Line Resistant_Line->IC50_Resistant Comparison Compare IC50 Values IC50_Parental->Comparison IC50_Resistant->Comparison Conclusion Determine Cross-Resistance Profile Comparison->Conclusion

Caption: Workflow for cross-resistance studies.

Conclusion

While direct experimental data on the cross-resistance of ODM-203 is not yet available, the established principles of TKI resistance provide a solid foundation for investigation. By generating ODM-203 resistant cell lines and profiling them against a panel of other TKIs, researchers can elucidate potential cross-resistance patterns. This knowledge will be invaluable for the clinical development of ODM-203, informing the design of rational combination therapies and sequential treatment strategies to overcome acquired resistance and improve patient outcomes.

References

A Head-to-Head Comparison of ODM-203 and Other Leading FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have shown considerable promise in treating malignancies characterized by FGFR gene alterations. This guide provides a comprehensive head-to-head comparison of ODM-203, a dual FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, with other prominent FGFR inhibitors currently in clinical use or advanced development. This objective analysis, supported by preclinical and clinical data, aims to equip researchers and drug development professionals with the information needed to navigate this competitive field.

Mechanism of Action: A Tale of Reversible and Irreversible Inhibition

FGFR inhibitors primarily function by competing with ATP for binding to the kinase domain of the FGFR, thereby blocking downstream signaling pathways that drive tumor growth and proliferation.[1][2] These inhibitors can be broadly categorized into two main classes based on their binding mechanism: reversible and irreversible.

  • Reversible inhibitors , such as infigratinib , pemigatinib , and erdafitinib , form non-covalent bonds with the FGFR kinase domain. Their efficacy is dependent on sustained drug concentrations to maintain target inhibition.

  • Irreversible inhibitors , like futibatinib , form a covalent bond with a specific cysteine residue within the ATP binding pocket of the FGFR.[3][4] This leads to prolonged and sustained inhibition of the receptor, even after the drug has been cleared from circulation.[3]

ODM-203 is a potent, ATP-competitive inhibitor of both FGFR and VEGFR families.[5] Its dual-targeting mechanism is designed to simultaneously block two key pathways involved in tumor growth and angiogenesis.

Quantitative Comparison of Preclinical Activity

The following tables summarize the preclinical inhibitory activity of ODM-203 and other selected FGFR inhibitors from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4VEGFR1VEGFR2VEGFR3
ODM-203 615352912620
Infigratinib 1.11261---
Pemigatinib 0.40.51.230->1000-
Erdafitinib 1.22.53.05.7-36.8-
Futibatinib 1.81.41.63.7---

Data compiled from multiple sources.[1][5][6][7]

Table 2: Cellular Inhibitory Activity
InhibitorAssayCell LineIC50 (nM)
ODM-203 Cell ProliferationH1581 (FGFR1 amp)104
SNU16 (FGFR2 amp)121
RT4 (FGFR3 fusion)192
Endothelial Tube FormationHUVEC33
Pemigatinib Cell ProliferationKATO III (FGFR2 amp)10.9 (in vivo IC50)
Erdafitinib Cell ProliferationVarious (FGFR1,3,4 driven)13.2 - 25
Futibatinib Cell ProliferationOCUM-2MD3 (FGFR2 amp)<4.6 (GI50)

Data compiled from multiple sources.[5][6][7][8]

Clinical Efficacy and Safety: A Snapshot

While direct head-to-head clinical trials are limited, data from individual studies provide insights into the clinical performance of these inhibitors.

Table 3: Overview of Clinical Trial Data
InhibitorIndicationOverall Response Rate (ORR)Key Adverse Events
ODM-203 Advanced Solid Tumors9.2% (Phase I/IIa)Increased bilirubin, diarrhea, alopecia, jaundice, stomatitis, hyperphosphatemia
Infigratinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)23.1%Hyperphosphatemia, stomatitis, fatigue, alopecia
Pemigatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)35.5%Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue
Erdafitinib Urothelial Carcinoma (FGFR2/3 alterations)40%Hyperphosphatemia, stomatitis, fatigue, diarrhea, dry mouth
Futibatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)41.7%Nail toxicity, musculoskeletal pain, constipation, diarrhea, fatigue, dry mouth

Data compiled from multiple sources.[5][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription STAT->Transcription

Caption: Simplified FGFR signaling pathway.

Dual FGFR/VEGFR Inhibition by ODM-203

Dual_Inhibition cluster_fgfr FGFR Pathway cluster_vegfr VEGFR Pathway ODM203 ODM-203 FGFR_node FGFR Signaling ODM203->FGFR_node VEGFR_node VEGFR Signaling ODM203->VEGFR_node Tumor_Growth Tumor Cell Proliferation & Survival FGFR_node->Tumor_Growth Angiogenesis Angiogenesis VEGFR_node->Angiogenesis

Caption: Dual inhibition mechanism of ODM-203.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: - Recombinant Kinase - Peptide Substrate - ATP (radiolabeled or cold) - Test Inhibitor Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Stop reaction Step2->Step3 Step4 Detect phosphorylated substrate (e.g., filter binding, antibody-based) Step3->Step4 End Analyze Data (IC50) Step4->End

Caption: General workflow for an in vitro kinase assay.

Experimental Workflow: Cell Proliferation (MTT) Assay

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Incubate to allow cell attachment Step1->Step2 Step3 Treat cells with varying concentrations of inhibitor Step2->Step3 Step4 Incubate for a defined period (e.g., 72h) Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate to allow formazan crystal formation Step5->Step6 Step7 Solubilize formazan crystals (e.g., with DMSO) Step6->Step7 Step8 Measure absorbance at ~570nm Step7->Step8 End Calculate Cell Viability (IC50) Step8->End

Caption: General workflow for an MTT cell proliferation assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., FGFR1), a specific peptide substrate, and ATP (typically radiolabeled with ³²P or ³³P).

  • Inhibitor Addition: The test compound (e.g., ODM-203) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for the kinase to phosphorylate the substrate.

  • Reaction Termination: The reaction is stopped, often by the addition of a solution that denatures the enzyme.

  • Detection of Phosphorylation: The phosphorylated substrate is separated from the unphosphorylated substrate and unincorporated ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the peptide substrate, followed by washing steps to remove free ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells with known FGFR alterations (e.g., SNU16) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control. The IC50 value is then determined from the dose-response curve.[10][11]

Conclusion

The field of FGFR inhibitors is diverse, with several potent molecules demonstrating significant clinical activity. ODM-203 distinguishes itself with its dual inhibitory mechanism against both FGFR and VEGFR. Preclinical data demonstrate its potent and balanced activity against both receptor families. While early clinical data for ODM-203 shows promise, further investigation is needed to fully delineate its clinical utility in comparison to more established, selective FGFR inhibitors like infigratinib, pemigatinib, erdafitinib, and the irreversible inhibitor futibatinib. The choice of inhibitor for a specific therapeutic application will likely depend on the tumor type, the specific FGFR alteration, the desired safety profile, and the potential for combination therapies. This guide provides a foundational comparison to aid in these critical research and development decisions.

References

Predicting Response to ODM-203: A Comparative Guide to Biomarkers for FGFR and VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ODM-203 is a novel, orally administered small molecule inhibitor that potently and selectively targets both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs)[1][2][3][4][5][6]. Its dual mechanism of action offers a promising therapeutic strategy by simultaneously inhibiting tumor cell proliferation and angiogenesis. Preliminary clinical data from a phase I/IIa study (NCT02264418) in patients with advanced solid tumors have shown encouraging anti-tumor activity, with an overall response rate of 9.2%[2][7]. Notably, patients with tumors harboring FGFR aberrations demonstrated a slightly longer median progression-free survival (PFS) compared to those without (16.1 vs 12.4 weeks), suggesting a predictive role for FGFR alterations[2][7].

This guide provides a comparative overview of the biomarkers for predicting response to ODM-203 and other selected FGFR and VEGFR inhibitors, supported by available experimental data.

Comparison of Biomarker Performance

The predictive utility of various biomarkers for ODM-203 and its alternatives is summarized below. It is important to note that direct head-to-head comparisons of these biomarkers across different drugs in the same patient population are limited. The data presented are primarily from individual clinical trials.

FGFR Inhibitors

The primary biomarkers for predicting response to FGFR inhibitors are genetic alterations in the FGFR genes, including fusions, rearrangements, and mutations.

DrugBiomarkerCancer TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
ODM-203 FGFR aberrationsAdvanced Solid Tumors9.2% (overall population)16.1 months (FGFR aberrant) vs. 12.4 months (FGFR non-aberrant)Not Reported
Erdafitinib FGFR2/3 mutations or fusionsUrothelial Carcinoma40%5.5 months13.8 months
Pemigatinib FGFR2 fusions or rearrangementsCholangiocarcinoma37%7.0 months17.5 months
Infigratinib FGFR2 fusions or rearrangementsCholangiocarcinoma23.1%7.3 months12.2 months
Futibatinib FGFR2 fusions or rearrangementsCholangiocarcinoma42%9.0 months21.7 months
VEGFR Inhibitors

A definitive predictive biomarker for VEGFR inhibitors remains elusive. Several candidates have been investigated with varying degrees of correlation with clinical outcomes.

DrugBiomarkerCancer TypeKey Findings
Lenvatinib High baseline FGF21Hepatocellular CarcinomaAssociated with longer OS compared to sorafenib (10.9 vs. 6.8 months)[8][9][10].
Pazopanib High baseline SBP & Total BilirubinRenal Cell Carcinoma, Soft Tissue SarcomaIdentified as predictors of pazopanib-induced hypertension, which has been linked to improved outcomes[11][12][13].
Bevacizumab Circulating VEGF-AMultiple CancersPrognostic for survival but not consistently predictive of bevacizumab benefit[8][14][15][16][17].
Sunitinib High VEGFR2 expression in tumorRenal Cell CarcinomaAssociated with objective clinical response with a sensitivity of 86% and specificity of 67%[9].
Sunitinib Changes in circulating sVEGFR-2Renal Cell CarcinomaLarger decreases in sVEGFR-2 levels were observed in patients with objective tumor responses[18].

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and Inhibition

FGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC STAT STAT Pathway FGFR->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation STAT->Proliferation ODM_203 ODM-203 / FGFR Inhibitor ODM_203->FGFR Inhibition

VEGFR Signaling Pathway and Inhibition

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane (Endothelial Cell) cluster_intracellular Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PLCg_PKC PLCγ-PKC Pathway VEGFR->PLCg_PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PI3K_AKT->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PLCg_PKC->Angiogenesis ODM_203 ODM-203 / VEGFR Inhibitor ODM_203->VEGFR Inhibition

Experimental Workflow for Biomarker Detection

Biomarker_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_output Result Tumor_Biopsy Tumor Tissue (FFPE or Fresh Frozen) DNA_RNA_Extraction DNA/RNA Extraction Tumor_Biopsy->DNA_RNA_Extraction Blood_Sample Whole Blood Plasma_Separation Plasma/Serum Separation Blood_Sample->Plasma_Separation NGS Next-Generation Sequencing (NGS) DNA_RNA_Extraction->NGS FISH Fluorescence In Situ Hybridization (FISH) DNA_RNA_Extraction->FISH ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Plasma_Separation->ELISA Genetic_Alteration FGFR Gene Fusions, Mutations, Amplifications NGS->Genetic_Alteration FISH->Genetic_Alteration Protein_Level Circulating Protein Levels (VEGF, sVEGFR, etc.) ELISA->Protein_Level

Experimental Protocols

Detection of FGFR Gene Fusions by Fluorescence In Situ Hybridization (FISH)

Principle: FISH utilizes fluorescently labeled DNA probes that bind to specific chromosomal regions. For detecting gene fusions, break-apart probes are commonly used. These probes consist of two different colored fluorescent labels that flank the gene of interest. In a normal cell, the two signals appear close together. In a cell with a gene rearrangement, the signals will be separated.

General Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Pretreatment: Slides are treated with a protease solution to digest proteins and allow probe access to the DNA.

  • Denaturation: The slide and the FISH probe are heated to denature the double-stranded DNA into single strands.

  • Hybridization: The fluorescent probe is applied to the slide and incubated overnight to allow the probe to anneal to its complementary target sequence on the cellular DNA.

  • Post-Hybridization Washes: Slides are washed to remove unbound and non-specifically bound probes.

  • Counterstaining and Visualization: A DNA counterstain (e.g., DAPI) is applied to visualize the cell nuclei. The slides are then analyzed using a fluorescence microscope equipped with appropriate filters to detect the fluorescent signals.

  • Interpretation: A predefined number of tumor cell nuclei are scored for the presence of break-apart signals. A sample is considered positive if the percentage of cells with a break-apart signal pattern exceeds a validated cutoff.

Quantification of Circulating Proteins by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A common format is the sandwich ELISA.

General Protocol:

  • Plate Coating: A microplate is coated with a capture antibody specific for the protein of interest (e.g., VEGF).

  • Sample and Standard Incubation: Plasma or serum samples, along with a series of known concentrations of the target protein (standards), are added to the wells. The plate is incubated to allow the protein to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody Incubation: A second, enzyme-conjugated detection antibody that also binds to the target protein is added to the wells.

  • Washing: The plate is washed again to remove any unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Signal Measurement: The intensity of the color, which is proportional to the amount of target protein in the sample, is measured using a microplate reader.

  • Quantification: The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of the protein.

Conclusion

The dual inhibition of FGFR and VEGFR pathways by ODM-203 represents a rational and promising approach for the treatment of various solid tumors. While early clinical data suggest that FGFR alterations may serve as a predictive biomarker for ODM-203, further validation in larger, prospective studies is necessary to establish its definitive role. In the broader landscape of FGFR and VEGFR inhibitors, a range of biomarkers has been identified, with varying degrees of predictive power. For FGFR inhibitors, genetic alterations remain the most robust predictors of response. For VEGFR inhibitors, the search for a reliable predictive biomarker is ongoing, with circulating proteins and clinical indicators showing some promise. The continued investigation and validation of these biomarkers will be crucial for optimizing patient selection and personalizing treatment with ODM-203 and other targeted therapies.

References

Validating ODM-203 Target Engagement In Vivo: A Comparative Guide to Imaging and Biomarker Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is engaging its intended target in a living organism is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of in vivo imaging and non-imaging methodologies to validate the target engagement of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

ODM-203 has demonstrated significant anti-tumor activity in preclinical models, which is attributed to its simultaneous inhibition of both FGFR and VEGFR signaling pathways.[1][2][3][4] While this therapeutic effect is a strong indicator of target engagement, direct in vivo validation provides crucial pharmacokinetic and pharmacodynamic data, informing dose selection and predicting clinical response. This guide will explore cutting-edge in vivo imaging techniques and established pharmacodynamic biomarker analysis, offering a comparative overview to aid in the design of robust validation studies.

In Vivo Imaging: Visualizing Target Engagement

While no direct in vivo imaging studies of ODM-203 have been published to date, a powerful and quantitative approach to validate its target engagement is through competitive binding studies using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. This methodology involves the use of a radiolabeled tracer that specifically binds to either FGFR or VEGFR. By imaging the tracer's uptake in a tumor-bearing animal model with and without the administration of ODM-203, a reduction in the tracer signal in the presence of the drug provides direct evidence of target engagement.

Alternative Imaging Probes for FGFR and VEGFR

Several radiotracers have been developed for the in vivo imaging of FGFR and VEGFR, which could be employed to assess ODM-203's target engagement.

TracerTargetImaging ModalityKey Characteristics
[18F]F-FGFR1 FGFR1PETA novel peptide-based tracer showing specific uptake in FGFR1-expressing tumors.[5][6]
99mTc-FGF-2 FGFRSPECTRadiolabeled Fibroblast Growth Factor 2, demonstrating rapid accumulation in tumors expressing FGF receptors.[7]
61Cu-NOTA-K3-VEGF121 VEGFRPETA VEGF-based tracer with good tumor uptake and specificity for VEGFR.[2]
[64Cu]VEGF125–136 VEGFRPETA peptide-based tracer with high tumor uptake and rapid clearance, allowing for high-contrast imaging.[3][4]
scVR1/Zr & scVR2/Zr VEGFR1/2PETZirconium-89 labeled single-chain VEGF mutants allowing for selective imaging of VEGFR-1 and VEGFR-2.[1]

Non-Imaging Methods: Pharmacodynamic Biomarker Analysis

A more traditional, yet highly informative, approach to validate target engagement in vivo is through the analysis of pharmacodynamic (PD) biomarkers in tumor tissue obtained from biopsies. This method assesses the downstream molecular effects of target inhibition.

Key Pharmacodynamic Biomarkers for ODM-203
Biomarker TypeSpecific MarkersTissue SourceAnalysis MethodRationale
Downstream Signaling pFRS2 (Phospho-FRS2), pERK (Phospho-ERK)Tumor BiopsyImmunohistochemistry (IHC), Western BlotInhibition of FGFR leads to a decrease in the phosphorylation of its direct substrate FRS2 and downstream effectors like ERK.[2]
Transcript Biomarkers DUSP6, ETV5, YPEL2Tumor BiopsyqRT-PCR, NanoStringThese genes are downstream of the RAS-MAPK pathway, which is activated by FGFR signaling. Their expression levels are modulated upon FGFR inhibition.[1][2][3][4][8]
Angiogenesis Markers CD31 (PECAM-1), α-SMA (alpha-Smooth Muscle Actin)Tumor BiopsyImmunohistochemistry (IHC)Inhibition of VEGFR signaling is expected to reduce microvessel density (CD31) and normalize tumor vasculature (α-SMA).
Soluble Biomarkers Soluble VEGFRs (sVEGFRs), FGFsPlasma/SerumELISACirculating levels of growth factors and their soluble receptors can be modulated in response to treatment, though this is a more indirect measure of target engagement.

Experimental Protocols

In Vivo Competitive PET Imaging Protocol
  • Animal Model: Establish tumor xenografts in immunocompromised mice using a cell line with known high expression of either FGFR or VEGFR.

  • Tracer Administration: Inject the radiolabeled tracer (e.g., [18F]F-FGFR1 or [64Cu]VEGF125–136) intravenously into the tumor-bearing mice.

  • Baseline Imaging: Perform a dynamic PET scan for a specified duration (e.g., 60-120 minutes) to establish the baseline uptake of the tracer in the tumor and other organs.

  • ODM-203 Administration: In a separate cohort of animals (or after a sufficient washout period in the same animals), administer a therapeutic dose of ODM-203.

  • Competitive Imaging: After a predetermined time following ODM-203 administration, inject the same radiolabeled tracer and perform another PET scan.

  • Data Analysis: Quantify the tracer uptake in the tumor and other tissues of interest using region-of-interest (ROI) analysis. A statistically significant reduction in tracer uptake in the ODM-203 treated group compared to the baseline or vehicle-treated group indicates target engagement.

Pharmacodynamic Biomarker Analysis from Tumor Biopsies
  • Animal Model and Treatment: Establish tumor xenografts and treat the animals with ODM-203 or vehicle control for a specified duration.

  • Tumor Collection: At selected time points post-treatment, euthanize the animals and excise the tumors.

  • Tissue Processing: A portion of the tumor can be flash-frozen for protein and RNA analysis, while another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry.

  • Protein Analysis (Western Blot): Homogenize the frozen tumor tissue, extract proteins, and perform Western blotting using antibodies against total and phosphorylated forms of FRS2 and ERK.

  • RNA Analysis (qRT-PCR): Extract total RNA from the frozen tumor tissue, reverse transcribe it to cDNA, and perform quantitative real-time PCR using primers for DUSP6, ETV5, and YPEL2.

  • Immunohistochemistry (IHC): Section the paraffin-embedded tumor tissue and perform IHC staining with antibodies against pFRS2, pERK, CD31, and α-SMA.

  • Quantification and Analysis: Quantify the Western blot band intensities, normalize the gene expression data, and score the IHC staining. Compare the results between the ODM-203 treated and vehicle control groups to determine the extent of target modulation.

Visualizing the Pathways and Processes

ODM203_Signaling_Pathway cluster_0 ODM-203 Action cluster_1 FGFR Pathway cluster_2 VEGFR Pathway ODM203 ODM-203 FGFR FGFR ODM203->FGFR VEGFR VEGFR ODM203->VEGFR FGF FGF FGF->FGFR FRS2 FRS2 FGFR->FRS2 pFRS2 pFRS2 FRS2->pFRS2 Phosphorylation RAS_MAPK RAS-MAPK Pathway pFRS2->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pFRS2->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival VEGF VEGF VEGF->VEGFR PLCg PLCγ VEGFR->PLCg pPLCg pPLCγ PLCg->pPLCg Phosphorylation Angiogenesis Angiogenesis pPLCg->Angiogenesis

Figure 1: Simplified signaling pathways of FGFR and VEGFR and the inhibitory action of ODM-203.

InVivo_Imaging_Workflow cluster_0 Baseline Imaging cluster_1 Competitive Imaging A1 Tumor-Bearing Animal Model B1 Inject Radiolabeled Tracer (e.g., [18F]F-FGFR1) A1->B1 C1 Perform PET/CT Scan B1->C1 D1 Quantify Baseline Tracer Uptake C1->D1 E Compare Uptake: Baseline vs. Post-Drug D1->E A2 Administer ODM-203 B2 Inject Radiolabeled Tracer A2->B2 C2 Perform PET/CT Scan B2->C2 D2 Quantify Post-Drug Tracer Uptake C2->D2 D2->E F Reduced Uptake = Target Engagement E->F

Figure 2: Experimental workflow for in vivo competitive PET imaging to validate ODM-203 target engagement.

Conclusion

Both in vivo imaging and pharmacodynamic biomarker analysis are powerful methodologies for validating the target engagement of ODM-203. In vivo imaging offers a non-invasive, quantitative, and longitudinal assessment of target occupancy in real-time. In contrast, pharmacodynamic biomarker analysis provides a more direct measure of the downstream biological consequences of target inhibition within the tumor microenvironment. The choice of methodology will depend on the specific research question, available resources, and the stage of drug development. For a comprehensive understanding of ODM-203's in vivo mechanism of action, a combination of both approaches is highly recommended. This integrated strategy will provide robust evidence of target engagement and facilitate the translation of this promising therapeutic candidate to the clinic.

References

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